Z-VDVAD-AFC
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)/t20-,25-,26-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXTAPKQMDZKT-UXAYAQJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45F3N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Z-VDVAD-AFC Cleavage
This guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Z-VDVAD-AFC, a critical tool for studying the activity of Caspase-2. It is intended for researchers, scientists, and drug development professionals engaged in apoptosis research and related fields. The document details the molecular mechanism of cleavage, the activation pathways of Caspase-2, quantitative kinetic data, and detailed experimental protocols.
Introduction to Caspase-2 and the this compound Substrate
Caspase-2, a member of the caspase family of cysteine-aspartate proteases, is distinguished by its long pro-domain containing a Caspase Recruitment Domain (CARD).[1] It is considered an initiator caspase, playing a role in cellular processes such as apoptosis, cell cycle regulation, and tumor suppression.[2][3] Caspases are synthesized as inactive zymogens (pro-caspases) and require proteolytic processing or induced dimerization for activation.[1][4]
To measure the enzymatic activity of Caspase-2, fluorogenic substrates are widely employed. This compound is a synthetic substrate designed to be recognized and cleaved by Caspase-2.[5][6] It consists of a five-amino-acid peptide sequence (Val-Asp-Val-Ala-Asp) flanked by a C-terminal 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore and an N-terminal Carbobenzoxy (Z) protecting group. In its intact state, the AFC molecule is non-fluorescent.
The Molecular Mechanism of Cleavage
The cleavage of this compound is a direct measure of Caspase-2 proteolytic activity. The enzyme specifically recognizes the pentapeptide sequence VDVAD.[5] Caspase-2 is unique among caspases in its preference for a five-amino-acid motif for efficient cleavage.[5][7] The catalytic mechanism involves the cysteine residue in the active site of Caspase-2, which performs a nucleophilic attack on the peptide bond between the C-terminal aspartic acid (D) of the substrate and the AFC molecule.
This enzymatic reaction releases the AFC fluorophore from the quenching effect of the peptide. The liberated AFC exhibits a significant increase in fluorescence, which can be measured quantitatively. Free AFC has an excitation maximum of approximately 400 nm and emits a yellow-green fluorescence at around 505 nm.[6] The rate of AFC release is directly proportional to the enzymatic activity of Caspase-2 in the sample.
Caption: Enzymatic cleavage of this compound by active Caspase-2.
Specificity and Kinetic Profile
While this compound is a preferred substrate for Caspase-2, it is not entirely specific. Other caspases, particularly the effector Caspase-3, can also cleave this substrate, although with lower efficiency.[8][9] This cross-reactivity is an important consideration when interpreting experimental results. A study by Kitevska et al. (2014) provided kinetic data that quantifies the cleavage efficiency of Ac-VDVAD-AFC (a variant of the substrate) by both Caspase-2 and Caspase-3.
| Substrate | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Ac-VDVAD-AFC | Caspase-2 | 11.2 ± 1.2 | 7.1 ± 0.3 | 634,000 |
| Ac-VDVAD-AFC | Caspase-3 | 20.3 ± 2.4 | 1.7 ± 0.1 | 84,000 |
| Data sourced from Kitevska et al., 2014. [8] |
The data clearly shows that Caspase-2 cleaves Ac-VDVAD-AFC approximately 7.5 times more efficiently (kcat/KM) than Caspase-3.[8] For more selective measurement, alternative substrates like Ac-VDTTD-AFC have been developed, which show a greater preference for Caspase-2 over Caspase-3.[8][9]
The Caspase-2 Activation Pathway
Understanding the mechanism of Caspase-2 activation is crucial for contextualizing the results of activity assays. Unlike effector caspases, which are activated by initiator caspases, initiator caspases like Caspase-2 are typically activated through proximity-induced dimerization within large protein complexes.[1]
The best-characterized activation platform for Caspase-2 is the PIDDosome.[4] This complex assembles in response to cellular stress signals, such as DNA damage.[1][10] The core components are the p53-inducible protein with a death domain (PIDD1) and the adaptor protein RAIDD. PIDD1 serves as a scaffold, recruiting RAIDD, which in turn recruits pro-caspase-2 via interactions between their respective CARD domains. This induced proximity facilitates the dimerization and subsequent auto-activation of Caspase-2.[4]
Caption: The PIDDosome-mediated activation pathway of Caspase-2.
Detailed Experimental Protocol: Fluorometric Caspase-2 Assay
This protocol outlines a general method for measuring Caspase-2 activity in cell lysates using the this compound substrate.[6][11]
A. Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 40 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.
-
DTT (Dithiothreitol) Stock: 1 M in dH₂O. Store at -20°C.
-
This compound Substrate Stock: 1 mM in DMSO. Store at -20°C, protected from light.[6]
B. Sample Preparation (Cell Lysis)
-
Induce apoptosis in the experimental cell population. Prepare a parallel control culture without treatment.
-
Harvest cells and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 million cells.[6]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (cleared cell lysate) to a new pre-chilled tube. This lysate contains the active caspases. Determine protein concentration using a standard method (e.g., BCA assay).
C. Assay Procedure
-
Prepare the complete 1X Reaction Buffer with DTT : Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[6]
-
In a 96-well black microplate, add 50-200 µg of cell lysate protein per well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.[6]
-
Add 5 µL of 1 mM this compound substrate to each well. The final substrate concentration will be 50 µM.[6][11]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate fluorometer with an excitation filter of ~400 nm and an emission filter of ~505 nm.[6]
D. Controls and Data Analysis
-
Negative Control: Lysate from untreated cells.
-
Blank: Reaction buffer and substrate without cell lysate to measure background fluorescence.
-
Inhibitor Control (Optional): Pre-incubate a sample of the apoptotic lysate with a Caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for 10-20 minutes before adding the substrate to confirm specificity.[11][12]
-
Analysis: Compare the fluorescence readings from apoptotic samples to the negative control to determine the fold-increase in Caspase-2 activity.
Caption: A step-by-step workflow for a fluorometric Caspase-2 assay.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Caspase-2 Inhibitor Z-VDVAD-FMK FMK003: R&D Systems [rndsystems.com]
Z-VDVAD-AFC: A Technical Guide to a Specific Caspase-2 Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine-aspartate proteases, plays a pivotal role in cellular processes including apoptosis, cell cycle regulation, and tumor suppression.[1][2][3] Understanding its activity is crucial for research in numerous fields, from oncology to neurobiology. Z-VDVAD-AFC (Carbobenzoxy-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-2 activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying caspase-2 signaling pathways.
Caspase-2, like other initiator caspases, possesses a long N-terminal prodomain containing a caspase activation recruitment domain (CARD), which is crucial for its activation via proximity-induced dimerization.[1][4] While it shares some structural similarities with executioner caspases, its substrate specificity is distinct, notably its preference for a five-amino-acid recognition sequence.[5]
Mechanism of Action
This compound is a synthetic peptide that incorporates the optimal pentapeptide recognition sequence for caspase-2, VDVAD.[3][5] The C-terminus of this peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent or emits a low level of blue light (λmax ≈ 400 nm).[6] Upon cleavage by active caspase-2 at the aspartic acid residue (D) in the P1 position, the free AFC fluorophore is released. Liberated AFC exhibits a strong yellow-green fluorescence (λmax ≈ 505 nm) when excited by light at approximately 400 nm.[6] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-2, allowing for quantitative measurement.
Quantitative Data
The following table summarizes the key quantitative parameters associated with the this compound substrate and its interaction with caspase-2.
| Parameter | Value | Enzyme | Notes | Reference |
| Optimal Recognition Sequence | VDVAD | Caspase-2 | Caspase-2 exhibits a unique preference for a pentapeptide substrate. | [5] |
| Excitation Wavelength (λex) | ~400 nm | - | For free AFC fluorophore. | [6] |
| Emission Wavelength (λem) | ~505 nm | - | For free AFC fluorophore. | [6] |
| Kinetic Parameters (kcat/KM) | See note below | Caspase-2 vs. Caspase-3 | The efficiency of cleavage by caspase-2 is significantly higher than by caspase-3, though some cross-reactivity exists. A study comparing Ac-VDVAD-AFC with a more selective substrate, Ac-VDTTD-AFC, highlighted the superior specificity of the latter. For Ac-VDVAD-AFC, the kcat/KM for caspase-2 was approximately four times higher than for caspase-3. | [7] |
| Inhibitor | Z-VDVAD-FMK | Caspase-2 | A specific, irreversible inhibitor of caspase-2 that can be used as a negative control.[8][9] | [8][9] |
Note on Kinetic Parameters: While the VDVAD sequence is optimal for caspase-2, some studies have shown that other caspases, particularly caspase-3, can also cleave this substrate, albeit less efficiently.[7] For experiments requiring high specificity, it is recommended to use appropriate controls, such as lysates from caspase-2 knockout cells or specific caspase-2 inhibitors like Z-VDVAD-FMK.[8][9]
Experimental Protocols
In Vitro Caspase-2 Activity Assay Using Purified Enzyme or Cell Lysates
This protocol provides a general framework for measuring caspase-2 activity. Optimal conditions, such as incubation time and substrate concentration, may need to be determined empirically for specific experimental setups.
Materials:
-
Purified active caspase-2 or cell lysates containing active caspase-2.
-
This compound substrate (typically a 1 mM stock solution in DMSO).
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
96-well black microplate, suitable for fluorescence measurements.
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
(Optional) Caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for control experiments.
Procedure:
-
Prepare the Assay Buffer: Ensure all components are thoroughly mixed.
-
Prepare the Samples:
-
For purified enzyme, dilute to the desired concentration in Assay Buffer.
-
For cell lysates, prepare by a standard method (e.g., freeze-thaw cycles or use of a lysis buffer). Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
-
Set up the Reaction:
-
To each well of the 96-well plate, add your sample (e.g., 50 µL of cell lysate containing 50-200 µg of protein, or the desired amount of purified enzyme).
-
Include appropriate controls:
-
Blank: Assay Buffer only (to measure background fluorescence).
-
Negative Control (optional): Sample pre-incubated with a caspase-2 inhibitor (e.g., 10-20 µM Z-VDVAD-FMK) for 15-30 minutes before adding the substrate.
-
Positive Control (optional): A known amount of active recombinant caspase-2.
-
-
-
Initiate the Reaction: Add the this compound substrate to each well to a final concentration of 50 µM (this may need optimization).
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time will depend on the concentration of active caspase-2 in the sample.
-
Measure Fluorescence: Read the fluorescence intensity in a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Data Analysis: Subtract the blank reading from all sample readings. The fluorescence intensity is proportional to the caspase-2 activity.
Signaling Pathways and Visualizations
Caspase-2 is activated in response to various cellular stresses, including DNA damage, and can initiate apoptosis through multiple pathways.
PIDDosome-Mediated Caspase-2 Activation
A key activation platform for caspase-2 is the PIDDosome, a multi-protein complex that forms in response to DNA damage.[4][10] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.
Caption: PIDDosome-mediated activation of caspase-2 in response to DNA damage.
Caspase-2 in the Intrinsic Apoptotic Pathway
Active caspase-2 can contribute to the intrinsic (mitochondrial) pathway of apoptosis by cleaving and activating Bid, a pro-apoptotic Bcl-2 family member. Truncated Bid (tBid) then translocates to the mitochondria to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the apoptosome and executioner caspases.
Caption: Caspase-2's involvement in the intrinsic apoptotic pathway via Bid cleavage.
Experimental Workflow for Caspase-2 Activity Assay
The following diagram illustrates the general workflow for conducting a caspase-2 activity assay using this compound.
Caption: A generalized workflow for measuring caspase-2 activity.
Conclusion
This compound is a valuable tool for the sensitive and specific detection of caspase-2 activity. Its use in conjunction with appropriate controls and a clear understanding of the underlying signaling pathways enables researchers to accurately probe the role of caspase-2 in various biological and pathological processes. This guide provides a comprehensive foundation for the effective utilization of this compound in research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-2 - Wikipedia [en.wikipedia.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-techne.com [bio-techne.com]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Z-VDVAD-AFC Fluorescence Assay
This guide provides a comprehensive overview of the this compound fluorescence assay, a critical tool for measuring the activity of Caspase-2, an enzyme with a pivotal role in cellular apoptosis, DNA damage response, and cell cycle regulation. We will delve into the core principles of the assay, present detailed experimental protocols, and summarize key quantitative data.
Core Principles of the Assay
The this compound assay is a fluorometric method designed to quantify the enzymatic activity of Caspase-2. The principle is based on the specific recognition and cleavage of a synthetic peptide substrate by the active caspase enzyme.
-
The Enzyme: Caspase-2 Caspase-2 is a highly conserved member of the caspase family of cysteine-aspartate proteases.[1] Structurally, it resembles initiator caspases like Caspase-9, featuring a long N-terminal caspase activation and recruitment domain (CARD).[1][2] Caspase-2 is implicated in various cellular processes, including apoptosis initiated by metabolic stress, DNA damage, and endoplasmic reticulum (ER) stress.[1] Its activation is complex, often occurring within a high-molecular-weight complex known as the PIDDosome, which assembles in response to stimuli like DNA damage.[3][4]
-
The Substrate: this compound The assay utilizes a specifically designed fluorogenic substrate, this compound.
-
VDVAD : This pentapeptide sequence (Val-Asp-Val-Ala-Asp) is the recognition motif for Caspase-2.[5] Caspase-2 uniquely prefers a five-amino-acid sequence for efficient cleavage, which provides a basis for its substrate selectivity compared to other caspases that typically recognize four-amino-acid motifs.[5] The cleavage occurs after the final aspartic acid (D) residue.
-
AFC : 7-Amino-4-trifluoromethylcoumarin is a fluorescent reporter molecule conjugated to the C-terminus of the peptide. In its conjugated, uncleaved state, the AFC molecule is non-fluorescent (or exhibits a basal blue fluorescence).[6][7]
-
Z : The 'Z' represents a benzyloxycarbonyl group, which is an N-terminal protecting group on the peptide.
-
-
The Mechanism of Detection When active Caspase-2 is present in a sample, it recognizes and cleaves the VDVAD peptide sequence. This proteolytic event liberates the free AFC fluorophore. The free AFC molecule, when excited by light at the appropriate wavelength, emits a strong yellow-green fluorescence.[6][7] The intensity of this fluorescence is directly proportional to the amount of active Caspase-2 in the sample. The assay's sensitivity allows for the detection of caspase activity in both cell lysates and purified enzyme preparations.
Diagram of the Assay Mechanism
Data Presentation
Quantitative data is essential for the correct application and interpretation of the this compound assay.
| Parameter | Value | Reference(s) |
| Fluorophore | AFC (7-Amino-4-trifluoromethylcoumarin) | [8][9] |
| Excitation Wavelength | ~400 nm | [6][7][10] |
| Emission Wavelength | ~505 nm | [6][7] |
| Substrate Specificity | Primarily Caspase-2 | [7] |
| Potential Cross-Reactivity | Caspase-3, Caspase-7 (less efficient) | [5][11] |
Table 1: Spectral and Substrate Characteristics.
| Inhibitor | Type | Target | Notes | Reference(s) |
| Z-VDVAD-FMK | Irreversible, peptide-based | Caspase-2 | Covalently binds to the active site. Also shows cross-reactivity with Caspases-3 and -7. | [11][12] |
| Ac-VDVAD-CHO | Reversible, peptide aldehyde | Caspase-2 | Used as a control inhibitor in research studies. | [5] |
Table 2: Common Inhibitors for Caspase-2 Activity Assays.
Experimental Protocols
This section provides a detailed methodology for measuring Caspase-2 activity in cell lysates.
A. Required Materials
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose. Store at 4°C.
-
Substrate Stock: 1 mM this compound in DMSO. Store at -20°C, protected from light.[6]
-
DTT Stock: 1 M DTT in dH₂O. Store at -20°C.
-
96-well black microplate (for fluorescence reading).
-
Fluorometric microplate reader or fluorometer.
-
Refrigerated microcentrifuge.
B. Experimental Workflow
Diagram of the Experimental Workflow
C. Step-by-Step Procedure
-
Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis alongside an untreated control group.
-
Cell Harvest: Pellet 1-5 million cells by centrifugation. Wash once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[6] Incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Transfer the clear supernatant to a new, pre-chilled tube. This is the sample for the assay.
-
Reaction Preparation: Prepare the final 1X Reaction Buffer by diluting the 2X stock. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[6]
-
Assay Plate Setup: Add 50 µL of cell lysate to each well of a 96-well black plate. Include wells for a "no lysate" background control.
-
Initiate Reaction: Add 50 µL of the 2X Reaction Buffer (with DTT) to each well. Add 5 µL of the 1 mM this compound substrate stock to each well for a final concentration of 50 µM.[6]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measurement: Read the fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[6]
D. Controls and Data Analysis
-
Negative Control: An untreated cell lysate to establish the basal level of Caspase-2 activity.
-
Background Control: A reaction well containing all reagents except the cell lysate to measure substrate auto-hydrolysis.
-
Inhibitor Control (Optional): Pre-incubate a sample of apoptotic lysate with a Caspase-2 inhibitor (e.g., Z-VDVAD-FMK) to confirm the specificity of the signal.
-
Analysis: Subtract the background reading from all samples. The fold-increase in Caspase-2 activity can be calculated by comparing the fluorescence of the treated samples to the untreated control.
Caspase-2 Signaling Pathway
The activation of Caspase-2 is a tightly regulated process. One of the best-characterized activation platforms is the PIDDosome, which is crucial for apoptosis in response to genotoxic stress.
Diagram of Caspase-2 Activation via the PIDDosome
In this pathway, cellular stress leads to the expression of the p53-inducible protein PIDD. PIDD then recruits the adaptor protein RAIDD through a death domain (DD) interaction. RAIDD, in turn, recruits Pro-Caspase-2 via a CARD-CARD interaction.[1][3] This proximity-induced dimerization facilitates the autocatalytic cleavage and activation of Caspase-2, which can then cleave downstream substrates like Bid to propagate the apoptotic signal.[13]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase 2 - Wikipedia [en.wikipedia.org]
- 4. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. cephamls.com [cephamls.com]
- 8. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ah6809.com [ah6809.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Caspase-2 in Apoptotic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, the most evolutionarily conserved of the mammalian caspases, has long been an enigmatic player in the intricate signaling networks governing cell fate. Initially classified as an initiator caspase due to its long N-terminal prodomain containing a caspase activation and recruitment domain (CARD), its precise role in apoptosis has been a subject of intense research and debate. This technical guide provides an in-depth exploration of the core functions of caspase-2 in apoptotic pathways, detailing its activation mechanisms, downstream targets, and crosstalk with other signaling cascades. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Signaling pathways are visualized using Graphviz to offer a clear and comprehensive understanding of the molecular interactions involving this pivotal protease.
Core Concepts: Caspase-2 as an Initiator Caspase
Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis and inflammation. They are broadly categorized as initiator caspases (caspase-2, -8, -9, and -10) and executioner caspases (caspase-3, -6, and -7). Initiator caspases are activated by proximity-induced dimerization within large protein complexes, or activation platforms.[1][2] Once activated, they cleave and activate downstream executioner caspases, which in turn dismantle the cell by cleaving a broad range of cellular substrates.[3][4]
Caspase-2 fits the structural and functional paradigm of an initiator caspase. Its activation is not primarily dependent on cleavage by other caspases but rather on dimerization facilitated by recruitment to an activation platform.[5] The most well-characterized of these is the PIDDosome.[6][7]
The PIDDosome: The Canonical Caspase-2 Activation Platform
In response to certain cellular stresses, particularly genotoxic stress, caspase-2 is recruited to a high molecular weight complex known as the PIDDosome.[6][8] This complex is composed of three core proteins:
-
PIDD1 (p53-inducible protein with a death domain 1): This protein acts as a scaffold for the complex. Upon certain stress signals, PIDD1 is processed, and its death domain (DD) becomes available for interaction.[3]
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): This adaptor protein contains both a DD and a CARD domain. It links PIDD1 and caspase-2 by interacting with PIDD1 via their respective DDs and with procaspase-2 via their CARD domains.[1][3]
-
Procaspase-2: The inactive zymogen of caspase-2.
The assembly of the PIDDosome brings multiple procaspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation through a mechanism of induced proximity.[5][9] While the PIDDosome is considered the canonical activation platform, evidence suggests that caspase-2 activation can also occur independently of this complex, pointing to the existence of alternative activation mechanisms.[10]
Downstream Apoptotic Events Triggered by Caspase-2
Once activated, caspase-2 initiates a cascade of events that culminate in apoptosis, primarily through the intrinsic or mitochondrial pathway. A key substrate of active caspase-2 is the BH3-only protein Bid (BH3 interacting-domain death agonist).[4][11]
Caspase-2 cleaves Bid to generate a truncated form, tBid. tBid then translocates to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP) by activating the pro-apoptotic Bcl-2 family members Bax and Bak.[11][12] MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[13]
Released cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, leading to the execution phase of apoptosis.[7]
Crosstalk with Other Signaling Pathways
The function of caspase-2 is not limited to a linear apoptotic pathway but involves intricate crosstalk with other crucial cellular signaling networks.
DNA Damage Response and p53
Caspase-2 plays a significant role in the cellular response to DNA damage.[5][9] The expression of PIDD1, the scaffold of the PIDDosome, can be induced by the tumor suppressor p53.[6] This directly links the p53-mediated DNA damage response to the activation of caspase-2. Furthermore, active caspase-2 can cleave MDM2, a negative regulator of p53.[14] Cleavage of MDM2 by caspase-2 stabilizes and activates p53, creating a positive feedback loop that can amplify the apoptotic signal in response to genotoxic stress.[14]
NF-κB Signaling
Caspase-2 has also been implicated in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[4][5] Under certain conditions, caspase-2 can be recruited to signaling complexes that activate NF-κB, a function that appears to be independent of its proteolytic activity.[4] This suggests a more complex role for caspase-2 in determining cell fate, where it may switch between pro-apoptotic and pro-survival functions depending on the cellular context and the specific signaling complexes formed.
Quantitative Data on Caspase-2 Activity and Apoptosis Induction
| Parameter | Substrate | Value | Cell Type/System | Reference |
| Substrate Cleavage Specificity | Optimal Peptide Sequence | VDVAD | In vitro | [10] |
| Kinetic Parameters (kcat/KM) | Ac-VDVAD-AFC | 0.024 µM⁻¹s⁻¹ | In vitro | [15] |
| Ac-ADVAD-AFC | 0.003 µM⁻¹s⁻¹ | In vitro | [15] | |
| Ac-DVAD-AFC | <0.001 µM⁻¹s⁻¹ | In vitro | [15] | |
| Relative Cleavage Efficiency | Bid | ~25% of Caspase-8 | In vitro | [16] |
| Apoptosis Induction | Caspase-2 overexpression | Significant increase in Annexin V positive cells | Bid+/+ MEFs | [17] |
| Caspase-2 overexpression | No significant increase in Annexin V positive cells | Bid-/- MEFs | [17] | |
| PIDD1-CC expression | Time-dependent decrease in cell viability | Jurkat and HL-60 cells | [17] |
Experimental Protocols
Fluorometric Assay for Caspase-2 Activity
This protocol describes the measurement of caspase-2 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-2 substrate (VDVAD-AFC, 1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Induce apoptosis in cells using the desired stimulus. Include an untreated control.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well black microplate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix of the reaction buffer: for each reaction, mix 50 µL of 2x Reaction Buffer with 5 µL of 1 mM VDVAD-AFC substrate.
-
Add 55 µL of the reaction master mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Caspase-2 activity can be expressed as the fold increase in fluorescence compared to the untreated control.
Western Blot Analysis of Caspase-2 and its Substrates
This protocol outlines the detection of procaspase-2 cleavage and the cleavage of its substrates (e.g., Bid, MDM2) by Western blotting.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-2, anti-Bid, anti-MDM2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells as described in the previous protocol.
-
Determine protein concentration and normalize samples to equal concentrations.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-caspase-2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For substrate analysis, probe separate blots with antibodies against Bid or MDM2, looking for the appearance of cleavage products.
siRNA-Mediated Knockdown of Caspase-2
This protocol describes the transient knockdown of caspase-2 expression using small interfering RNA (siRNA).
Materials:
-
Caspase-2 specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium
Procedure:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
For each well, dilute 20 pmol of siRNA into 100 µL of Opti-MEM.
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
-
After incubation, harvest the cells and assess knockdown efficiency by Western blot or qRT-PCR.
-
Proceed with downstream experiments to evaluate the effect of caspase-2 knockdown on apoptosis.
Conclusion
Caspase-2 holds a unique and complex position in the landscape of apoptosis regulation. While its role as an initiator caspase activated by the PIDDosome in response to cellular stress is well-established, the existence of alternative activation pathways and its intricate crosstalk with other signaling networks, such as the p53 and NF-κB pathways, highlight its multifaceted nature. The cleavage of key substrates like Bid firmly places it as a critical upstream regulator of the mitochondrial apoptotic pathway. However, its involvement in non-apoptotic processes such as cell cycle control and tumor suppression suggests that caspase-2 functions as a crucial sensor and integrator of cellular stress, capable of directing the cell towards different fates depending on the context. Further research into the nuanced regulation and diverse functions of caspase-2 will undoubtedly provide valuable insights for the development of novel therapeutic strategies targeting apoptosis in various diseases.
References
- 1. A nonapoptotic role for CASP2/caspase 2: modulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-2 protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The role of caspase-2 in stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ER stress induces caspase‐2‐tBID‐GSDME‐dependent cell death in neurons lytically infected with herpes simplex virus type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of caspase-2 and caspase-9 in endoplasmic reticulum stress-induced apoptosis: a role for the IAPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Unveiling the Specificity of Z-VDVAD-AFC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the fluorogenic substrate Z-VDVAD-AFC, a critical tool for researchers, scientists, and drug development professionals investigating the activity of caspases, particularly caspase-2. This document outlines the substrate's specificity, mechanism of action, and its application in experimental settings, supported by quantitative data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound (Carbobenzoxy-Val-Asp-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate primarily utilized to measure the enzymatic activity of caspase-2. The pentapeptide sequence, VDVAD, mimics the preferred cleavage site for caspase-2, an initiator caspase implicated in apoptotic signaling pathways. Upon cleavage by an active caspase, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, emitting a quantifiable fluorescent signal. This property makes this compound a valuable reagent in biochemical assays designed to detect and quantify caspase activity.
Specificity and Kinetic Profile
While this compound is widely used as a caspase-2 substrate, it is crucial to understand its specificity profile, as it can be cleaved by other caspases, most notably the executioner caspase-3. The catalytic efficiency (kcat/Km) is a key parameter for evaluating the substrate's preference for a particular enzyme.
| Substrate | Caspase | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency (Caspase-2/Caspase-3) |
| Ac-VDVAD-AFC | Caspase-2 | 0.60 | 25 | 24,000 | ~1.3 |
| Ac-VDVAD-AFC | Caspase-3 | - | - | ~18,000 | |
| Ac-DEVD-AFC | Caspase-2 | - | - | ~1,000 | ~0.03 |
| Ac-DEVD-AFC | Caspase-3 | - | - | ~37,000 | |
| Ac-VDTTD-AFC | Caspase-2 | - | - | ~96,000 | ~4.8 |
| Ac-VDTTD-AFC | Caspase-3 | - | - | ~20,000 |
Table 1: Comparison of kinetic parameters for various caspase substrates. Data for Ac-VDVAD-AFC with Caspase-2 is from a study on the structural and enzymatic insights into caspase-2.[2] The relative efficiencies are calculated from data presented by Kitevska et al. (2014), where the cleavage efficiency of Ac-VDVAD-AFC by caspase-2 was only slightly better than by caspase-3.[1]
Mechanism of Action and Detection
The core principle behind the use of this compound lies in the enzymatic cleavage of the peptide backbone by an active caspase. This cleavage event liberates the AFC fluorophore from the quenching effect of the peptide, resulting in a significant increase in fluorescence. The emitted fluorescence can be measured using a fluorometer, typically with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[3][4]
Experimental Protocols
The following section provides a detailed methodology for a standard caspase activity assay using this compound.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM PIPES (pH 7.2), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% sucrose.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
AFC Standard Stock Solution: Prepare a stock solution of free AFC in DMSO to generate a standard curve for quantifying the amount of released AFC.
Cell Lysate Preparation
-
Induce apoptosis in the experimental cell population using the desired stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).[4]
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the caspase activity assay. Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).
Caspase Activity Assay
-
In a 96-well microplate, add 50-200 µg of cell lysate per well.[4] Adjust the volume with Lysis Buffer to a final volume of 50 µL.
-
Prepare a blank well containing 50 µL of Lysis Buffer without cell lysate.
-
Prepare AFC standards in Assay Buffer to generate a standard curve.
-
Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.[4]
-
Add 50 µL of the reaction mixture to each well containing cell lysate and the blank.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][4]
Data Analysis
-
Subtract the fluorescence reading of the blank from all experimental readings.
-
Generate a standard curve by plotting the fluorescence intensity of the AFC standards against their known concentrations.
-
Use the standard curve to determine the concentration of AFC released in each sample.
-
Express caspase activity as the amount of AFC released per unit of time per amount of protein (e.g., pmol AFC/min/µg protein).
Signaling Pathways and Logical Relationships
Caspase-2 is an initiator caspase that can be activated through a platform known as the PIDDosome. The following diagrams illustrate the caspase-2 activation pathway and a typical experimental workflow for a caspase activity assay.
Caption: Caspase-2 activation via the PIDDosome complex.
Caption: Experimental workflow for a caspase activity assay.
Applications in Research and Drug Development
This compound serves as a valuable tool in various research and drug development applications:
-
Basic Research: It is widely used to study the role of caspase-2 in apoptosis, cell cycle regulation, and other cellular processes.
-
Drug Screening: The fluorometric assay using this compound is adaptable for high-throughput screening (HTS) to identify and characterize potential inhibitors or activators of caspase-2.[3] This is particularly relevant in the context of diseases where caspase-2 activity is dysregulated, such as certain neurodegenerative disorders and cancers.
-
Evaluation of Therapeutic Efficacy: this compound can be used to assess the efficacy of therapeutic agents that aim to modulate caspase-2 activity in preclinical models.
Conclusion
This compound is a widely accessible and useful tool for the detection of caspase-2 activity. However, researchers must be cognizant of its potential for cleavage by other caspases, particularly caspase-3. For studies requiring high specificity, the use of more selective substrates, such as Ac-VDTTD-AFC, in conjunction with appropriate controls, is recommended. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective and accurate use of this compound in the laboratory.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
Z-VDVAD-AFC: A Comprehensive Technical Guide for Researchers
Introduction
Z-VDVAD-AFC (Carbobenzoxy-Val-Asp(OMe)-Val-Ala-Asp(OMe)-7-amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-2 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate process of apoptosis or programmed cell death. This compound is also recognized as a substrate for granzyme B, a serine protease crucial for cell-mediated cytotoxicity. This guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value |
| Full Chemical Name | Carbobenzoxy-Val-Asp(OMe)-Val-Ala-Asp(OMe)-AFC |
| Molecular Formula | C\u2084\u2081H\u2084\u2089F\u2083N\u2086O\u2081\u2082 |
| Molecular Weight | 902.8 g/mol |
| Appearance | Lyophilized solid |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | ~400 nm |
| Emission Wavelength | ~505 nm |
| Storage Conditions | Store at -20°C, protected from light |
Mechanism of Action
This compound is a synthetic peptide that incorporates the preferred cleavage sequence for caspase-2. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide by an active caspase-2 or granzyme B enzyme, the AFC moiety is liberated, resulting in a significant increase in fluorescence. This fluorescence can be quantitatively measured using a fluorometer, providing a direct correlation to the enzymatic activity in the sample.
Biological Relevance and Signaling Pathways
Caspase-2 in Apoptosis
Caspase-2 is a highly conserved initiator caspase that plays a complex role in the regulation of apoptosis.[1][2] It can be activated in response to various cellular stresses, including DNA damage, and is a component of the PIDDosome, a protein complex that facilitates its activation.[3] Once activated, caspase-2 can cleave and activate downstream effector caspases, as well as the pro-apoptotic Bcl-2 family member Bid.[4] Cleavage of Bid to its truncated form, tBid, leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[4]
Below is a diagram illustrating the signaling pathway involving caspase-2.
Caption: Caspase-2 signaling pathway in apoptosis.
Granzyme B-Mediated Cell Death
Granzyme B is a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells, such as virus-infected or tumor cells.[5][6] Following its entry into the target cell, granzyme B can initiate apoptosis through multiple mechanisms. It can directly cleave and activate effector caspases, such as caspase-3, and can also cleave Bid, leading to mitochondrial-mediated apoptosis, converging on the same downstream pathways as caspase-2.[7][8]
The following diagram depicts the granzyme B-mediated apoptosis pathway.
Caption: Granzyme B-mediated apoptosis pathway.
Quantitative Data
The efficiency of a substrate is determined by its kinetic parameters, such as K\u2098 and k\u209_at. While specific kinetic data for this compound is not always readily available in all literature, the table below provides data for related substrates to offer a comparative context. A study has shown that Ac-VDTTD-AFC is a more efficient and selective substrate for caspase-2 compared to Ac-VDVAD-AFC.[9]
| Substrate | Enzyme | Kₘ (µM) | k\u209_at/Kₘ (M⁻¹s⁻¹) | Reference |
| Ac-VDVAD-AFC | Caspase-2 | 25 ± 2 | 11,000 ± 1,000 | [9] |
| Ac-VDVAD-AFC | Caspase-3 | 14 ± 1 | 20,000 ± 2,000 | [9] |
| Ac-VDTTD-AFC | Caspase-2 | 13 ± 2 | 44,000 ± 8,000 | [9] |
| Ac-VDTTD-AFC | Caspase-3 | 12 ± 1 | 34,000 ± 4,000 | [9] |
| Ac-DEVD-AFC | Caspase-3 | 9.7 ± 0.7 | 250,000 ± 20,000 | [9] |
| Ac-IEPD-pNA | Granzyme B | - | 6.6 x 10⁴ |
Experimental Protocols
Caspase-2 Activity Assay in Cell Lysates
This protocol provides a general framework for measuring caspase-2 activity in cell lysates using this compound.[10][11]
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (10 mM stock in DMSO)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
96-well black microplate
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your experimental cell population using the desired stimulus. Include a non-induced control group.
-
Harvest cells (e.g., 1-5 x 10⁶ cells) and wash once with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate to each well. It is recommended to use 100-200 µg of total protein per well.
-
Prepare a master mix of the 2X Reaction Buffer. Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.
-
Dilute the this compound stock solution to a final concentration of 50 µM in the 2X Reaction Buffer.
-
Add 5 µL of the 50 µM this compound substrate to each well.
-
Include controls such as a blank (no cell lysate) and a negative control (lysate from non-induced cells).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometer.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Express the results as relative fluorescence units (RFU) or as fold-increase in caspase activity compared to the non-induced control.
-
Experimental Workflow
The logical flow of a typical caspase activity assay using this compound is depicted in the following diagram.
Caption: Experimental workflow for a caspase activity assay.
Applications in Research
This compound is a valuable tool for a variety of research applications, including:
-
Studying Apoptosis: Quantifying caspase-2 activity during apoptosis induced by different stimuli.
-
Drug Discovery: Screening for inhibitors or activators of caspase-2.
-
Cancer Research: Investigating the role of caspase-2 in tumor suppression and response to chemotherapy.[4]
-
Immunology: Measuring granzyme B activity in cytotoxic lymphocyte-mediated killing.
-
Neuroscience: Elucidating the role of caspase-2 in neuronal apoptosis and neurodegenerative diseases.
Conclusion
This compound is a specific and sensitive fluorogenic substrate for the measurement of caspase-2 and granzyme B activity. Its use in fluorescence-based assays provides a reliable method for studying the roles of these important proteases in apoptosis, immunology, and other cellular processes. This guide provides the necessary technical information for the effective application of this compound in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pnas.org [pnas.org]
- 4. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Initiation of Apoptosis by Granzyme B Requires Direct Cleavage of Bid, but Not Direct Granzyme B–Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. resources.rndsystems.com [resources.rndsystems.com]
A Technical Guide to Caspase-2 Activation and Fluorometric Detection Using Z-VDVAD-AFC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the activation mechanism of Caspase-2, a key initiator caspase implicated in cellular stress responses, and details its detection using the fluorogenic substrate Z-VDVAD-AFC.
Introduction to Caspase-2
Caspase-2, the most evolutionarily conserved caspase, plays a complex role in cellular processes that extend beyond its initial characterization as a mediator of apoptosis.[1][2] While its overexpression can induce apoptotic cell death, its primary function is linked to responses to genotoxic stress, cell cycle regulation, and tumor suppression.[1][3] Unlike other initiator caspases that directly activate downstream executioner caspases, Caspase-2 acts by cleaving specific cellular substrates, such as the Bcl-2 family protein BID, to signal the mitochondrial pathway for apoptosis.[3][4] Understanding its activation is crucial for research into DNA damage responses, cancer biology, and neurodegenerative diseases.[1][5]
The Caspase-2 Activation Pathway: The PIDDosome
The activation of initiator caspases is driven by dimerization, which is facilitated by recruitment to large protein complexes known as activation platforms.[3][6] For Caspase-2, the most well-defined activation platform is the PIDDosome .[1][3][7]
Key Components of the PIDDosome:
-
PIDD1 (p53-inducible protein with a death domain 1): A scaffold protein whose expression can be induced by the tumor suppressor p53.[3][7][8] PIDD1 undergoes autocatalytic processing to generate several fragments; the PIDD-CC fragment is essential for PIDDosome assembly.[3]
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that links PIDD1 to Caspase-2.[1][3]
-
Pro-Caspase-2: The inactive zymogen of Caspase-2, which contains an N-terminal Caspase Activation and Recruitment Domain (CARD) that is crucial for its recruitment to the complex.[2][3]
Assembly and Activation Mechanism: Genotoxic stress and other cellular insults can trigger the assembly of the PIDDosome.[7][8] The process proceeds as follows:
-
The death domain (DD) of the PIDD-CC fragment of PIDD1 interacts with the corresponding DD of the adaptor protein RAIDD.[3][4]
-
RAIDD, in turn, uses its CARD domain to recruit Pro-Caspase-2 monomers via a homotypic CARD-CARD interaction.[3][4]
-
This recruitment into the multi-protein complex brings Pro-Caspase-2 molecules into close proximity, inducing their dimerization.[2][3]
-
Dimerization is the key event that drives the initial activation of Caspase-2, not proteolytic cleavage.[3][6] The dimeric form of the full-length protein possesses catalytic activity.[3]
-
Following dimerization, the enzyme undergoes auto-catalytic cleavage, which further stabilizes the active dimer and enhances its catalytic efficiency.[2][6]
It is noteworthy that in response to DNA damage, at least two distinct activation platforms for Caspase-2 can assemble: a cytoplasmic, RAIDD-dependent platform and a nucleolar platform requiring both PIDD1 and RAIDD.[1]
Detection Using this compound
The activity of Caspase-2 is commonly measured using a fluorogenic substrate. The preferred peptide sequence for Caspase-2 is VDVAD.[3]
Principle: The assay utilizes the synthetic substrate This compound .
-
Z-VDVAD: A pentapeptide sequence (Val-Asp-Val-Ala-Asp) that is recognized and cleaved by active Caspase-2. The "Z" represents a benzyloxycarbonyl group attached to the N-terminus.
-
AFC (7-Amino-4-trifluoromethylcoumarin): A fluorophore conjugated to the C-terminus of the peptide. When conjugated, AFC is non-fluorescent or emits blue light (λmax ≈ 400 nm).[9]
When active Caspase-2 cleaves the peptide bond after the final aspartate residue, free AFC is released. The liberated AFC molecule exhibits a strong yellow-green fluorescence with an emission maximum around 505 nm when excited at approximately 400 nm.[9][10] The rate of increase in fluorescence intensity is directly proportional to the Caspase-2 enzymatic activity in the sample.
Substrate Specificity: While VDVAD is an efficient substrate for Caspase-2, it is not entirely specific. Executioner caspases, particularly Caspase-3 and Caspase-7, can also cleave VDVAD-based substrates, although often with different efficiencies.[3][11] In fact, some studies show that Caspase-3 cleaves Ac-VDVAD-AFC with kinetics similar to Caspase-2.[11] Therefore, while this compound is a valuable tool, results should be interpreted with caution and ideally corroborated with other methods, such as western blotting for Caspase-2 processing or the use of more selective substrates like Ac-VDTTD-AFC when available.[9][12]
Experimental Protocols and Data
Fluorometric Caspase-2 Assay Protocol (from Cell Lysates)
This protocol is a generalized procedure based on commercially available kits.[9][10] Researchers should always optimize conditions for their specific cell type and experimental setup.
A. Reagent Preparation:
-
Cell Lysis Buffer: Typically contains non-ionic detergents (e.g., CHAPS) in a buffered solution (e.g., HEPES, MES) at a physiological pH. Store at 4°C.
-
2X Reaction Buffer: A buffered solution (e.g., HEPES, MES pH 6.5-7.4) containing salts (e.g., NaCl), sucrose, and 0.1% CHAPS.[5] Store at 4°C.
-
DTT (Dithiothreitol) Stock Solution: 1 M in deionized water. Store at -20°C. Immediately before use, add to the 2X Reaction Buffer to a final concentration of 10-20 mM. DTT is essential for maintaining the catalytic cysteine residue in a reduced, active state.
-
This compound Substrate: 1 mM stock solution in DMSO. Store at -20°C, protected from light.[9]
B. Experimental Workflow:
C. Assay Procedure:
-
Induce Apoptosis: Treat cells with the desired stimulus. Include an untreated control culture.
-
Sample Preparation:
-
Harvest and count cells, then pellet 1–5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.[9]
-
Centrifuge at 10,000 x g for 3-5 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (clarified cell lysate) to a fresh, chilled microfuge tube. This lysate contains the active caspases.
-
-
Assay Reaction:
-
Aliquot 50 µL of cell lysate per well into a 96-well plate suitable for fluorescence measurements.
-
Add 50 µL of 2X Reaction Buffer (containing freshly added DTT) to each well.[9]
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[9]
-
Include controls: a) no-cell lysate (buffer + substrate) for background fluorescence, and b) no-substrate (lysate + buffer) to check for endogenous fluorescence.
-
-
Incubation & Measurement:
D. Data Analysis: The results are typically expressed as a fold-increase in caspase activity, calculated by comparing the fluorescence of the treated samples to that of the untreated control after subtracting background fluorescence.
Quantitative Data
The following tables summarize key quantitative parameters for Caspase-2 and provide an example data set.
Table 1: Kinetic Parameters for Caspase-2
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | Data for purified, E. coli-expressed human Caspase-2.[13] |
| Ac-VDTTD-AFC | 10.1 ± 1.1 | 1.1 ± 0.1 | 108,900 | A more selective substrate for Caspase-2 over Caspase-3.[12] |
| Ac-DEVD-AFC | 14.8 ± 1.0 | 2.5 ± 0.1 | 168,900 | Optimal Caspase-3 substrate, shown for comparison. Data from Caspase-3 enzyme.[12] |
Table 2: Example Caspase-2 Activity Data
| Sample | Treatment | Raw Fluorescence Units (RFU) | Background Subtracted (RFU) | Fold-Increase vs. Control |
| 1 | Untreated Control | 1550 | 1350 | 1.0 |
| 2 | Doxorubicin (1 µM) | 6950 | 6750 | 5.0 |
| 3 | Etoposide (50 µM) | 8300 | 8100 | 6.0 |
| 4 | Buffer Blank | 200 | N/A | N/A |
| 5 | Inhibitor + Doxorubicin | 2050 | 1850 | 1.37 |
Note: Data are hypothetical and for illustrative purposes only. The inhibitor used in Sample 5 could be a pan-caspase inhibitor like Z-VAD-FMK or a more specific Caspase-2 inhibitor like Z-VDVAD-FMK.[14]
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biochemical mechanism of caspase-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The PIDDosome, a Protein Complex Implicated in Activation of Caspase-2 in Response to Genotoxic Stress | Semantic Scholar [semanticscholar.org]
- 8. The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Z-VDVAD-AFC: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVAD-AFC (Carbobenzoxy-Val-Asp-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate utilized in the sensitive detection of caspase activity, particularly that of caspase-2. Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis (programmed cell death) and inflammation. The cleavage of specific substrates by these enzymes is a hallmark of their activation. This technical guide provides an in-depth overview of the basic research applications of this compound, detailing its mechanism of action, experimental protocols, and its role in elucidating cellular signaling pathways.
Mechanism of Action
This compound is designed to mimic the natural cleavage site of substrates targeted by certain caspases. The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) is recognized by the active site of caspases. The fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is attached to the C-terminus of the peptide. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by an active caspase between the aspartic acid (D) and AFC, the free AFC is liberated. The release of AFC results in a significant increase in fluorescence, which can be quantitatively measured. This direct relationship between caspase activity and fluorescence intensity allows for the sensitive real-time monitoring of enzyme kinetics.
Data Presentation: Substrate Specificity
While this compound is often marketed as a caspase-2 substrate, it is crucial to recognize its potential for cleavage by other caspases, most notably caspase-3. The following table summarizes the kinetic parameters of Ac-VDVAD-AFC for caspase-2 and caspase-3, highlighting the catalytic efficiency (kcat/KM). Researchers should be aware of this cross-reactivity when interpreting results.
| Caspase | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Caspase-2 | Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | [1] |
| Caspase-3 | Ac-VDVAD-AFC | - | - | 13,000 | [2] |
| Caspase-3 | Ac-DEVD-AFC | - | - | 1,900,000 | [2] |
Note: Data for Ac-VDVAD-AFC is presented as it is structurally very similar to this compound and kinetic data for the Z-form is less commonly published in a comparative context. The relative cleavage efficiencies are expected to be similar. The significant catalytic efficiency of caspase-3 for Ac-VDVAD-AFC underscores the importance of using appropriate controls and potentially selective inhibitors to dissect the activity of individual caspases.[2]
Experimental Protocols
In Vitro Caspase Activity Assay Using Cell Lysates
This protocol provides a general framework for measuring caspase activity in cell lysates using this compound. Optimal conditions, such as cell number and substrate concentration, may need to be determined empirically for specific cell types and experimental setups.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (stock solution in DMSO, typically 10 mM)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with the chosen agent for the appropriate duration. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells (by scraping for adherent cells or centrifugation for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 106 cells in 50 µL).[3][4]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[3][4]
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of 1 mM this compound stock solution to each well to achieve a final concentration of 50 µM.[3]
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][4]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.
-
Normalize the caspase activity to the protein concentration of the cell lysate.
-
The fold-increase in caspase activity can be determined by comparing the results from the treated samples with the untreated controls.[3]
-
Signaling Pathway Visualization
This compound is instrumental in studying signaling pathways that lead to the activation of caspase-2. A key activation platform for caspase-2 is the PIDDosome, which assembles in response to cellular stress, such as DNA damage.
Caspase-2 Activation via the PIDDosome Pathway
Upon cellular stress, the protein PIDD1 (p53-induced protein with a death domain 1) is activated and processed. The PIDD-CC fragment of PIDD1 then serves as a scaffold to recruit the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain). RAIDD, in turn, recruits pro-caspase-2 through interactions between their respective caspase recruitment domains (CARD). This proximity-induced dimerization leads to the autocatalytic activation of caspase-2.[5][6] Activated caspase-2 can then cleave downstream substrates, such as Bid, leading to mitochondrial outer membrane permeabilization and the activation of effector caspases.
Conclusion
This compound is a valuable tool for the investigation of caspase activity in the context of apoptosis and other cellular processes. Its utility is maximized when its substrate specificity is taken into account and appropriate experimental controls are employed. By providing a sensitive and quantitative measure of caspase activity, this compound enables researchers to dissect the complex signaling networks that govern cell fate, contributing to advancements in our understanding of various diseases and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 6. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Caspase-2 Activity Using Z-VDVAD-AFC
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the preliminary investigation of caspase-2 activity utilizing the fluorogenic substrate Z-VDVAD-AFC. It covers the fundamental principles of the assay, detailed experimental protocols, data interpretation, and critical considerations regarding substrate specificity.
Introduction to Caspase-2
Caspase-2, the most evolutionarily conserved of the mammalian caspases, is a cysteine-aspartate protease implicated in a variety of cellular processes beyond its initial characterization as a pro-apoptotic enzyme.[1][2] While structurally similar to initiator caspases like caspase-9 due to its long N-terminal caspase recruitment domain (CARD), its precise function remains a subject of intense research.[3] Emerging evidence points to its multifaceted roles in DNA damage response, cell cycle regulation, tumor suppression, and metabolic stress.[2][4][5]
Activation of caspase-2 can be triggered by various stimuli, including DNA damage, endoplasmic reticulum (ER) stress, and heat shock.[3][5][6] A key activation platform is the PIDDosome, a large protein complex formed in response to DNA damage, which facilitates the dimerization and auto-activation of pro-caspase-2.[1][4][7] Understanding the dynamics of caspase-2 activation is crucial for elucidating its role in both physiological and pathological conditions.
The fluorogenic substrate this compound is a commonly used tool for probing the enzymatic activity of caspase-2. This guide details its use, potential pitfalls, and the necessary controls for a sound preliminary investigation.
Principle of the this compound Assay
The assay quantifies caspase activity based on the enzymatic cleavage of a specific peptide substrate linked to a fluorescent reporter molecule.
-
Substrate: The substrate consists of the pentapeptide sequence Valine-Alanine-Aspartic Acid-Valine-Alanine-Aspartic Acid (VDVAD), which is recognized by caspase-2.[8] This sequence is N-terminally protected by a benzyloxycarbonyl group (Z) and C-terminally conjugated to 7-amino-4-trifluoromethylcoumarin (AFC).
-
Detection: In its intact form, the this compound substrate is weakly fluorescent, emitting blue light (λmax ≈ 400 nm).[9][10] Upon cleavage by an active caspase after the final aspartate residue, the AFC fluorophore is liberated. Free AFC exhibits a strong yellow-green fluorescence emission (λmax ≈ 505 nm) when excited at approximately 400 nm.[8][9][10]
-
Quantification: The increase in fluorescence intensity at 505 nm is directly proportional to the amount of AFC released and thus corresponds to the level of caspase activity in the sample.
Caspase-2 Signaling and Activation Pathways
Caspase-2 activation is a tightly regulated process initiated by diverse cellular stress signals. The primary and alternative activation pathways are visualized below.
Experimental Workflow
The general workflow for a cell-based caspase-2 activity assay using this compound is a multi-step process from sample preparation to data analysis.
Detailed Experimental Protocols
This protocol is adapted from commercially available fluorometric caspase assay kits.[9][10] Optimization may be required depending on the cell type and experimental conditions.
5.1. Reagents and Materials
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 0.1% Nonidet P-40, 1 mM EDTA, 2 mM DTT).[8]
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 20% glycerol, 0.5 mM EDTA).
-
This compound Substrate (1 mM stock in DMSO).
-
Dithiothreitol (DTT, 1 M stock).
-
96-well microplate (black, clear bottom is suitable).
-
Fluorometric microplate reader.
-
Chilled microcentrifuge.
5.2. Sample Preparation (Cell Lysates)
-
Induce apoptosis in cell cultures using the desired method. For a negative control, incubate a culture without treatment.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Wash cells once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 3-5 minutes at 4°C.[9]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the sample for the assay.
-
Determine protein concentration of the lysate (e.g., using a BCA assay) to ensure equal protein loading in the assay.[8]
5.3. Assay Protocol
-
Prepare the complete Reaction Buffer: For each 1 mL of 2X Reaction Buffer, add 10 µL of 1 M DTT to achieve a final concentration of 10 mM.[9] Prepare this fresh.
-
Pipette 50 µL of cell lysate (containing 50-200 µg of protein) into each well of a 96-well plate.
-
Add 50 µL of the complete 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM this compound substrate to each well. This results in a final substrate concentration of 50 µM in a 105 µL total volume.[9]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[8][9]
Data Presentation and Interpretation
6.1. Quantitative Data The efficiency of cleavage of a substrate by an enzyme can be represented by its kinetic parameters. However, a significant challenge with VDVAD-based substrates is their lack of specificity, particularly against caspase-3.
Table 1: Comparative Kinetic Efficiency of Caspase-2 and Caspase-3
| Substrate | Target Caspase | kcat/KM (M-1s-1) | Reference |
|---|---|---|---|
| Ac-VDVAD-AFC | Caspase-2 | 11,000 | [11] |
| Ac-VDVAD-AFC | Caspase-3 | 8,000 | [11] |
| Ac-DEVD-AFC | Caspase-2 | 2,800 | [11] |
| Ac-DEVD-AFC | Caspase-3 | 210,000 | [11] |
| Ac-VDTTD-AFC | Caspase-2 | 19,000 | [11] |
| Ac-VDTTD-AFC | Caspase-3 | 3,100 | [11] |
Data from Kitevska et al. (2014) highlights that Ac-VDVAD-AFC is cleaved with similar efficiency by both caspase-2 and caspase-3, while the alternative substrate Ac-VDTTD-AFC shows improved selectivity for caspase-2.
Table 2: Optimal Peptide Recognition Sequences for Various Caspases
| Caspase | Optimal Peptide Sequence |
|---|---|
| Caspase-1 | WEHD |
| Caspase-2 | VDVAD |
| Caspase-3 | DEVD |
| Caspase-6 | VEID |
| Caspase-8 | LETD |
| Caspase-9 | LEHD |
Source: Bio-Rad Laboratories Inc.[12]
6.2. Data Analysis The results are typically expressed as the fold-increase in caspase activity. This is calculated by comparing the fluorescence reading from the induced sample to the untreated (negative control) sample after subtracting the background fluorescence from a blank well (containing buffer and substrate but no lysate).
Fold Increase = (RFUSample - RFUBlank) / (RFUControl - RFUBlank)
Where:
-
RFUSample = Relative Fluorescence Units of the treated sample.
-
RFUControl = Relative Fluorescence Units of the untreated control.
-
RFUBlank = Relative Fluorescence Units of the no-lysate blank.
Critical Considerations and Limitations
7.1. Substrate Specificity The most significant limitation of using this compound is its lack of specificity. Multiple studies have demonstrated that caspase-3, a key executioner caspase activated downstream of many apoptotic pathways, can efficiently cleave the VDVAD sequence.[11][13] This cross-reactivity can lead to false-positive results or an overestimation of caspase-2 activity, as the measured fluorescence may be a composite of both caspase-2 and caspase-3 activity.
7.2. Recommendations for a Robust Investigation Given the specificity issues, data obtained using this compound should be considered preliminary. The following steps are recommended for confirmation:
-
Use of Inhibitors: Perform parallel assays in the presence of caspase inhibitors. A cell-permeable, irreversible caspase-2 inhibitor like Z-VDVAD-FMK can be used to confirm that the measured activity is caspase-dependent.[14][15] However, this inhibitor may also suffer from a lack of specificity.
-
Western Blotting: The most reliable method to confirm caspase-2 activation is to perform a Western blot on lysates from treated cells using an antibody that specifically recognizes the cleaved (active) form of caspase-2.
-
Use of More Selective Substrates: Consider using alternative substrates that show better selectivity for caspase-2 over caspase-3, such as Ac-VDTTD-AFC.[11][13] Running assays with both Ac-VDVAD-AFC and a caspase-3 specific substrate like Ac-DEVD-AFC in parallel can help differentiate the activities.[11]
-
Genetic Approaches: Using siRNA or shRNA to knock down caspase-2 expression can definitively link the observed VDVADase activity to caspase-2.
Conclusion
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. cephamls.com [cephamls.com]
- 11. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Caspase-2 Inhibitor Z-VDVAD-FMK FMK003: R&D Systems [rndsystems.com]
- 15. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-VDVAD-AFC in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the fluorogenic substrate Z-VDVAD-AFC to measure caspase-2 activity in cell lysates. This guide is intended for researchers in apoptosis, cancer biology, and neurodegenerative diseases, as well as professionals in drug development screening for compounds that modulate caspase-2 activity.
Introduction
Caspase-2, an initiator caspase, plays a crucial role in cellular processes including apoptosis, tumor suppression, and cell cycle regulation.[1][2] Its activation is a key event in response to various cellular stresses, such as DNA damage.[3][4] The this compound substrate is a sensitive and specific tool for measuring the enzymatic activity of caspase-2. The substrate consists of the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is preferentially recognized and cleaved by caspase-2.[5] This peptide is conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by active caspase-2, free AFC is released, which emits a strong fluorescent signal, allowing for the quantitative measurement of caspase-2 activity.[6]
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the substrate by active caspase-2 in a cell lysate. The inactive substrate, this compound, is non-fluorescent. When active caspase-2 cleaves the peptide bond after the aspartate residue, the AFC fluorophore is liberated. The free AFC fluoresces brightly upon excitation at approximately 400 nm, with an emission maximum at around 505 nm.[6][7] The rate of AFC release is directly proportional to the caspase-2 activity in the sample.
Data Presentation
The following tables summarize typical quantitative data and recommended concentration ranges for the this compound assay.
Table 1: Recommended Reagent Concentrations and Instrument Settings
| Parameter | Recommended Value |
| This compound Substrate Concentration | 50 µM |
| Cell Lysate Protein Concentration | 50 - 200 µg per assay |
| Excitation Wavelength | 400 nm |
| Emission Wavelength | 505 nm |
| Incubation Temperature | 37°C |
| Incubation Time | 1 - 2 hours |
Table 2: Example of Caspase-2 Activity in Different Cell Lines
| Cell Line | Apoptosis Inducer | Fold Increase in Caspase-2 Activity | Reference |
| SK-BR-3 (Breast Cancer) | Taxanes (100 nM, 48h) | ~15-fold | [8] |
| MCF-7 (Breast Cancer) | Taxanes (300 nM, 60h) | ~11-fold | [8] |
| Melanoma Cell Lines (IFN-sensitive) | Interferon-beta | Significant increase | [1] |
| Jurkat (T-lymphocyte) | Cytolethal Distending Toxin (100 ng/ml, 16h) | Significant increase | [9] |
| HeLa (Cervical Cancer) | Cisplatin | Significant increase | [10][11] |
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from both adherent and suspension cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (see recipe below)
-
Microcentrifuge
-
Pipettes and pipette tips
Cell Lysis Buffer Recipe:
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
5 mM Dithiothreitol (DTT) - Add fresh before use
-
Protease Inhibitor Cocktail (optional, without cysteine protease inhibitors)
Procedure for Adherent Cells:
-
Wash cells once with ice-cold PBS.
-
Carefully remove all PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 100 µl for a 60 mm dish).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µl for 1-5 x 10^6 cells).[6]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[6]
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
The lysate can be used immediately or stored at -80°C.
Caspase-2 Fluorometric Assay Protocol
This protocol outlines the steps for measuring caspase-2 activity in cell lysates using this compound.
Materials:
-
Cell lysates (prepared as described above)
-
2X Reaction Buffer (see recipe below)
-
This compound substrate (1 mM stock in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
2X Reaction Buffer Recipe:
-
100 mM HEPES, pH 7.4
-
200 mM NaCl
-
0.2% CHAPS
-
2 mM EDTA
-
20% Glycerol
-
10 mM DTT - Add fresh before use
Assay Procedure:
-
Thaw all reagents on ice.
-
Prepare the 2X Reaction Buffer with fresh DTT.
-
In a 96-well plate, add 50 µl of 2X Reaction Buffer to each well.
-
Add 50-200 µg of cell lysate to each well and adjust the final volume to 95 µl with Cell Lysis Buffer.
-
Controls:
-
Negative Control: A well containing lysate from untreated cells.
-
Blank: A well containing all reaction components except the cell lysate (use Cell Lysis Buffer instead).
-
Inhibitor Control (optional): Pre-incubate a sample of apoptotic cell lysate with a caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for 30 minutes at 37°C before adding the substrate.[12]
-
-
Add 5 µl of 1 mM this compound substrate to each well to a final concentration of 50 µM.[6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]
Data Analysis
Fold-Increase in Caspase-2 Activity: The most common method for expressing results is the fold-increase in caspase activity in apoptotic samples compared to non-apoptotic controls.
Fold Increase = (Fluorescence of apoptotic sample - Fluorescence of blank) / (Fluorescence of non-apoptotic control - Fluorescence of blank)
Quantitative Analysis using an AFC Standard Curve: For a more quantitative measure of caspase activity, a standard curve can be generated using free AFC.
-
Prepare a series of dilutions of free AFC in 1X Reaction Buffer.
-
Measure the fluorescence of the standards in the same plate as the samples.
-
Plot the fluorescence values against the known AFC concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of AFC released in your samples.
-
Caspase-2 activity can then be expressed as pmol of AFC released per minute per mg of protein.[12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Caspase-2 activation pathway via the PIDDosome complex in response to DNA damage.
Experimental Workflow Diagram
References
- 1. Increased caspase-2 activity is associated with induction of apoptosis in IFN-beta sensitive melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase 2 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Caspase-2 is involved in cell death induction by taxanes in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-2 and Caspase-7 Are Involved in Cytolethal Distending Toxin-Induced Apoptosis in Jurkat and MOLT-4 T-Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time detection of caspase-2 activation in a single living HeLa cell during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Application Notes: Fluorometric Detection of Caspase-2 Activity Using Z-VDVAD-AFC in a Plate Reader Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of the Assay
Apoptosis, or programmed cell death, is a critical physiological process orchestrated by a family of cysteine proteases known as caspases. Caspase-2 is an initiator caspase that plays a role in certain apoptotic pathways, although its precise functions are still under investigation. The detection of caspase-2 activity is a key indicator of apoptosis induction.
The Z-VDVAD-AFC Caspase-2 Assay provides a simple and sensitive method for detecting caspase-2 activity in cell lysates or purified enzyme preparations. The assay utilizes the fluorogenic substrate Z-Val-Asp-Val-Ala-Asp-AFC (this compound). The VDVAD peptide sequence is a recognition motif for caspase-2[1][2]. The substrate is comprised of this peptide sequence conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the AFC fluorophore's emission is quenched. Upon cleavage of the substrate by active caspase-2, the free AFC molecule is released, emitting a strong yellow-green fluorescence. The intensity of this fluorescence, measured using a fluorescence plate reader, is directly proportional to the caspase-2 activity in the sample.
While this compound is recognized as a substrate for caspase-2, it is important to note that significant cross-reactivity with other caspases, particularly the effector caspase-3, has been reported[2][3]. Therefore, using specific inhibitors or parallel assays with more selective substrates is recommended to confirm the specific contribution of caspase-2 activity[3].
Signaling Pathway and Assay Mechanism
The diagram below illustrates the principle of the assay. An apoptotic stimulus leads to the activation of initiator caspases like caspase-2. Activated caspase-2 then specifically recognizes and cleaves the this compound substrate, liberating the AFC fluorophore, which can be detected.
Materials and Reagents
-
This compound Substrate (e.g., 1 mM stock solution in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM MgCl₂, 1 mM EGTA, 5 mM DTT, pH 7.4. Note: Do not use protease inhibitors[4].)
-
2X Reaction Buffer (e.g., 40 mM HEPES, 20% Glycerol, 4 mM DTT, pH 7.5)
-
Dithiothreitol (DTT) (e.g., 1 M stock)
-
Purified water
-
96-well black, flat-bottom microplate
-
Microcentrifuge
-
Fluorescence microplate reader
-
(Optional) Pan-caspase inhibitor (e.g., Z-VAD-FMK) for control experiments[5][6]
Experimental Protocols
The following protocol is a general guideline and can be adapted for specific experimental needs.
Experimental Workflow Overview
Reagent Preparation
-
Cell Lysis Buffer: Prepare fresh and keep on ice.
-
Complete 2X Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT stock per 1 mL of 2X Reaction Buffer)[4].
-
1X this compound Working Solution: Dilute the 1 mM this compound stock to a final concentration of 50 µM in the Complete 2X Reaction Buffer[4]. Prepare enough for all wells.
Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell culture model using the desired method. For negative controls, incubate an identical culture without the apoptotic stimulus.
-
Harvest cells by centrifugation. A cell count of 1-5 million cells per sample is recommended[4].
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer[4].
-
Incubate the suspension on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris[4].
-
Carefully transfer the supernatant (cleared cell lysate) to a fresh, pre-chilled microcentrifuge tube. This lysate contains the active caspases.
-
(Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA) to normalize caspase activity to the total protein amount.
Assay Procedure (96-Well Plate)
-
Pipette 50 µL of each cell lysate sample into separate wells of a 96-well black plate.
-
For a background control (blank), add 50 µL of Cell Lysis Buffer without any lysate into at least three wells.
-
Add 50 µL of the Complete 2X Reaction Buffer (containing 10 mM DTT) to each well[4].
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM[4].
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Incubate the plate at 37°C for 1-2 hours, protected from light[4]. The optimal incubation time may vary depending on the cell type and stimulus and should be determined empirically.
Plate Reader Settings
-
Set the fluorescence plate reader to measure fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm [1][4].
-
Allow the plate reader's lamp to warm up as per the manufacturer's instructions for stable readings.
-
Read the fluorescence intensity (in Relative Fluorescence Units, RFU) of each well.
Data Presentation and Analysis
-
Background Subtraction: Calculate the average RFU from the blank wells. Subtract this average value from the RFU of each experimental sample well.
-
Normalization (Optional): If protein concentration was measured, divide the background-subtracted RFU by the protein concentration (e.g., in µg) for each sample to get normalized activity.
-
Calculate Fold Increase: Determine the fold increase in caspase activity by dividing the background-subtracted RFU of the treated samples by the background-subtracted RFU of the untreated control sample.
Example Data Table
| Sample ID | Treatment | Avg. RFU | Avg. Blank RFU | Corrected RFU (Sample - Blank) | Fold Increase (vs. Control) |
| 1 | Untreated Control | 1,520 | 250 | 1,270 | 1.0 |
| 2 | Apoptotic Stimulus | 8,970 | 250 | 8,720 | 6.9 |
| 3 | Stimulus + Inhibitor | 1,810 | 250 | 1,560 | 1.2 |
Summary of Key Assay Parameters
| Parameter | Recommended Value | Source(s) |
| Substrate | This compound | [1][4] |
| Fluorophore | AFC (7-Amino-4-trifluoromethylcoumarin) | [7][8][9] |
| Excitation Wavelength | 400 nm | [1][4] |
| Emission Wavelength | 505 nm | [1][4] |
| Final Substrate Conc. | 50 µM | [4][10] |
| Final DTT Conc. | 10 mM in Reaction Buffer | [4] |
| Incubation Time | 1 - 2 hours | [4] |
| Incubation Temperature | 37°C | [4] |
| Plate Type | 96-well, black, flat-bottom | - |
References
- 1. cephamls.com [cephamls.com]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. invivogen.com [invivogen.com]
- 6. apexapoptosis.com [apexapoptosis.com]
- 7. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 8. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Measuring Caspase-2 Activity: A Detailed Protocol Using Z-VDVAD-AFC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to measuring the activity of caspase-2, a key initiator caspase in apoptotic signaling pathways, using the fluorogenic substrate Z-VDVAD-AFC. The protocol is designed for use in cell lysates and is adaptable for a 96-well plate format, making it suitable for high-throughput screening.
Introduction
Caspase-2 (Cysteine-dependent aspartate-directed protease 2) is a highly conserved member of the caspase family.[1] While its precise role is still under investigation, it is implicated in cellular stress responses, including those initiated by DNA damage, and in the regulation of apoptosis.[2][3] Activation of initiator caspases like caspase-2 is a critical early event in the apoptotic cascade.[1][4]
The assay described here utilizes the fluorogenic substrate this compound (Z-Val-Asp(OMe)-Val-Ala-Asp(OMe)-7-Amino-4-trifluoromethylcoumarin). This peptide sequence, VDVAD, is recognized and cleaved by active caspase-2. The substrate itself emits a blue light (λmax ≈ 400 nm).[5] Upon cleavage by caspase-2, the free 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released, which fluoresces brightly in the yellow-green spectrum (λmax ≈ 505 nm).[5] The increase in fluorescence intensity is directly proportional to the caspase-2 activity in the sample.
Signaling Pathway of Caspase-2 Activation
Caspase-2 is activated in response to various cellular stresses, most notably DNA damage. A key activation platform is the PIDDosome, a multi-protein complex.[6] In response to stress signals, the p53-inducible death domain-containing protein (PIDD) assembles with the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain).[4][7] Procaspase-2 is then recruited to this complex via CARD-CARD interactions, leading to its dimerization and subsequent auto-activation through proteolytic cleavage.[6] Once active, caspase-2 can cleave downstream targets, including Bid, which can then trigger the mitochondrial pathway of apoptosis.[6]
Experimental Workflow
The experimental procedure involves several key stages: inducing apoptosis in a cell culture, preparing a cell lysate containing the active caspases, setting up the enzymatic reaction with the this compound substrate, and measuring the resulting fluorescence.
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative data for setting up the this compound experimental protocol.
| Parameter | Recommended Value | Notes |
| Cell Number | 1–5 x 10⁶ cells per sample | Optimal cell number may vary by cell type and induction method. |
| Protein Concentration | 50–200 µg of total protein per assay | If quantifying by protein assay (e.g., BCA). |
| This compound Stock | 1 mM in DMSO | Store at -20°C, protected from light.[5] |
| This compound Final | 50 µM | Typical final concentration in the reaction.[5] |
| DTT Stock | 1 M in sterile water | Store at -20°C.[5] |
| DTT Final | 10 mM | DTT should be added to the 2X Reaction Buffer immediately before use.[5] |
| Incubation Time | 1–2 hours | May be extended if the signal is low. |
| Incubation Temp. | 37°C | |
| Excitation Wavelength | 400 nm | For AFC fluorophore.[5] |
| Emission Wavelength | 505 nm | For cleaved AFC.[5] |
Experimental Protocols
A. Reagent Preparation
-
Cell Lysis Buffer (Store at 4°C):
-
2X Reaction Buffer (Store at 4°C, add DTT fresh):
-
40 mM HEPES, pH 7.5
-
20% Glycerol
-
4 mM DTT (final concentration in 2X buffer)[11]
-
Alternatively: 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA.[9]
-
Crucially, add DTT to a final concentration of 10 mM in the final reaction volume just before use. For example, add 10 µl of 1 M DTT stock per 1 ml of 2X Reaction Buffer.[5][12]
-
-
1 mM this compound Substrate Stock:
-
Reconstitute lyophilized this compound in DMSO.[5]
-
Store in aliquots at -20°C, protected from light.
-
B. Cell Lysate Preparation
-
Induce apoptosis in your cell line of choice using a desired method (e.g., treatment with staurosporine, etoposide, or UV irradiation). Prepare a parallel culture of uninduced cells as a negative control.
-
Harvest cells by centrifugation. For adherent cells, scrape and collect. For suspension cells, pellet directly. Aim for 1–5 million cells per sample.[5]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 50 µl of chilled Cell Lysis Buffer.[5]
-
Incubate the suspension on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 3-5 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This supernatant is the cell lysate. It can be used immediately or stored in aliquots at -80°C for future use. Determine the protein concentration using a standard method like BCA if normalization to protein content is required.
C. Caspase-2 Activity Assay (96-well Plate Format)
-
To each well of a black, flat-bottom 96-well plate, add 50 µl of cell lysate (containing 50-200 µg of protein). Include wells for negative controls (uninduced lysate) and a blank (Cell Lysis Buffer only).
-
Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µl of the complete 2X Reaction Buffer to each well containing lysate.[5]
-
Add 5 µl of 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.[5]
-
Mix gently by tapping the plate or using an orbital shaker.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[5]
D. Data Analysis
The activity of caspase-2 is proportional to the fluorescence emitted. The fold-increase in caspase-2 activity can be determined by comparing the fluorescence readings of the induced samples to the uninduced control samples after subtracting the background fluorescence from the blank wells. For more quantitative results, a standard curve can be generated using known concentrations of free AFC.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Detecting Apoptosis with the Z-VDVAD-AFC Assay: A Guide for Researchers
Application Notes and Protocols for the Fluorometric Detection of Caspase-2 Activity
For researchers in apoptosis, oncology, and neurodegenerative disease, the Z-VDVAD-AFC assay is a valuable tool for quantifying the activity of caspase-2, a key initiator caspase in apoptotic signaling pathways. This document provides detailed application notes and experimental protocols for the effective use of this fluorometric assay, aimed at researchers, scientists, and professionals in drug development.
Introduction to Apoptosis and Caspase-2
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. The process is executed by a family of cysteine proteases known as caspases. Caspase-2, the most evolutionarily conserved caspase, acts as an initiator caspase, responding to various cellular stress signals, including DNA damage, to trigger the apoptotic cascade.[1][2][3]
Principle of the this compound Assay
The this compound assay is a highly sensitive and convenient method for detecting caspase-2 activity in cell lysates and living cells. The assay utilizes the fluorogenic substrate this compound, which consists of the caspase-2 recognition sequence VDVAD conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate emits a blue light (λmax ≈ 400 nm).[4][5] Upon cleavage by active caspase-2, free AFC is liberated and emits a yellow-green fluorescence (λmax ≈ 505 nm).[4][5] The intensity of this fluorescence is directly proportional to the level of caspase-2 activity in the sample and can be quantified using a fluorometer or fluorescence microplate reader.
Applications of the this compound Assay
-
Detection of Early to Middle Stages of Apoptosis: Caspase-2 activation is an early event in certain apoptotic pathways.
-
Screening of Apoptosis-Inducing or -Inhibiting Compounds: The assay can be used in high-throughput screening to identify novel drug candidates that modulate caspase-2 activity.
-
Differentiation between Apoptosis and Necrosis: The activation of caspases is a key feature of apoptosis, distinguishing it from necrosis.
-
Studying the Role of Caspase-2 in Specific Disease Models: This assay is instrumental in elucidating the involvement of caspase-2 in various pathological conditions.
Data Presentation
The following tables summarize typical quantitative parameters for the this compound assay. These values should be optimized for specific cell types and experimental conditions.
Table 1: Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Typical Value | Notes |
| This compound Substrate Concentration | 25-100 µM | 50 µM | Higher concentrations may increase background fluorescence. |
| Cell Lysate Protein Concentration | 50-200 µ g/assay | 100 µ g/assay | Optimize based on the expected level of caspase-2 activity.[4] |
| Number of Cells (for cell-based assays) | 1-5 x 10^6 cells/assay | 2 x 10^6 cells/assay | Varies depending on cell type and size.[4] |
| Incubation Time | 30 - 120 minutes | 60 minutes | Longer incubation may be necessary for samples with low enzyme activity.[4] |
| Incubation Temperature | 20-37 °C | 37 °C | Maintain a consistent temperature for comparable results.[4] |
| Apoptosis Inducer (e.g., Staurosporine) | 0.5-2 µM | 1 µM | The optimal concentration and incubation time should be determined empirically.[6] |
| Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) | 10-50 µM | 20 µM | Used as a negative control to confirm caspase-specific cleavage.[7] |
Table 2: Representative Experimental Data
This table illustrates a typical outcome for a this compound assay using Jurkat cells treated with an apoptosis inducer.
| Sample | Treatment | Relative Fluorescence Units (RFU) | Fold-Increase in Caspase-2 Activity |
| Untreated Control | Vehicle (DMSO) | 150 ± 15 | 1.0 (Baseline) |
| Apoptotic Sample | Staurosporine (1 µM for 4 hours) | 750 ± 50 | 5.0 |
| Inhibitor Control | Staurosporine + Z-VAD-FMK (20 µM) | 165 ± 20 | 1.1 |
| Blank | No Cell Lysate | 50 ± 5 | N/A |
Note: The fold-increase is calculated by dividing the RFU of the treated sample by the RFU of the untreated control after subtracting the blank value from all readings.[4]
Experimental Protocols
Protocol 1: Caspase-2 Activity Assay in Cell Lysates
This protocol is suitable for quantifying caspase-2 activity in a population of cells.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis inducer (e.g., Staurosporine)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) (for negative control)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)[8]
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)[9]
-
This compound substrate (1 mM stock in DMSO)
-
Dithiothreitol (DTT) (1 M stock)
-
96-well black, flat-bottom microplate
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Induction of Apoptosis:
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells by centrifugation at 400 x g for 5 minutes.[4]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[4]
-
Incubate on ice for 10 minutes.[4]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[4]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
Prepare the 1X Reaction Buffer by diluting the 2X Reaction Buffer with sterile water and adding DTT to a final concentration of 10 mM immediately before use.[4]
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
Add 50 µL of 1X Reaction Buffer to each well.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[4]
-
Include a blank control containing 50 µL of Cell Lysis Buffer and 50 µL of 1X Reaction Buffer with the substrate.
-
-
Measurement:
Protocol 2: Live-Cell Caspase-2 Activity Assay
This protocol allows for the detection of caspase-2 activity in intact, living cells.
Materials:
-
Cells cultured in a 96-well black, clear-bottom microplate
-
Apoptosis inducer (e.g., Staurosporine)
-
Cell-permeable caspase-2 substrate (e.g., FAM-VDVAD-FMK)[10][11]
-
Hoechst 33342 (for nuclear staining, optional)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Induction of Apoptosis:
-
Treat cells with an apoptosis-inducing agent or vehicle control as described in Protocol 1.
-
-
Substrate Loading:
-
Prepare the cell-permeable caspase-2 substrate according to the manufacturer's instructions.
-
Add the substrate solution directly to the cell culture medium to the recommended final concentration.
-
If using, add Hoechst 33342 for nuclear counterstaining.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes, protected from light.
-
-
Imaging:
-
Wash the cells gently with warm PBS or culture medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen substrate (e.g., FITC filter for FAM-VDVAD-FMK) and Hoechst 33342 (DAPI filter).
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the caspase-2 signaling pathway and the experimental workflow of the this compound assay.
Caption: Caspase-2 signaling pathway in apoptosis.
Caption: Experimental workflow for the this compound assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. content.abcam.com [content.abcam.com]
- 5. cephamls.com [cephamls.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Cell Meter™ Live Cell Caspase 2 Binding Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Z-VDVAD-AFC and its Inhibitor Counterpart in Neurobiological Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the caspase-2 substrate, Z-VDVAD-AFC, and its corresponding inhibitor, Z-VDVAD-FMK, in the field of neurobiology. These tools are instrumental in elucidating the role of caspase-2 in neuronal apoptosis, neurodegenerative diseases, and synaptic plasticity.
Introduction to this compound and Z-VDVAD-FMK
In the study of caspase-mediated neuronal cell death, it is crucial to distinguish between the tools used for measuring enzyme activity and those used for inhibiting its function.
-
This compound (Z-Val-Asp(OMe)-Val-Ala-Asp(OMe)-AFC) is a fluorogenic substrate for caspase-2. The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group by active caspase-2 results in a fluorescent signal, allowing for the quantification of enzyme activity.
-
Z-VDVAD-FMK (Z-Val-Asp(OMe)-Val-Ala-Asp(OMe)-FMK) is a cell-permeable, irreversible inhibitor of caspase-2. By covalently binding to the active site of caspase-2, it blocks its proteolytic activity, making it an essential tool for investigating the functional roles of this enzyme in cellular processes.
While this compound is used in assays to measure caspase-2 activity, the application notes and protocols below will focus on the use of Z-VDVAD-FMK to probe the functional consequences of caspase-2 inhibition in neurobiological systems.
Application Notes
Investigating Neuronal Apoptosis in Neurodegenerative Diseases
Background: Caspase-2 is an initiator caspase implicated in the apoptotic pathways of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Its activation can be triggered by a range of cellular stressors prevalent in these conditions, such as oxidative stress, DNA damage, and endoplasmic reticulum (ER) stress.
Application: Z-VDVAD-FMK can be utilized in both in vitro and in vivo models to explore the therapeutic potential of caspase-2 inhibition.
-
In Vitro Models: In neuronal cell cultures (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells), Z-VDVAD-FMK can be applied to determine if inhibiting caspase-2 protects against neurotoxin-induced apoptosis. For instance, studies have shown that caspase-2 inhibition can protect cultured neurons from β-amyloid (Aβ)-induced cell death.
-
In Vivo Models: In animal models of neurodegenerative diseases, the administration of caspase-2 inhibitors can be assessed for its ability to reduce neuronal loss, improve cognitive and motor functions, and decrease the levels of pathological protein aggregates.
Elucidating the Role of Caspase-2 in Synaptic Dysfunction
Background: Emerging evidence suggests that caspase-2 plays a role in synaptic plasticity and dysfunction. It has been implicated in long-term depression (LTD), a process of synaptic weakening. In pathological conditions, overactivation of caspase-2 can lead to excessive synaptic weakening, dendritic spine collapse, and cognitive deficits.
Application: Z-VDVAD-FMK is a valuable tool for dissecting the molecular mechanisms underlying caspase-2-mediated synaptic impairment.
-
Synaptic Integrity: In cultured neurons, Z-VDVAD-FMK can be used to investigate whether inhibiting caspase-2 can prevent the loss of dendritic spines and synapses induced by neurotoxic stimuli, such as Aβ oligomers.
-
Electrophysiological Studies: Patch-clamp electrophysiology can be combined with Z-VDVAD-FMK treatment to assess if caspase-2 inhibition can restore or preserve synaptic transmission and plasticity in neuronal circuits.
Studying Stress-Induced Neuronal Apoptosis
Background: Neurons are susceptible to apoptosis induced by various stressors, including oxidative stress, growth factor deprivation, and excitotoxicity. Caspase-2 is a key mediator in some of these stress-induced apoptotic pathways.
Application: Z-VDVAD-FMK can be employed to delineate the specific involvement of caspase-2 in different stress paradigms.
-
Oxidative Stress Models: By treating neuronal cultures with Z-VDVAD-FMK prior to inducing oxidative stress (e.g., with H₂O₂ or rotenone), researchers can determine the extent to which caspase-2 contributes to the subsequent cell death.
-
Trophic Factor Deprivation: In studies involving the withdrawal of essential growth factors like NGF, Z-VDVAD-FMK can help elucidate the role of caspase-2 in this form of programmed cell death.
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing caspase-2 inhibition.
Table 1: In Vitro Efficacy of Z-VDVAD-FMK
| Cell Type/Model | Treatment | Z-VDVAD-FMK Concentration | Observed Effect | Reference |
| HMEC-1 Cells | Thrombin Stimulation | 2 µM | Greatly inhibited Rho-kinase activity. | |
| Various Cell Lines | Apoptotic Stimuli | 100 µM | Prevented many morphological features of apoptosis. | |
| Lovastatin-treated cells | Lovastatin | 100 µM | Significantly reduced Lovastatin-induced loss of DNA by 19.1 ± 8.3%. | |
| Sympathetic neurons from caspase-2 null mice | Aβ₁₋₄₂ (10 µM) | N/A (Genetic inhibition) | Completely resistant to Aβ₁₋₄₂-induced cell death after 4 days. | |
| Wild-type sympathetic neurons | Aβ₁₋₄₂ (10 µM) | N/A | 25% survival after 4 days of treatment. |
Table 2: In Vivo Efficacy of Caspase Inhibitors in Neurobiological Models
| Animal Model | Inhibitor | Dosage and Administration | Outcome | Reference |
| Mouse model of traumatic brain injury | z-DEVD-fmk (caspase-3 inhibitor) | 160 ng, intracerebroventricularly, 1 hour post-injury | Improved neurologic function and reduced lesion volumes. | |
| LPS-induced endotoxic shock in mice | Z-VAD-FMK (pan-caspase inhibitor) | 5, 10, or 20 µg/g body weight, intraperitoneally, 2 hours prior to LPS | Reduced mortality. | |
| Pregnant mouse model of infection-induced preterm labor | Z-VAD-FMK (pan-caspase inhibitor) | 10 mg/kg, single intraperitoneal injection | Delayed but did not prevent preterm labor. |
Signaling Pathways and Workflows
Caspase-2 Activation and Apoptotic Signaling
Caption: Caspase-2 signaling pathway and point of inhibition by Z-VDVAD-FMK.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of Z-VDVAD-FMK in vitro.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Z-VDVAD-FMK
Objective: To determine if Z-VDVAD-FMK can protect cultured neurons from a specific apoptotic stimulus.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Z-VDVAD-FMK (stock solution in DMSO, e.g., 20 mM)
-
Apoptotic stimulus (e.g., β-amyloid oligomers, staurosporine)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability or apoptosis assay (e.g., MTT, TUNEL kit)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate neurons at a suitable density in multi-well plates and allow them to adhere and differentiate according to standard protocols.
-
Preparation of Z-VDVAD-FMK Working Solution:
-
Thaw the Z-VDVAD-FMK stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM). Prepare enough for all relevant wells.
-
Note: The final DMSO concentration should be kept low (typically <0.1%) and consistent across all conditions, including the vehicle control.
-
-
Pre-treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of Z-VDVAD-FMK or the vehicle control to the appropriate wells.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Apoptosis:
-
Prepare the apoptotic stimulus in cell culture medium at the desired final concentration.
-
Add the apoptotic stimulus to the wells pre-treated with Z-VDVAD-FMK or vehicle. Include a control group that receives only the vehicle for the apoptotic stimulus.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours), depending on the neurotoxin and cell type.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Apoptosis (TUNEL Assay):
-
Fix the cells according to the manufacturer's protocol.
-
Perform the TUNEL staining procedure to label DNA fragmentation.
-
Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the percentage of apoptotic cells in each condition.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Protocol 2: Caspase-2 Activity Assay Using this compound
Objective: To measure caspase-2 activity in neuronal cell lysates following an apoptotic stimulus.
Materials:
-
Neuronal cell lysates (from control and treated cells)
-
Cell Lysis Buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like NP-40)
-
2x Reaction Buffer (containing PIPES, EDTA, CHAPS, and DTT)
-
This compound substrate (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest control and treated neuronal cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µl of 2x Reaction Buffer to each well.
-
Add 50-100 µg of protein from each cell lysate to the wells.
-
Adjust the volume in each well to 95 µl with Cell Lysis Buffer.
-
-
Reaction Initiation:
-
Add 5 µl of 1 mM this compound substrate to each well (final concentration: 50 µM).
-
Mix gently by tapping the plate.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points (e.g., every 30 minutes for 2 hours) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each sample.
-
Normalize the caspase-2 activity to the protein concentration of the lysate.
-
Express the results as a fold-change in activity compared to the control group.
-
Protocol 3: General Protocol for In Vivo Administration of a Caspase-2 Inhibitor in a Rodent Model
Objective: To assess the neuroprotective effects of a caspase-2 inhibitor in a rodent model of a neurodegenerative disease.
Materials:
-
Animal model (e.g., transgenic mouse model of Alzheimer's disease)
-
Caspase-2 inhibitor (e.g., a brain-penetrant analog of Z-VDVAD-FMK)
-
Vehicle solution (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80)
-
Administration equipment (e.g., intraperitoneal injection needles, osmotic minipumps)
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Equipment for tissue processing and histological analysis
Procedure:
-
Animal Grouping and Baseline Assessment:
-
Randomly assign animals to treatment and control groups.
-
Perform baseline behavioral tests to assess cognitive and motor function before starting the treatment.
-
-
Inhibitor Preparation and Administration:
-
Dissolve the caspase-2 inhibitor in the vehicle solution to the desired concentration.
-
Administer the inhibitor or vehicle to the animals. The route and frequency of administration will depend on the inhibitor's properties (e.g., intraperitoneal injection daily, or continuous infusion via an osmotic minipump for several weeks).
-
-
Behavioral Testing:
-
At specified time points during and after the treatment period, perform behavioral tests to evaluate cognitive and motor functions.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and process them for histological and biochemical analysis.
-
-
Endpoint Analysis:
-
Histology: Perform immunohistochemical staining for markers of neuronal loss (e.g., NeuN), apoptosis (e.g., cleaved caspase-3, TUNEL), and pathology (e.g., Aβ plaques, neurofibrillary tangles).
-
Biochemistry: Homogenize brain tissue to measure levels of caspase-2 activity, inflammatory markers, or pathological proteins via Western blotting or ELISA.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Quantify histological and biochemical markers and compare the results between the treatment and control groups using t-tests or ANOVA.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell types, and animal models. Always adhere to institutional guidelines for animal care and use.
Application Notes and Protocols for Screening Caspase-2 Inhibitors Using Z-VDVAD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, a member of the cysteine-aspartic acid protease (caspase) family, is a key initiator caspase involved in cellular processes such as apoptosis, cell cycle regulation, and tumor suppression.[1][2] Its activation is intricately regulated and can be triggered by various cellular stressors, including DNA damage and metabolic imbalance.[3] Dysregulation of caspase-2 activity has been implicated in a range of diseases, making it an attractive therapeutic target. This document provides detailed application notes and protocols for utilizing the fluorogenic substrate Z-VDVAD-AFC to screen for potent and selective caspase-2 inhibitors.
The substrate this compound (carbobenzoxy-Val-Asp-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is designed based on the preferred cleavage sequence of caspase-2.[2] In its intact form, the substrate is weakly fluorescent. Upon cleavage by active caspase-2 at the aspartic acid residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released. The resulting increase in fluorescence intensity is directly proportional to caspase-2 activity and can be readily measured using a fluorescence plate reader. This principle forms the basis of a sensitive and high-throughput assay for identifying and characterizing caspase-2 inhibitors.
Principle of the Assay
The screening assay relies on the enzymatic activity of caspase-2 to cleave the fluorogenic substrate this compound. In the presence of an inhibitor, the activity of caspase-2 is diminished, leading to a reduction in the rate of substrate cleavage and a corresponding decrease in the fluorescence signal. By comparing the fluorescence intensity in the presence of test compounds to that of a control (without inhibitor), the percentage of inhibition can be calculated, and the potency of the inhibitors, often expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Caspase-2 Signaling Pathway
Caspase-2 activation is a critical event in several apoptotic signaling pathways. One of the primary mechanisms of activation involves its recruitment to a large protein complex known as the PIDDosome.[1][4] This complex assembles in response to cellular stress, such as DNA damage, and brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.[2][4] Once activated, caspase-2 can cleave a variety of downstream substrates, including Bid, which can then trigger the mitochondrial apoptotic pathway.
Experimental Protocols
Materials and Reagents
-
Recombinant active human Caspase-2
-
This compound substrate
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Known caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for positive control
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~400 nm/505 nm
Assay Workflow
The following diagram illustrates the general workflow for the high-throughput screening of caspase-2 inhibitors.
Detailed Protocol for 96-Well Plate Format
-
Compound Preparation :
-
Prepare serial dilutions of test compounds in DMSO. A typical starting concentration for a primary screen is 10 mM.
-
In a 96-well plate, add 1 µL of each compound dilution.
-
For controls, add 1 µL of DMSO (negative control, 100% activity) and 1 µL of a known caspase-2 inhibitor like Z-VDVAD-FMK at a concentration known to give full inhibition (positive control, 0% activity).
-
-
Enzyme Preparation :
-
Dilute recombinant active caspase-2 in pre-chilled Caspase Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate with a good signal-to-background ratio. A typical final concentration is in the low nanomolar range.
-
-
Assay Reaction :
-
Add 50 µL of the diluted caspase-2 solution to each well of the compound plate.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
-
Substrate Addition :
-
Prepare a working solution of this compound in Caspase Assay Buffer. The final concentration should be at or near the Km value for caspase-2 to ensure sensitive detection of inhibition. A typical final concentration is 10-50 µM.
-
Add 50 µL of the this compound solution to each well to initiate the reaction. The total reaction volume will be 101 µL.
-
-
Fluorescence Measurement :
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~400 nm) and emission (~505 nm) wavelengths.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at room temperature or 37°C.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (Slopecompound - Slopebackground) / (SlopeDMSO - Slopebackground)] * 100
-
Slopecompound: Rate of reaction in the presence of the test compound.
-
SlopeDMSO: Rate of reaction in the presence of DMSO (negative control).
-
Slopebackground: Rate of reaction in a well with buffer and substrate but no enzyme (optional, to subtract substrate auto-hydrolysis).
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
Data Presentation
The following table presents representative data for known caspase inhibitors tested against caspase-2 using the this compound substrate. This data is for illustrative purposes and actual values may vary depending on experimental conditions.
| Compound | Target Caspase(s) | IC50 (nM) against Caspase-2 | Selectivity Profile |
| Z-VDVAD-FMK | Caspase-2 | 15 | Highly selective for Caspase-2. |
| Ac-DEVD-CHO | Caspase-3, -7 | >10,000 | Poor inhibitor of Caspase-2. |
| Z-VAD-FMK | Pan-caspase | 500 | Broad-spectrum caspase inhibitor. |
| Compound X | Novel Compound | 85 | Moderate potency, further selectivity profiling required. |
| Compound Y | Novel Compound | >50,000 | Inactive against Caspase-2. |
Troubleshooting and Considerations
-
Substrate Specificity : While this compound is a preferred substrate for caspase-2, other caspases, such as caspase-3 and -7, may also cleave it, albeit less efficiently.[5] For hit validation, it is crucial to perform counter-screens against other relevant caspases to determine inhibitor selectivity.
-
Compound Interference : Some test compounds may be fluorescent or may quench the fluorescence of AFC, leading to false-positive or false-negative results. It is recommended to pre-screen compounds for auto-fluorescence in the absence of the enzyme and substrate.
-
DMSO Concentration : High concentrations of DMSO can inhibit enzyme activity. The final DMSO concentration in the assay should be kept low, typically ≤1%.
-
Linearity of the Reaction : Ensure that the reaction rate is linear over the measurement period. If the reaction proceeds too quickly, reduce the enzyme concentration.
By following these detailed application notes and protocols, researchers can effectively utilize the this compound substrate to screen for and characterize novel inhibitors of caspase-2, paving the way for the development of new therapeutics targeting caspase-2-mediated pathologies.
References
- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-VDVAD-AFC in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVAD-AFC (Carbobenzoxy-Val-Asp-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate commonly utilized for the detection of caspase-2 activity. Caspase-2, a member of the cysteine-aspartic acid protease family, plays a crucial role in apoptotic signaling pathways initiated by various cellular stresses, including DNA damage. The cleavage of the VDVAD peptide sequence by active caspase-2 liberates the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) group, resulting in a measurable increase in fluorescence intensity. This property makes this compound a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of caspase-2, which are of therapeutic interest in various diseases.
These application notes provide a comprehensive overview, detailed protocols, and essential considerations for the effective use of this compound in HTS assays.
Mechanism of Action and Specificity
This compound is a synthetic peptide that mimics the natural cleavage site of caspase-2 substrates. In its intact form, the AFC fluorophore is quenched. Upon enzymatic cleavage by caspase-2 between the aspartic acid (D) and AFC moieties, the AFC is released, leading to a significant increase in fluorescence. The fluorescence can be monitored kinetically to determine the rate of the enzymatic reaction.
It is important to note that while this compound is a substrate for caspase-2, it can also be cleaved by other caspases, most notably caspase-3. Therefore, counter-screening against other relevant caspases is crucial to ensure the specificity of any identified inhibitors.
Data Presentation
Table 1: Spectroscopic Properties of this compound and Cleavage Product AFC
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield |
| This compound | ~400 | ~460 (Quenched) | Low |
| AFC (7-amino-4-trifluoromethylcoumarin) | ~400 | ~505 | High |
Table 2: General Caspase-2 HTS Assay Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 50 µM | Should be at or below the Km for caspase-2 if known. |
| Recombinant Caspase-2 Conc. | 1 - 10 nM | Titrate for optimal signal-to-background ratio. |
| Incubation Time | 30 - 120 minutes | Monitor kinetically to ensure initial velocity is measured. |
| Assay Buffer pH | 6.5 - 7.5 | Optimal pH may vary slightly for specific enzymes. |
| Temperature | 25 - 37 °C | Maintain consistent temperature throughout the assay. |
| DMSO Tolerance | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
Signaling Pathway
// Nodes Stress [label="Cellular Stress\n(e.g., DNA Damage, Heat Shock)", fillcolor="#FBBC05", fontcolor="#202124"]; PIDDosome [label="PIDDosome Assembly\n(PIDD, RAIDD)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProCasp2 [label="Pro-caspase-2\n(monomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCasp2 [label="Active Caspase-2\n(dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#F1F3F4", fontcolor="#202124"]; tBid [label="tBid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProCasp9 [label="Pro-caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCasp9 [label="Active Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProCasp3 [label="Pro-caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCasp3 [label="Active Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Stress -> PIDDosome [label="activates"]; PIDDosome -> ProCasp2 [label="recruits"]; ProCasp2 -> ActiveCasp2 [label="dimerization &\nautocatalysis"]; ActiveCasp2 -> Bid [label="cleaves"]; Bid -> tBid; tBid -> Mitochondrion [label="induces MOMP"]; Mitochondrion -> CytoC; CytoC -> Apoptosome; Apoptosome -> ProCasp9 [label="recruits & activates"]; ProCasp9 -> ActiveCasp9; ActiveCasp9 -> ProCasp3 [label="cleaves & activates"]; ProCasp3 -> ActiveCasp3; ActiveCasp3 -> Apoptosis [label="cleaves cellular\nsubstrates"]; } }
Caption: Caspase-2 activation and downstream signaling pathway.
Experimental Protocols
Protocol 1: High-Throughput Screening for Caspase-2 Inhibitors
This protocol is designed for a 384-well microplate format.
Materials:
-
Recombinant human caspase-2
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) sucrose
-
Compound library dissolved in 100% DMSO
-
Positive Control: A known caspase-2 inhibitor (e.g., Z-VDVAD-FMK)
-
Negative Control: DMSO
-
384-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of recombinant caspase-2 in Assay Buffer.
-
Prepare a 2X working solution of this compound in Assay Buffer.
-
Dilute compound library, positive control, and negative control in appropriate solvent to a 100X final concentration.
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 0.5 µL of each compound from the library into individual wells of the 384-well plate.
-
Dispense 0.5 µL of the positive control and negative control into their respective wells.
-
-
Enzyme Addition:
-
Add 25 µL of the 2X caspase-2 working solution to all wells.
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Measurement:
-
Add 25 µL of the 2X this compound working solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound relative to the negative (DMSO) and positive controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
-
Protocol 2: Counter-Screening for Caspase-3 Inhibition
Materials:
-
Recombinant human caspase-3
-
Z-DEVD-AFC (caspase-3 specific substrate)
-
All other materials as in Protocol 1.
Procedure: This protocol is identical to Protocol 1, with the following modifications:
-
Use recombinant human caspase-3 instead of caspase-2.
-
Use Z-DEVD-AFC as the fluorogenic substrate.
-
The "hits" identified from the primary screen are tested for their ability to inhibit caspase-3.
Data Analysis:
-
Calculate the percent inhibition of caspase-3 activity for each hit compound.
-
Compounds that show high inhibition of caspase-2 and low inhibition of caspase-3 are considered selective and prioritized for further studies.
HTS Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary HTS with\nthis compound & Caspase-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitID [label="Hit Identification\n(% Inhibition > Threshold)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HitConfirmation [label="Hit Confirmation\n(Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CounterScreen [label="Counter-Screen\n(Caspase-3 with Z-DEVD-AFC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity Assessment\n(Caspase-2 vs. Caspase-3)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LeadOpt [label="Lead Optimization", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; No [label="No", shape=plaintext]; Yes [label="Yes", shape=plaintext]; NonSelective [label="Non-selective\n(Discard)", shape=plaintext]; Selective [label="Selective", shape=plaintext];
// Edges Start -> PrimaryScreen; PrimaryScreen -> HitID; HitID -> HitConfirmation [label="Yes"]; HitID -> No [label="No"]; No -> End; HitConfirmation -> CounterScreen; CounterScreen -> Selectivity; Selectivity -> LeadOpt [label="Selective"]; Selectivity -> NonSelective [label="Non-selective"]; NonSelective -> End; LeadOpt -> End; } }
Caption: High-throughput screening workflow for identifying selective caspase-2 inhibitors.
Notes on Assay Interference
Fluorescence-based HTS assays can be prone to interference from library compounds. It is crucial to identify and eliminate false positives early in the screening process.
Types of Interference:
-
Autofluorescent Compounds: Compounds that fluoresce at the same excitation and emission wavelengths as AFC will appear as false negatives (if they increase the background) or false positives (if their fluorescence is quenched upon binding).
-
Fluorescence Quenchers: Compounds that absorb light at the excitation or emission wavelength of AFC can quench its fluorescence, leading to false positives.
-
Enzyme Inhibitors/Activators: Compounds may directly inhibit or activate caspase-2 through mechanisms unrelated to the intended binding mode.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that may sequester and inhibit the enzyme, leading to non-specific inhibition.
Strategies to Mitigate Interference:
-
Pre-read: Read the fluorescence of the assay plates after compound addition but before the addition of the substrate to identify autofluorescent compounds.
-
Counter-Screens: As described in Protocol 2, use a different caspase to assess inhibitor specificity. Additionally, a counter-screen without the enzyme can identify compounds that directly interact with the substrate.
-
Orthogonal Assays: Confirm hits using a different assay format, such as a label-free method or an assay with a different detection technology (e.g., luminescence or absorbance).
-
Detergent in Assay Buffer: Including a detergent like CHAPS or Triton X-100 in the assay buffer can help to minimize compound aggregation.
Troubleshooting & Optimization
Z-VDVAD-AFC high background fluorescence issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background fluorescence issues when using the fluorogenic caspase-2 substrate, Z-VDVAD-AFC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of caspase-2, an enzyme involved in cellular processes like apoptosis and stress responses.[1] The substrate consists of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is preferentially cleaved by caspase-2, linked to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC).[2][3] When cleaved by active caspase-2, the AFC is released and emits a fluorescent signal, allowing for the quantification of enzyme activity.[3][4]
Q2: I am observing high fluorescence in my negative control (untreated cells). What are the common causes?
High background fluorescence in negative controls is a common issue and can stem from several sources:
-
Spontaneous Apoptosis: All cultured cells, especially transformed or immortalized cell lines, have a basal level of spontaneous apoptosis, leading to some level of caspase activity even in untreated samples.[5]
-
Autofluorescence: The cells or tissues themselves can possess endogenous fluorescent compounds, such as lipofuscin, collagen, and elastin, which can contribute to the background signal.[6][7] Aldehyde fixation can also introduce autofluorescence.[6]
-
Media and Serum Components: Phenol red in culture media can increase background fluorescence. Additionally, serum may contain caspase-like activities that can cleave the substrate.[5]
-
Substrate Instability: The this compound substrate may degrade over time, leading to the spontaneous release of the AFC fluorophore.
-
Non-specific Protease Activity: Other proteases present in the cell lysate may cleave the this compound substrate, although it is relatively specific for caspase-2.[2]
Q3: Could my experimental compounds be causing the high background?
Yes, it is possible. Some test compounds are inherently fluorescent and can interfere with the assay by emitting light in the same range as AFC.[8] It is crucial to run a control containing just the cells and the test compound (without the this compound substrate) to check for autofluorescence.[8][9]
Q4: How can I differentiate between true caspase-2 activity and non-specific background fluorescence?
To confirm that the signal is due to specific caspase activity, you can use a caspase inhibitor. A pan-caspase inhibitor, such as Z-VAD-FMK, or a specific caspase-2 inhibitor, like Z-VDVAD-FMK, can be used.[4][10][11] Pre-incubating your cells or lysate with the inhibitor before adding the substrate should significantly reduce the fluorescence signal if it is indeed caspase-mediated.[3]
Troubleshooting Guide
If you are experiencing high background fluorescence, follow these steps to systematically identify and resolve the issue.
Step 1: Identify the Source of the Background Signal
The first step is to pinpoint the origin of the unwanted fluorescence. This can be achieved by setting up a series of control experiments.
Experimental Protocol: Control Assays
-
"No-Cell" Control: Prepare a well containing only the assay buffer and the this compound substrate. This will measure the background fluorescence from the substrate and the buffer itself.
-
"Vehicle-Treated Cell" Control (Negative Control): This is your standard negative control, containing cells treated with the vehicle (e.g., DMSO) and the substrate. This measures the basal caspase activity and autofluorescence from the cells.
-
"Compound Autofluorescence" Control: Prepare a well with cells and your test compound, but without the this compound substrate. This will determine if your compound is autofluorescent at the detection wavelength.[8][9]
-
"Inhibitor" Control: Pre-treat your cells (or lysate) with a caspase-2 inhibitor (e.g., Z-VDVAD-FMK) before adding the substrate. A significant drop in fluorescence compared to the vehicle control confirms that the signal is from caspase activity.[10][11]
Step 2: Optimize Assay Components and Conditions
Once you have an idea of the source of the high background, you can take steps to mitigate it.
-
Substrate Concentration: Using too high a concentration of this compound can lead to increased background signal.[8] It is recommended to perform a substrate titration to determine the optimal concentration that gives a good signal-to-background ratio.
-
Cell Number/Protein Concentration: The number of cells or the amount of protein in the lysate can impact the background. If the background from untreated cells is high, try reducing the cell number or protein concentration.[12]
-
Incubation Time: Apoptotic events and caspase activation are transient. The caspase signal may peak and then decline as cells die and proteases are degraded.[5] Perform a time-course experiment to identify the optimal incubation time for your specific cell type and treatment.
-
Assay Buffer and Media: If possible, use phenol red-free media for the final incubation step. Ensure your assay buffer is correctly prepared and at the optimal pH.
Step 3: Data Analysis and Interpretation
Properly calculating and interpreting your results is key.
-
Subtract Background: Always subtract the fluorescence value of the "no-cell" control from all other readings.
-
Calculate Signal-to-Background Ratio: This ratio (Signal of treated sample / Signal of untreated sample) is a better indicator of assay performance than the raw fluorescence values.
-
Use a Standard Curve: For quantitative measurements of caspase activity, generate a standard curve using free AFC fluorophore.[4][13] This allows you to convert your relative fluorescence units (RFU) to the concentration of cleaved substrate.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and related components.
| Parameter | Value | Reference |
| Fluorophore | AFC (7-Amino-4-trifluoromethylcoumarin) | [14] |
| Excitation Wavelength (max) | ~380-400 nm | [14][15] |
| Emission Wavelength (max) | ~460-505 nm | [14][15][16] |
| Recommended Solvent | DMSO | [15] |
| Typical Substrate Conc. | 50 µM (final concentration) | [4] |
| Typical Inhibitor Conc. | 10 µM (final concentration) | [4] |
| Table 1: Spectral and Assay Properties of this compound. |
| Caspase Substrate | Optimal Peptide Sequence | Primary Target Caspases | Reference |
| This compound | VDVAD | Caspase-2 | [2][3] |
| Z-DEVD-AFC | DEVD | Caspase-3, -7, -10 | [3][17][18] |
| Z-WEHD-AFC | WEHD | Caspase-1, -4, -5 | [3] |
| Z-LEHD-AFC | LEHD | Caspase-9 | [2][3] |
| Z-IETD-AFC | IETD | Caspase-8 | [2] |
| Z-YVAD-AFC | YVAD | Caspase-1 | [19] |
| Table 2: Common Fluorogenic Caspase Substrates. Note that some cross-reactivity between caspases and substrates can occur.[2] |
Visual Guides: Pathways and Workflows
Caspase-2 Activation Pathway
Caspase-2 is an initiator caspase that can be activated through various signaling pathways, often involving the formation of a large protein complex called the PIDDosome in response to stimuli like DNA damage.[20][21]
References
- 1. Caspase-2 - Wikipedia [en.wikipedia.org]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. protocols.io [protocols.io]
- 5. promega.com [promega.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Microscopy Errors [evidentscientific.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. AFC [7-Amino-4-trifluoromethylcoumarin] - Creative BioMart [creativebiomart.net]
- 14. bachem.com [bachem.com]
- 15. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 16. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Z-DEVD-AFC | AAT Bioquest [aatbio.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-VDVAD-AFC Signal-to-Noise Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in caspase-2 activity assays using the fluorogenic substrate Z-VDVAD-AFC.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autohydrolysis of this compound: The substrate can spontaneously break down, releasing the fluorescent AFC molecule. | - Prepare fresh substrate solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Include a "no enzyme" control to determine the level of spontaneous hydrolysis. |
| 2. Contaminated Reagents or Buffers: Buffers or other reagents may be contaminated with fluorescent substances. | - Use high-purity, nuclease-free water to prepare all buffers and solutions. - Filter-sterilize buffers. - Test individual reagents for fluorescence. | |
| 3. Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. | - Include an unstained cell control to measure baseline autofluorescence. - Consider using a cell line with known low autofluorescence if possible. | |
| 4. Sub-optimal Filter Sets: Using incorrect excitation or emission filters on the plate reader can increase background noise. | - Ensure the use of a fluorometer with an excitation filter around 400 nm and an emission filter around 505 nm. | |
| Low or No Signal | 1. Inactive Caspase-2: The experimental conditions may not have successfully induced apoptosis and activated caspase-2. | - Use a known positive control for caspase-2 activation (e.g., etoposide treatment) to validate the experimental setup. - Optimize the concentration and incubation time of the apoptosis-inducing agent. |
| 2. Insufficient Cell Lysis: Incomplete cell lysis will result in a lower concentration of active caspase-2 in the lysate. | - Ensure the use of an appropriate lysis buffer. - Optimize the incubation time and temperature for cell lysis. - Consider mechanical disruption methods such as sonication or freeze-thaw cycles.[1] | |
| 3. Substrate Concentration Too Low: The concentration of this compound may be limiting the reaction rate. | - Titrate the this compound concentration to find the optimal working concentration for your specific experimental conditions. A typical starting range is 10-50 µM. | |
| 4. Presence of Inhibitors: The sample may contain endogenous or experimentally introduced caspase inhibitors. | - If possible, remove potential inhibitors during sample preparation. - Include a purified active caspase-2 control to test for inhibitory effects in the sample buffer. | |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable enzyme concentrations. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to improve consistency. |
| 2. Pipetting Errors: Inaccurate pipetting of reagents can introduce significant variability. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| 3. Temperature Gradients: Temperature fluctuations across the microplate can affect enzyme kinetics. | - Ensure the plate is incubated at a stable and uniform temperature. - Allow all reagents and the plate to reach the same temperature before starting the assay. | |
| Signal Decreases Over Time | 1. Substrate Depletion: In highly active samples, the substrate may be consumed rapidly. | - Monitor the reaction kinetically to identify the linear range. - Reduce the incubation time or dilute the cell lysate. |
| 2. Photobleaching: The AFC fluorophore can be susceptible to photobleaching upon prolonged exposure to excitation light. | - Minimize the exposure of the samples to light. - Use the lowest possible excitation intensity that still provides a good signal. - Take readings at discrete time points rather than continuous monitoring if possible. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of caspase-2. The substrate consists of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is not fluorescent. When cleaved by an active caspase-2 enzyme after the aspartate residue, the AFC molecule is released, resulting in a measurable fluorescent signal.
Q2: Is this compound specific to caspase-2?
A2: While this compound is a preferred substrate for caspase-2, it can also be cleaved by other caspases, most notably caspase-3.[2][3][4] Therefore, it is crucial to use appropriate controls and potentially other methods, such as western blotting for cleaved caspase-2, to confirm the specificity of the signal in your experimental system. For instance, comparing the activity with a more caspase-3-specific substrate like Ac-DEVD-AFC can help distinguish between the activities of the two enzymes.[3]
Q3: What are the optimal excitation and emission wavelengths for the cleaved AFC fluorophore?
A3: The cleaved AFC fluorophore has an excitation maximum of approximately 400 nm and an emission maximum of around 505 nm.
Q4: What is a suitable positive control for a this compound assay?
A4: A common positive control is to treat cells with a known inducer of apoptosis that activates caspase-2, such as etoposide or other DNA-damaging agents. Alternatively, you can use purified, recombinant active caspase-2 enzyme.
Q5: What should I use as a negative control?
A5: A negative control should consist of untreated cells or a cell lysate from a vehicle-treated group. Additionally, a "no enzyme" control containing only the assay buffer and substrate is essential to measure the background fluorescence from substrate autohydrolysis. For inhibitor studies, a sample containing the active enzyme and the inhibitor vehicle (e.g., DMSO) should be included.
Q6: What is the recommended concentration of this compound to use in the assay?
A6: The optimal concentration can vary depending on the experimental conditions, including the cell type and the expected enzyme activity. A typical starting concentration range is 10-50 µM. It is recommended to perform a substrate titration to determine the optimal concentration for your specific assay.
Experimental Protocols
Standard Caspase-2 Activity Assay Protocol
-
Sample Preparation (Cell Lysates):
-
Induce apoptosis in your cell culture using the desired treatment. Include a negative control of untreated cells.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a suitable ice-cold lysis buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Prepare a 2X reaction buffer (e.g., containing 20 mM HEPES, 10 mM DTT, and 2 mM EDTA).
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the 2X reaction buffer to each well.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of approximately 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 50 µM | Optimal concentration should be determined empirically. |
| Cell Lysate Protein | 50 - 200 µ g/well | Adjust based on cell type and expected caspase activity. |
| Incubation Time | 1 - 2 hours | Can be adjusted based on the rate of reaction. Kinetic readings are recommended. |
| Incubation Temperature | 37°C | Maintain a constant temperature for reproducible results. |
| DTT Concentration | 5 - 10 mM | Dithiothreitol is a reducing agent important for caspase activity. |
| Excitation Wavelength | ~400 nm | |
| Emission Wavelength | ~505 nm |
Visualizations
Signaling Pathways
Caption: Caspase-2 activation pathways.
Experimental Workflow
Caption: this compound experimental workflow.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-VDVAD-AFC Caspase Assay
This guide provides troubleshooting and support for researchers encountering issues with the Z-VDVAD-AFC fluorogenic substrate in their caspase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of certain caspases, a family of proteases crucial for apoptosis (programmed cell death). The substrate consists of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is non-fluorescent or emits blue light (λmax ≈ 400 nm).[1] When an active caspase recognizes and cleaves the peptide sequence after the final aspartate residue, the AFC molecule is released. Free AFC emits a bright yellow-green fluorescence (λmax ≈ 505 nm), which can be quantified to measure enzyme activity.[1][2]
Q2: Which caspase is this compound specific for?
This compound is primarily recognized as a substrate for caspase-2 .[2] However, it is crucial to understand that caspase substrates often have overlapping specificities.[1] Studies have shown that other caspases, particularly caspase-3 , can also cleave the VDVAD sequence efficiently.[3] Therefore, relying solely on this substrate is not recommended for definitively identifying caspase-2 activity. Results should be confirmed using other methods, such as western blotting for cleaved caspase-2 or using more selective substrates if available.[1][3]
Q3: What are the correct excitation and emission wavelengths for detecting the AFC signal?
The released AFC fluorophore should be measured using the following spectral settings:
It is essential to use the correct filter set on your fluorometer or microplate reader to ensure optimal signal detection and minimize background.
Visualizing the Mechanism and Pathway
Below are diagrams illustrating the assay principle and the biological context of caspase-2 activation.
Caption: Workflow of this compound cleavage and signal generation.
Caption: Key steps in the stress-induced activation of Caspase-2.[5][6]
Troubleshooting Guide
Problem: No Signal or Very Weak Signal
Q: Why am I not detecting a fluorescent signal after adding the substrate?
A: This is a common issue that can stem from several sources, from the biological activity in your sample to the technical setup of the assay.
| Potential Cause | Recommended Solution & Explanation |
| No Caspase-2 Activation | Ensure your experimental stimulus is known to activate caspase-2. Caspase-2 is an initiator caspase often activated by specific cellular stresses like DNA damage, which leads to the formation of the PIDDosome activation complex.[5][6] Run a positive control (e.g., cells treated with etoposide or another known caspase-2 activator) to validate the assay. |
| Insufficient Enzyme | The concentration of active caspase in your lysate may be too low. Increase the amount of cell lysate (protein) per reaction. A typical range is 50-200 µg of total protein per assay.[1] |
| Degraded Substrate | This compound is light-sensitive and prone to degradation.[1] Store the stock solution at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[7] Prepare fresh working solutions for each experiment. |
| Incorrect Assay Buffer | The assay buffer is critical. It should have the correct pH (typically ~7.4) and contain a reducing agent like DTT (dithiothreitol), as caspases are cysteine proteases whose activity depends on a reduced cysteine in the active site.[1][8] |
| Incorrect Filter Settings | Double-check that your fluorometer is set to the correct wavelengths for AFC (Excitation ~400 nm, Emission ~505 nm).[2] Using incorrect filters will result in no signal detection. |
| Short Incubation Time | The enzymatic reaction may be slow, especially with low enzyme concentrations. Increase the incubation time at 37°C from the standard 1-2 hours up to 4 hours or even overnight, taking kinetic readings to monitor signal development.[1] |
Problem: High Background Fluorescence
Q: My negative control and "no enzyme" blank wells show a high signal. What is causing this?
A: High background can mask the true signal and is often due to substrate degradation or interfering substances.
| Potential Cause | Recommended Solution & Explanation |
| Substrate Autohydrolysis | Over time, especially if not stored properly, the AFC substrate can break down spontaneously. Use fresh substrate and always run a "substrate only" blank (assay buffer + substrate, no lysate) to measure the background, which can then be subtracted from your sample readings. |
| Media/Compound Interference | Components in your cell culture medium (like phenol red) or the therapeutic compounds you are testing may be intrinsically fluorescent at the assay wavelengths. Always include a "lysate only" control (lysate + buffer, no substrate) to check for autofluorescence from your sample. |
| Protease Contamination | Your cell lysate may contain other proteases that can cleave the substrate non-specifically. To confirm the signal is from caspase activity, run a parallel reaction including a pan-caspase inhibitor like Z-VAD-FMK.[9][10] A significant reduction in signal in the presence of the inhibitor confirms caspase specificity. |
Troubleshooting Flowchart
Use this decision tree to systematically identify the source of your assay failure.
Caption: A logical workflow for troubleshooting common assay issues.
Experimental Protocols
Protocol: Caspase Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase activity. It should be optimized for your specific cell type and experimental conditions.[1][9]
1. Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 2 mM EDTA. Store at 4°C. Immediately before use, add DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT stock per 1 mL of 2X Reaction Buffer).
-
Substrate Stock Solution: Prepare a 10 mM stock of this compound in DMSO. Store at -20°C, protected from light.
-
Substrate Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the 2X Reaction Buffer (with DTT). Prepare this solution fresh.
2. Sample Preparation (Cell Lysate):
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Induce apoptosis in your cells using your desired method. Include a non-induced negative control.
-
Harvest 1-5 million cells per sample by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
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Resuspend the pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
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Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (cleared lysate) to a new, pre-chilled tube. This is your enzyme source.
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(Optional) Determine the protein concentration of the lysate using a Bradford or BCA assay to ensure equal loading.
3. Assay Procedure (96-well plate format):
-
Pipette 50 µL of cell lysate into each well of a black, flat-bottom 96-well plate.
-
Set up controls:
-
Negative Control: Lysate from untreated cells.
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Blank (Substrate Only): 50 µL of Cell Lysis Buffer instead of lysate.
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Inhibitor Control (Optional): Pre-incubate lysate with a caspase inhibitor (e.g., 10 µM Z-VAD-FMK) for 30 minutes at 37°C before adding the substrate.[9]
-
-
Add 50 µL of the 100 µM Substrate Working Solution to each well. The final substrate concentration will be 50 µM.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the fluorescence in a microplate reader with filters for AFC (Excitation: 400 nm, Emission: 505 nm).
4. Data Analysis:
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Subtract the fluorescence value of the "Blank" from all other readings.
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Calculate the fold-increase in caspase activity by dividing the fluorescence of the induced sample by the fluorescence of the non-induced control sample.
References
- 1. content.abcam.com [content.abcam.com]
- 2. novusbio.com [novusbio.com]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. protocols.io [protocols.io]
- 10. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caspase-2 Activity Assay with Z-VDVAD-AFC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Z-VDVAD-AFC substrate to measure caspase-2 activity.
Troubleshooting Guide
This guide addresses common issues encountered during the caspase-2 activity assay using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Spontaneous substrate degradation. | - Prepare fresh substrate solution for each experiment. - Protect the substrate from light.[1] - Run a "no-enzyme" or "no-cell lysate" control to determine the level of spontaneous hydrolysis. |
| 2. Contamination of reagents or samples. | - Use fresh, high-purity reagents and sterile, nuclease-free water. - Ensure proper handling to avoid cross-contamination. | |
| 3. Intrinsic fluorescence of samples. | - Run a "no-substrate" control for each sample to measure its autofluorescence. - Subtract the autofluorescence reading from the final assay reading. | |
| 4. Non-specific protease activity in the lysate. | - Prepare cell lysates on ice and consider the use of a general protease inhibitor cocktail (excluding caspase inhibitors) during lysis if non-caspase protease activity is suspected. Note that protease inhibitors should not be used if they interfere with the assay.[1] | |
| Low or No Signal | 1. Inactive caspase-2. | - Ensure that the apoptosis induction protocol is effective. Use a positive control (e.g., cells treated with a known caspase-2 activator like etoposide). - Prepare cell lysates freshly and keep them on ice to prevent enzyme degradation. |
| 2. Insufficient amount of enzyme. | - Increase the amount of cell lysate used in the assay. A typical range is 50-200 µg of total protein.[1] | |
| 3. Incorrect assay buffer conditions. | - Ensure the assay buffer has the correct pH (typically pH 7.0-7.5) and contains a reducing agent like DTT (typically 10 mM final concentration).[1] | |
| 4. Incorrect filter settings on the fluorometer. | - Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for the cleaved AFC fluorophore.[1][2] | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible.[3] |
| 2. Variation in cell number or protein concentration. | - Normalize the caspase activity to the total protein concentration of the cell lysate. Perform a protein quantification assay (e.g., Bradford or BCA) on all samples. | |
| 3. Incomplete cell lysis. | - Ensure complete cell lysis to release all cellular contents, including caspases. This can be checked microscopically.[3] | |
| 4. Edge effects in the microplate. | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water. | |
| High Signal in Negative Control (Untreated Cells) | 1. Spontaneous apoptosis in cell culture. | - This is common in cultured cells.[4] The signal in untreated cells represents the basal level of caspase activity and should be used for calculating the fold-increase in treated samples.[4] |
| 2. Cross-reactivity with other caspases. | - The this compound substrate is not entirely specific for caspase-2 and can be cleaved by other caspases, notably caspase-3.[5][6] - Confirm caspase-2 activation using a more specific method, such as Western blotting for cleaved caspase-2, or by using a more selective substrate like Ac-VDTTD-AFC.[6] - Use a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to assess the contribution of caspase-3 to the signal.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the caspase-2 activity assay using this compound?
A1: This assay is based on the detection of the cleavage of the synthetic substrate VDVAD-AFC.[1] The substrate consists of the tetrapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) recognized by caspase-2, linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate emits blue light (λmax = 400 nm).[1] Upon cleavage by active caspase-2, free AFC is released, which emits a yellow-green fluorescence (λmax = 505 nm).[1] The increase in fluorescence intensity is directly proportional to the caspase-2 activity in the sample.
Q2: How specific is the this compound substrate for caspase-2?
A2: The this compound substrate is not highly specific for caspase-2. It is known to be efficiently cleaved by other caspases, particularly caspase-3.[5][6] Therefore, it is crucial to interpret the results with caution and to use additional methods to confirm the specific activation of caspase-2, such as Western blotting for the cleaved form of caspase-2 or the use of more selective substrates.[6]
Q3: What are appropriate positive and negative controls for this assay?
A3:
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Positive Control: Cells treated with a known inducer of caspase-2 activation, such as etoposide or other DNA-damaging agents.[8] Purified active recombinant caspase-2 can also be used.
-
Negative Control: Untreated cells or cells treated with a vehicle control. This allows for the determination of the basal level of caspase activity.
-
Blank/Background Controls:
-
No-Enzyme/No-Lysate Control: Contains all reaction components except the cell lysate to measure substrate auto-hydrolysis.
-
No-Substrate Control: Contains the cell lysate and reaction buffer but no this compound to measure the intrinsic fluorescence of the sample.
-
Q4: How should I prepare my samples for the assay?
A4: Cells should be lysed in a chilled lysis buffer on ice for about 10 minutes.[1] After lysis, centrifuge the samples to pellet the cell debris and collect the supernatant containing the cytosolic proteins, including caspases.[1] It is important not to use protease inhibitors in the lysis buffer as they may interfere with the assay.[1] The protein concentration of the lysates should be determined to normalize the caspase activity.
Q5: What are the optimal instrument settings for reading the fluorescence?
A5: For the detection of cleaved AFC, use a fluorometer or fluorescence microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[1][2]
Experimental Protocols
Standard Caspase-2 Activity Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Concurrently, maintain an untreated control cell population.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction Setup:
-
Prepare a 2X Reaction Buffer containing 10 mM DTT (add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer).
-
In a 96-well black microplate, add 50-200 µg of protein from your cell lysate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate the fold-increase in caspase-2 activity by comparing the fluorescence of the treated samples to the untreated control after subtracting the background fluorescence.
| Reagent | Stock Concentration | Final Concentration |
| Cell Lysate Protein | Varies | 50-200 µg |
| 2X Reaction Buffer | 2X | 1X |
| DTT | 1 M | 10 mM |
| This compound | 1 mM | 50 µM |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of major caspase-2 activation pathways.
Caption: Experimental workflow for the caspase-2 activity assay.
References
- 1. content.abcam.com [content.abcam.com]
- 2. cephamls.com [cephamls.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. promega.com [promega.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.ee [promega.ee]
- 8. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-VDVAD-AFC Caspase-2 Assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce non-specific cleavage of the fluorogenic substrate Z-VDVAD-AFC and ensure accurate measurement of caspase-2 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate used to measure the activity of caspase-2. The substrate consists of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) flanked by a benzyloxycarbonyl group (Z) for cell permeability and 7-amino-4-trifluoromethylcoumarin (AFC) as the fluorescent reporter. When cleaved by an active caspase after the final aspartate residue, free AFC is released, which emits a quantifiable yellow-green fluorescent signal (λmax ≈ 505 nm) upon excitation (λmax ≈ 400 nm).[1] This allows for a direct measurement of enzymatic activity.
Q2: What is "non-specific cleavage" and why is it a significant problem in my assay?
Q3: What are the most common causes of high background or non-specific cleavage with this compound?
There are several common causes for high background signal in a caspase assay:
-
Overlapping Caspase Specificity: The VDVAD sequence is not entirely exclusive to caspase-2. Studies have shown that caspase-3 and caspase-7 can also cleave VDVAD-based substrates with considerable efficiency.[2][3][4][5] If these downstream caspases are active in your sample, they will contribute to AFC release.
-
High Substrate Concentration: Using a substrate concentration that is too high (well above the Michaelis constant, KM) can promote cleavage by less specific, low-affinity proteases.
-
Excessive Incubation Time: Prolonged incubation can lead to the accumulation of signal from slow, non-specific protease activity, increasing the background noise.
-
Presence of Other Proteases: Cell lysates contain numerous proteases (e.g., cathepsins, calpains) that could potentially cleave the substrate, especially if the assay buffer conditions are not optimal for caspase activity.[6][7]
-
Spontaneous Apoptosis in Controls: Untreated or control cell populations naturally have a basal level of apoptosis, which contributes to a baseline caspase activity signal that is specific but not induced by your experimental treatment.[8]
Q4: How can I confirm that the signal I am measuring is specific to caspase-2?
To ensure you are measuring true caspase-2 activity, you should incorporate the following controls into your experimental design:
-
Use a Specific Inhibitor: The most effective method is to run a parallel reaction containing a specific inhibitor for the suspected cross-reacting caspases. For example, pre-incubating your lysate with a caspase-3/7 inhibitor like Ac-DEVD-CHO should significantly reduce the signal if these caspases are the source of non-specific cleavage.
-
No-Cell / No-Enzyme Control: Measure the signal in the assay buffer and substrate without any cell lysate to determine the background fluorescence of the reagents themselves.[8]
-
Time-Course Experiment: True caspase-2 activation often occurs at a specific time point after stimulation.[8] A time-course experiment can help distinguish the specific activation peak from a slow, linear increase in background fluorescence.
-
Compare Substrates: Use a more specific substrate for caspase-3/7 (e.g., Ac-DEVD-AFC) in a parallel assay. If you see high activity with both DEVD and VDVAD substrates, it strongly suggests significant caspase-3/7 activation in your sample.[2]
Troubleshooting Guide for Non-Specific Cleavage
This section provides a systematic approach to diagnosing and resolving issues with non-specific this compound cleavage.
| Problem | Potential Cause | Recommended Solution |
| High signal in untreated/control samples | 1. Cross-reactivity from active caspase-3 and/or -7. 2. High rate of spontaneous apoptosis in cell culture.[8] 3. Non-caspase protease activity. | 1. Add a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to a parallel sample. A significant drop in signal confirms cross-reactivity. 2. Ensure cells are healthy and not overly confluent. Use a "no-cell" control to differentiate from reagent background.[8] 3. Consider using a broad-spectrum protease inhibitor cocktail during lysate preparation (ensure it doesn't inhibit caspases).[9][10] |
| Signal increases linearly over a long period | 1. Sub-optimal substrate concentration. 2. Non-specific cleavage by low-affinity proteases. | 1. Titrate the this compound concentration. Start with a concentration at or slightly below the KM value for caspase-2 to favor high-affinity interactions. 2. Reduce the assay incubation time. Run a time-course experiment to find the optimal window where the specific signal is high but the background has not yet accumulated.[8] |
| Inhibitors are not reducing the background signal | 1. The non-specific cleavage is from a protease not targeted by your inhibitor (e.g., a non-caspase protease). 2. Inhibitor concentration is too low or inhibitor is inactive. | 1. Try a different class of protease inhibitors (e.g., serine protease inhibitors if suspected).[11] 2. Verify the working concentration and integrity of your inhibitor stock solution. |
| Results are inconsistent between experiments | 1. Variability in cell health or density. 2. Inconsistent lysate preparation. 3. Reagents degrading over time. | 1. Standardize cell seeding density and passage number. 2. Ensure lysis is complete and consistent. Quantify total protein in each lysate and normalize caspase activity to protein concentration.[12] 3. Aliquot reagents like DTT and the substrate to avoid repeated freeze-thaw cycles. Protect AFC-based substrates from light.[1] |
Quantitative Data Summary
Table 1: Comparative Kinetics of Caspase Substrates
The VDVAD sequence is not exclusively selective for caspase-2. As shown by kinetic data, the catalytic efficiency of caspase-3 for VDVAD-based substrates can be comparable to that of caspase-2, highlighting the potential for cross-reactivity in cell-based assays.[2][4] A more recently identified substrate, Ac-VDTTD-AFC, shows improved selectivity for caspase-2 over caspase-3.[2]
| Substrate | Enzyme | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Ac-VDVAD-AFC | Caspase-2 | 11.0 ± 0.9 | 1.1 ± 0.03 | 100,000 | [2] |
| Caspase-3 | 13.8 ± 1.1 | 1.2 ± 0.04 | 87,000 | [2] | |
| Ac-VDTTD-AFC | Caspase-2 | 10.3 ± 0.9 | 4.1 ± 0.1 | 400,000 | [2] |
| Caspase-3 | 9.0 ± 0.7 | 1.3 ± 0.03 | 144,000 | [2] | |
| Ac-DEVD-AFC | Caspase-2 | 15.1 ± 1.0 | 0.4 ± 0.01 | 29,000 | [2] |
| Caspase-3 | 10.1 ± 0.7 | 9.7 ± 0.3 | 960,000 | [2] |
Data are representational and compiled from published values. Actual values may vary based on assay conditions.
Visual Guides and Workflows
Caspase-2 Activation Pathway
Caption: The PIDDosome-mediated activation pathway for initiator caspase-2.
Troubleshooting Workflow for Non-Specific Cleavage
Caption: A step-by-step workflow to diagnose and reduce non-specific cleavage.
Key Variables Affecting Assay Specificity
Caption: Relationship between key experimental variables and assay specificity.
Detailed Experimental Protocol: Caspase-2 Activity Assay
This protocol provides a general framework for measuring caspase-2 activity in cell lysates using this compound. Optimization is recommended for specific cell types and experimental conditions.
1. Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT. Prepare fresh before use by adding DTT from a 1 M stock.[1]
-
Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C, protected from light.[1]
-
(Optional) Inhibitor Stock Solution: 10 mM Ac-DEVD-CHO in DMSO. Store at -20°C.
2. Cell Lysis and Lysate Preparation
-
Induce apoptosis in your experimental cell population. Prepare a parallel control (uninduced) culture.
-
Harvest cells (e.g., 1-5 x 10⁶ cells per sample) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.[1]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.[1][12]
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing activity.
3. Caspase Activity Assay
-
Based on the protein quantification, dilute the cell lysates with Cell Lysis Buffer to a final concentration of 1-2 µg/µL.
-
In a 96-well black, clear-bottom microplate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (containing 50-100 µg total protein).
-
Inhibitor Control Wells: 50 µL of cell lysate pre-incubated with Ac-DEVD-CHO (final concentration 20 µM) for 10 minutes at 37°C.
-
Blank Well: 50 µL of Cell Lysis Buffer (no lysate).
-
-
Prepare the master reaction mix. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM this compound substrate (for a final concentration of 50 µM).[1] Note: The optimal final substrate concentration may need to be determined empirically (e.g., 10-50 µM).
-
Add 55 µL of the master reaction mix to each well. The total volume should be ~105 µL.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12] It is highly recommended to take kinetic readings every 5-10 minutes to ensure the reaction is in the linear phase.
4. Data Measurement and Analysis
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]
-
Subtract the fluorescence value of the blank (no lysate) from all sample readings.
-
Normalize the fluorescence values to the protein concentration of each sample.
-
Calculate the fold-increase in caspase-2 activity by comparing the normalized values of the induced samples to the uninduced control samples.
-
Compare the signal from the sample wells to the inhibitor control wells. A significant decrease in signal in the presence of the caspase-3/7 inhibitor indicates that a portion of the measured activity was non-specific.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 5. Degradomics Reveals That Cleavage Specificity Profiles of Caspase-2 and Effector Caspases Are Alike - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. promega.com [promega.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Z-VDVAD-AFC assay optimization for specific cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Z-VDVAD-AFC fluorometric assay to measure Caspase-2 activity in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work? A1: The this compound assay is a fluorometric method to measure the activity of Caspase-2. The substrate, VDVAD-AFC, consists of the peptide sequence VDVAD recognized by Caspase-2, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate emits a blue light (λmax ≈ 400 nm).[1] When Caspase-2 is active in a sample (e.g., a cell lysate), it cleaves the VDVAD peptide, releasing free AFC.[1] The liberated AFC emits a yellow-green fluorescence (λmax ≈ 505 nm).[1] The intensity of this fluorescence is directly proportional to the Caspase-2 activity in the sample.
Q2: Is the this compound substrate specific to Caspase-2? A2: No, the substrate is not strictly specific to Caspase-2. While the VDVAD sequence is a recognized cleavage site for Caspase-2, other caspases, most notably the executioner caspase, Caspase-3, can also cleave this substrate with similar kinetics.[2] This overlapping specificity is a critical consideration when interpreting results.
Q3: What are the essential controls for this assay? A3: To ensure data accuracy and reliability, the following controls are essential:
-
Negative Control (Uninduced Cells): Lysate from healthy, untreated cells to establish the baseline level of fluorescence.
-
Positive Control (Induced Cells): Lysate from cells treated with a known apoptosis inducer to confirm that the assay can detect caspase activity.
-
Blank Control (No Lysate): A reaction containing all reagents except the cell lysate to measure the background fluorescence of the substrate and buffer.[3]
-
Inhibitor Control: Treating apoptotic cell lysate with a specific Caspase-2 inhibitor (e.g., Z-VDVAD-FMK) or a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the measured activity is due to caspase cleavage.[3][4]
Q4: Can I use this assay to distinguish between Caspase-2 and Caspase-3 activity? A4: Distinguishing between Caspase-2 and Caspase-3 activity using only the this compound substrate is challenging due to their overlapping substrate specificity.[2] To better differentiate, researchers can run parallel assays with a more Caspase-3-selective substrate like Ac-DEVD-AFC.[2] Comparing the relative cleavage of both substrates can provide insights. For more definitive results, combining the activity assay with other methods like Western blotting to detect the cleavage of specific caspases is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay.
Problem: High Background Fluorescence
| Question | Possible Cause | Suggested Solution |
| Why is my blank control (no lysate) showing a high signal? | 1. Substrate Degradation: The VDVAD-AFC substrate may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles). | 1a. Aliquot the substrate upon first use and store protected from light at -20°C.[5] 1b. Use a fresh aliquot of substrate for the experiment. |
| 2. Contaminated Reagents: The assay buffer or water used may be contaminated with proteases or fluorescent compounds. | 2a. Use fresh, high-purity reagents. 2b. Filter-sterilize buffers if microbial contamination is suspected. | |
| Why is my negative control (uninduced cells) showing high fluorescence? | 1. Spontaneous Apoptosis: Cells may be undergoing spontaneous apoptosis due to poor culture conditions (e.g., over-confluence, nutrient depletion, contamination). | 1a. Ensure cells are healthy and in the logarithmic growth phase before harvesting. 1b. Optimize cell seeding density to avoid over-confluence. |
| 2. Non-specific Protease Activity: Other proteases in the cell lysate may be cleaving the substrate. | 2a. Include a caspase inhibitor control (e.g., Z-VAD-FMK) to determine the portion of the signal that is caspase-specific.[3] 2b. Keep lysates on ice at all times to minimize non-specific protease activity.[1] | |
| 3. High Caspase-3 Activity: The signal may be from baseline executioner caspase activity rather than initiator Caspase-2. | 3a. Run a parallel assay with a DEVD-based substrate to assess Caspase-3 activity levels. 3b. Confirm Caspase-2 activation via an orthogonal method like Western blot. |
Problem: Low or No Signal
| Question | Possible Cause | Suggested Solution |
| Why is my positive control not showing a signal? | 1. Ineffective Apoptosis Induction: The chosen inducer, concentration, or incubation time may not be optimal for the specific cell line.[6] | 1a. Perform a time-course and dose-response experiment to determine the peak of caspase activation.[6] 1b. Confirm apoptosis induction using an alternative method (e.g., Annexin V staining, Western blot for cleaved PARP). |
| 2. Insufficient Protein: The amount of protein in the lysate may be too low to detect activity. | 2a. Increase the number of cells used for lysis (a typical starting point is 1-5 million cells per sample). 2b. Quantify protein concentration (e.g., using a BCA assay) and ensure you are loading a sufficient amount (recommended range: 50-200 µg per reaction). | |
| 3. Incorrect Assay Timing: Caspase activation is often a transient event. The measurement might be too early or too late.[6] | 3a. Harvest cells at multiple time points after inducing apoptosis to identify the window of maximum activity.[6] | |
| 4. Enzyme Inactivation: Lysates were not kept cold, or were stored improperly, leading to caspase degradation. | 4a. Perform all lysis steps on ice.[1] 4b. Use fresh lysates immediately or aliquot and store at -80°C for future use. | |
| 5. Presence of Protease Inhibitors: The sample preparation included protease inhibitors that are blocking caspase activity. | 5a. Do not use broad-spectrum protease inhibitors in the cell lysis buffer for this assay.[5] |
Experimental Protocols & Optimization
I. General Experimental Protocol
This protocol provides a general workflow. Optimization is required for specific cell lines and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells at a density that will keep them in the logarithmic growth phase throughout the experiment.
-
Induce apoptosis using the desired method. Concurrently, maintain an untreated control culture.[5]
-
-
Cell Lysate Preparation:
-
Harvest cells (e.g., for suspension cells, centrifuge at 250 x g for 10 minutes).[1] A starting number of 1-5 x 10⁶ cells is recommended.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in chilled Cell Lysis Buffer. A common recommendation is 50 µL of buffer per 1-5 x 10⁶ cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1-5 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice for immediate use or store at -80°C.
-
Determine the protein concentration of the lysate using a compatible method like the BCA assay.[1]
-
-
Assay Reaction Setup (96-well plate format):
-
Prepare 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1M DTT stock per 1 mL of 2X Reaction Buffer).[5]
-
In a black, flat-bottom 96-well plate, add 50-200 µg of protein diluted to a final volume of 50 µL with Cell Lysis Buffer.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[1]
-
Set up blank (no lysate) and negative/positive control wells as described in the FAQs.
-
-
Incubation and Measurement:
II. Optimization Parameters for Specific Cell Lines
The optimal conditions for the this compound assay vary significantly between cell lines and apoptosis-inducing stimuli. It is crucial to empirically determine the optimal parameters for your specific system.
Table 1: Recommended Starting Ranges for Assay Optimization
| Parameter | Recommended Starting Range | Notes |
| Cell Number | 1 x 10⁶ - 5 x 10⁶ cells per lysate | Adjust based on cell size and protein content. The goal is to obtain a lysate with a protein concentration of 2-4 mg/mL.[1] |
| Protein Concentration | 50 - 200 µg per reaction | The optimal amount should be determined by titration to find a concentration that gives a linear signal increase over time. |
| Substrate Concentration | 20 - 50 µM | The final concentration of this compound should be optimized. 50 µM is a common starting point.[1] |
| Induction Time | 2 - 24 hours | Caspase activation is transient. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is essential to capture peak activity.[6] |
| Incubation Time | 1 - 2 hours | Monitor the reaction kinetically to ensure the measurement is taken during the linear phase of the reaction. |
III. Quantitative Data
The utility of this compound as a specific Caspase-2 substrate is limited by its efficient cleavage by Caspase-3. Kinetic analysis highlights this overlap.
Table 2: Kinetic Parameters for AFC-Substrate Cleavage by Caspase-2 and Caspase-3
| Substrate | Enzyme | kcat/KM (M⁻¹s⁻¹) | Relative Efficiency (Caspase-2 / Caspase-3) |
| Ac-VDVAD-AFC | Caspase-2 | 110,000 | 0.58 |
| Ac-VDVAD-AFC | Caspase-3 | 190,000 | |
| Ac-DEVD-AFC | Caspase-2 | 14,000 | 0.01 |
| Ac-DEVD-AFC | Caspase-3 | 1,400,000 |
Data adapted from a study analyzing caspase specificity.[2] This table shows that Caspase-3 cleaves Ac-VDVAD-AFC even more efficiently than Caspase-2 does.
Visual Guides: Workflows and Pathways
Apoptosis Signaling & Caspase Cascade
The diagram below illustrates the general pathways of apoptosis, highlighting the roles of initiator caspases (including Caspase-2) and executioner caspases.
Caption: Simplified overview of major caspase activation pathways.
This compound Experimental Workflow
This flowchart outlines the key steps for performing the Caspase-2 activity assay.
Caption: Step-by-step workflow for the this compound assay.
Troubleshooting Logic: Diagnosing High Background
This diagram provides a logical approach to troubleshooting high background fluorescence signals.
Caption: Flowchart for troubleshooting high background signals.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. promegaconnections.com [promegaconnections.com]
Technical Support Center: Z-VDVAD-AFC Caspase-2 Assay
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their Z-VDVAD-AFC caspase-2 assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a fluorometric method used to measure the activity of caspase-2, a key protease involved in apoptotic signaling pathways. The assay utilizes a synthetic peptide substrate, this compound, which is specifically recognized and cleaved by active caspase-2. Upon cleavage, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, producing a fluorescent signal that is directly proportional to the enzymatic activity of caspase-2. The fluorescence is typically measured using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm[1][2].
Q2: What are the critical components of the assay buffer?
A typical caspase assay buffer is designed to maintain the optimal pH and ionic strength for enzyme activity while preventing non-specific protein degradation. Key components often include:
-
Buffer: HEPES is commonly used to maintain a pH of 7.2-7.5[3][4].
-
Reducing Agent: Dithiothreitol (DTT) is essential for maintaining the cysteine residue in the caspase active site in a reduced state[3].
-
Detergent: A mild non-ionic detergent like CHAPS is included to help lyse cells and solubilize proteins[3][4].
-
Chelating Agent: EDTA is used to chelate divalent metal ions that can inhibit caspase activity[3][4].
-
Sucrose: Often included to maintain osmolarity and protein stability[3].
Q3: How should I prepare my cell or tissue lysates for the assay?
Proper lysate preparation is crucial for preserving caspase-2 activity. Here are the general steps:
-
Cell Lysis: Resuspend cell pellets in a chilled lysis buffer. Common lysis buffers contain HEPES, CHAPS or another mild detergent, DTT, and protease inhibitors (excluding those that inhibit cysteine proteases)[3][4].
-
Homogenization: For tissue samples, homogenization is necessary using a Dounce homogenizer or a similar device in a suitable lysis buffer[3].
-
Incubation: Incubate the lysate on ice for 10-30 minutes to ensure complete cell lysis[1][5].
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris[3][5].
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins including caspases, for use in the assay[3].
Q4: What is the optimal concentration of this compound substrate to use?
The optimal substrate concentration can vary depending on the specific experimental conditions, but a final concentration of 50 µM is commonly recommended[1][6]. It is advisable to perform a substrate titration to determine the optimal concentration for your specific cell type and experimental setup to ensure that the substrate is not limiting the reaction rate.
Q5: How can I be sure the signal I'm detecting is specific to caspase-2?
While this compound is a preferential substrate for caspase-2, other caspases, such as caspase-3, can also cleave it to some extent[7]. To confirm the specificity of the signal, it is recommended to run parallel experiments with a specific caspase-2 inhibitor, such as Z-VDVAD-FMK[8][9]. A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the activity is predominantly from caspase-2. Additionally, using a more selective substrate like Ac-VDTTD-AFC, if available, can improve specificity over caspase-3[7].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autohydrolysis of the substrate. | 1. Prepare fresh substrate solution for each experiment. Store the stock solution in small aliquots at -20°C and protect it from light[1]. |
| 2. Contamination of reagents or samples. | 2. Use high-purity water and reagents. Ensure that all labware is clean. | |
| 3. Intrinsic fluorescence of the cell lysate. | 3. Include a "no substrate" control to measure the background fluorescence of the lysate alone and subtract this value from your sample readings. | |
| Low or No Signal | 1. Inactive caspase-2 in the lysate. | 1. Ensure proper lysate preparation, including the use of a suitable lysis buffer and keeping samples on ice to prevent protein degradation[5]. |
| 2. Insufficient amount of enzyme. | 2. Increase the amount of cell or tissue lysate used in the assay. A typical starting range is 50-200 µg of total protein[1]. | |
| 3. Sub-optimal assay conditions. | 3. Optimize the assay buffer pH (7.2-7.5), temperature (37°C), and incubation time (1-2 hours)[1][3]. | |
| 4. Incorrect fluorometer settings. | 4. Verify that the excitation and emission wavelengths are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm)[1]. | |
| High Well-to-Well Variability | 1. Inaccurate pipetting. | 1. Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| 2. Inconsistent cell numbers or protein concentration. | 2. Perform a protein quantification assay (e.g., BCA assay) on your lysates and normalize the volume to add the same amount of protein to each well[3]. | |
| 3. Edge effects in the microplate. | 3. Avoid using the outer wells of the microplate or fill them with buffer to maintain a consistent temperature and humidity across the plate. |
Experimental Protocols
Standard this compound Caspase-2 Activity Assay
-
Prepare 1X Assay Buffer: Dilute a 2X stock (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT) with sterile water. Add DTT to a final concentration of 10 mM immediately before use[1][10].
-
Prepare Cell Lysate:
-
Induce apoptosis in your cells of interest alongside a non-induced control group.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm[1].
-
Data Presentation
Table 1: Troubleshooting Quick Reference
| Issue | Parameter to Check | Recommended Action |
| High Background | Substrate Integrity | Use fresh substrate; run a "buffer + substrate" blank. |
| Lysate Autofluorescence | Run a "lysate only" control. | |
| Low Signal | Protein Concentration | Increase lysate amount; normalize by protein content. |
| Assay Kinetics | Optimize incubation time and temperature. | |
| Inconsistent Results | Pipetting Accuracy | Calibrate pipettes; ensure thorough mixing. |
| Plate Uniformity | Avoid edge wells; pre-warm plate and reagents. |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1 mM in DMSO | 50 µM |
| DTT | 1 M | 10 mM |
| HEPES | 1 M | 20-50 mM |
| CHAPS | 10% (w/v) | 0.1% (w/v) |
| EDTA | 0.5 M | 0.1-1 mM |
Visualizations
Caption: Caspase-2 activation pathway.
Caption: this compound assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. content.abcam.com [content.abcam.com]
- 2. cephamls.com [cephamls.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mesoscale.com [mesoscale.com]
- 6. protocols.io [protocols.io]
- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bdbiosciences.com [bdbiosciences.com]
Z-VDVAD-AFC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of the fluorogenic caspase-2 substrate, Z-VDVAD-AFC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic substrate used to measure the activity of caspase-2, a key enzyme involved in apoptotic signaling pathways. The substrate consists of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) linked to 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by active caspase-2, AFC is released and emits a measurable fluorescent signal.
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure long-term stability, the lyophilized this compound powder should be stored at -20°C or -80°C, protected from light and moisture.
Q3: How should I reconstitute and store this compound?
A3: this compound is typically reconstituted in sterile, high-quality dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10 mM), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to six months. For short-term storage, aliquots can be kept at -20°C for up to one month.
Q4: What are the excitation and emission wavelengths for the cleaved AFC fluorophore?
A4: The liberated AFC fluorophore has an excitation maximum of approximately 400 nm and an emission maximum of around 505 nm.[1]
Q5: Is this compound specific to caspase-2?
A5: While the VDVAD sequence is a preferred cleavage site for caspase-2, there can be some cross-reactivity with other caspases, such as caspase-3.[2] It is advisable to use specific inhibitors or other complementary methods to confirm the primary contribution of caspase-2 activity in your experimental system.
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for obtaining reliable and reproducible experimental results. The following table summarizes the recommended conditions.
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| -80°C | > 1 year | Protect from light and moisture. | |
| Reconstituted in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Troubleshooting Guide
This guide addresses common issues encountered during caspase-2 assays using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | - Inactive or degraded this compound substrate.- Insufficient caspase-2 activity in the sample.- Incorrect filter settings on the fluorometer.- Inactive DTT in the reaction buffer. | - Use a fresh aliquot of this compound.- Ensure proper induction of apoptosis to activate caspase-2.- Verify excitation and emission wavelengths (Ex: 400 nm, Em: 505 nm).- Prepare fresh reaction buffer with a new stock of DTT. |
| High Background Fluorescence | - Autohydrolysis of the this compound substrate.- Contamination of reagents or samples.- Autofluorescence from the sample or plate. | - Prepare fresh substrate solution for each experiment.- Use high-purity reagents and sterile techniques.- Include a "no enzyme" control to measure background.- Use black microplates designed for fluorescence assays. |
| High Variability Between Replicates | - Inconsistent pipetting volumes.- Uneven cell seeding or lysis.- Temperature fluctuations during the assay. | - Use calibrated pipettes and ensure accurate dispensing.- Ensure uniform cell density and complete cell lysis.- Maintain a constant and optimal temperature (e.g., 37°C) during incubation. |
| Signal Plateaus Too Quickly | - Substrate concentration is limiting.- High caspase-2 activity in the sample. | - Increase the final concentration of this compound.- Dilute the cell lysate to reduce the enzyme concentration. |
Experimental Protocols
Caspase-2 Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase-2 activity in cell lysates using this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
-
Dithiothreitol (DTT), 1 M stock
-
This compound, 10 mM stock in DMSO
-
Black 96-well microplate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with an apoptosis-inducing agent to activate caspase-2. Include an untreated control group.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[1]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Preparation:
-
Prepare the 2X Reaction Buffer with DTT immediately before use (final concentration of DTT should be 10 mM).[1]
-
In a black 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
-
Substrate Addition and Incubation:
-
Add 5 µL of 1 mM this compound stock solution to each well for a final concentration of 50 µM.[1]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]
-
The fold-increase in caspase-2 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
-
Visualizations
Caspase-2 Activation Pathway
Caspase-2 is an initiator caspase that can be activated through the formation of a protein complex called the PIDDosome in response to cellular stress, such as DNA damage.[3][4]
References
- 1. content.abcam.com [content.abcam.com]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Caspase-2 in Regulating Cell Fate | MDPI [mdpi.com]
- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison: Z-VDVAD-AFC and Z-DEVD-AFC for Caspase Specificity
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the precise measurement of caspase activity is paramount. Fluorogenic substrates offer a sensitive and continuous method for this purpose. Among the most commonly utilized are Z-VDVAD-AFC and Z-DEVD-AFC, designed to target specific caspase subfamilies. This guide provides an objective, data-driven comparison of these two crucial research tools, detailing their specificity, kinetic parameters, and the signaling pathways they help elucidate.
Introduction to Caspase-Specific Fluorogenic Substrates
Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of programmed cell death, or apoptosis. They exist as inactive zymogens and are activated in a cascade-like fashion in response to apoptotic stimuli. Based on their position in this cascade, they are broadly classified as initiator caspases (e.g., caspase-2, -8, -9) and executioner caspases (e.g., caspase-3, -6, -7).
This compound and Z-DEVD-AFC are fluorogenic substrates designed to harness the specific peptide recognition sequences of these caspases. Both substrates consist of a caspase-specific peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by an active caspase, AFC is released and emits a quantifiable fluorescent signal.
-
This compound is predicated on the pentapeptide sequence Val-Asp-Val-Ala-Asp, which is the optimal recognition motif for caspase-2 .
-
Z-DEVD-AFC utilizes the tetrapeptide sequence Asp-Glu-Val-Asp, the preferred substrate for the executioner caspases, caspase-3 and caspase-7 [1][2].
The cleavage of the AFC moiety results in a detectable fluorescent signal, typically with an excitation wavelength of approximately 400 nm and an emission wavelength around 505 nm[3][4].
Quantitative Performance Data
The efficacy and specificity of a fluorogenic substrate are best understood through its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of affinity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio of kcat/Km provides a measure of the enzyme's catalytic efficiency.
| Substrate | Target Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound | Caspase-2 | 25 | 0.60 | 2.4 x 10⁴ | [5] |
| Z-DEVD-AFC | Caspase-3 | 9.7 | N/A | ~1 x 10⁶* | [6][7] |
Note: The specific kcat for Z-DEVD-AFC with caspase-3 was not available in the searched literature. The kcat/Km value provided is for an optimal DEVD-AFC substrate with caspase-3 and serves as a strong indicator of its high catalytic efficiency.
A direct comparative study on the cleavage efficiency of Ac-VDVAD-AFC and Ac-DEVD-AFC by purified caspase-2 and caspase-3 further illuminates their specificity. While Ac-VDVAD-AFC is cleaved more efficiently by caspase-2 than by caspase-3, it is important to note that caspase-3 can also process this substrate with similar kinetics[8][9]. Conversely, Ac-DEVD-AFC is cleaved much more efficiently by caspase-3[8][10]. This highlights that while these substrates are selective, they are not entirely specific, a crucial consideration in experimental design.
Signaling Pathways
The distinct substrate specificities of this compound and Z-DEVD-AFC allow for the targeted investigation of different apoptotic signaling pathways.
Caspase-2 Activation Pathway
Caspase-2 is considered an initiator caspase, and its activation is often associated with cellular stress signals, such as DNA damage. A key activation platform for caspase-2 is the PIDDosome, a large protein complex.
Caption: Caspase-2 activation via the PIDDosome complex.
Caspase-3 Activation Pathways
Caspase-3, a key executioner caspase, can be activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase-3, which then cleaves a broad range of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Caption: Intrinsic and extrinsic pathways of caspase-3 activation.
Experimental Protocols
The following provides a generalized protocol for a fluorometric caspase activity assay using either this compound or Z-DEVD-AFC. It is essential to optimize conditions for specific cell types and experimental setups.
Materials
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
This compound or Z-DEVD-AFC substrate (typically 1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Experimental Workflow
Caption: General workflow for a fluorometric caspase assay.
Detailed Procedure
-
Cell Treatment: Culture cells to the desired confluence and treat with an apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10-15 minutes[3].
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.
-
Assay Setup: In a 96-well black microplate, add 50-100 µg of cell lysate per well. Adjust the volume with Cell Lysis Buffer to have a consistent volume in each well.
-
Reaction Initiation: Add an equal volume of 2X Reaction Buffer containing the fluorogenic substrate to each well. The final substrate concentration should be optimized, but a common starting point is 50 µM[3].
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm[3].
-
Data Analysis: The fold-increase in caspase activity can be determined by comparing the fluorescence readings of the treated samples to the untreated controls.
Conclusion
This compound and Z-DEVD-AFC are invaluable tools for the specific detection of caspase-2 and caspase-3/7 activity, respectively. While Z-DEVD-AFC demonstrates high catalytic efficiency for caspase-3, it is crucial for researchers to be aware of the potential for cross-reactivity, particularly of caspase-3 with VDVAD-based substrates. By understanding the kinetic parameters, the distinct signaling pathways these caspases operate in, and by employing rigorous experimental protocols, researchers can leverage these fluorogenic substrates to gain deeper insights into the complex mechanisms of apoptosis and its role in health and disease.
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Z-VDVAD-AFC and Other Caspase-2 Substrates for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-2 activity is critical for understanding its role in apoptosis, cell cycle regulation, and tumor suppression. The fluorogenic substrate Z-VDVAD-AFC is a widely utilized tool for this purpose. However, its utility is often hampered by a lack of specificity. This guide provides an objective comparison of this compound with alternative caspase-2 substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison of Caspase-2 Substrates
The selection of an appropriate substrate is paramount for the reliable quantification of caspase-2 activity. While this compound (and its acetylated form, Ac-VDVAD-AFC) is commonly used, studies have highlighted its significant cross-reactivity with other caspases, particularly the executioner caspase-3.[1][2] This can lead to confounding results, especially in complex biological samples where multiple caspases may be active.
In the quest for more selective tools, researchers have identified and characterized alternative substrates. One of the most promising is Ac-VDTTD-AFC, which demonstrates enhanced selectivity for caspase-2 over caspase-3.[1][2] The table below summarizes the kinetic parameters for the cleavage of various fluorogenic substrates by caspase-2 and caspase-3, providing a quantitative basis for comparison. A higher catalytic efficiency (kcat/KM) indicates a more efficiently cleaved substrate.
| Substrate | Caspase | Km (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Selectivity (Caspase-2/Caspase-3 kcat/KM) |
| Ac-VDVAD-AFC | Caspase-2 | 25 | 0.60 | 24,000 | 0.57 |
| Caspase-3 | 12.1 | 0.51 | 42,148 | ||
| Ac-VDTTD-AFC | Caspase-2 | 11.2 | 1.1 | 98,214 | 4.0 |
| Caspase-3 | 16.7 | 0.41 | 24,550 | ||
| Ac-VDVPD-AFC | Caspase-2 | 13.5 | 0.42 | 31,111 | 0.32 |
| Caspase-3 | 9.8 | 0.96 | 97,959 | ||
| Ac-DEVD-AFC | Caspase-2 | 138 | 0.1 | 724 | 0.0015 |
| Caspase-3 | 11.5 | 5.5 | 478,260 |
Data compiled from Kitevska et al., 2014 and Tang et al., 2011.[1][3]
As the data indicates, Ac-VDTTD-AFC is cleaved approximately four times more efficiently by caspase-2 than by caspase-3, making it a more selective tool for monitoring caspase-2 activity in the presence of caspase-3.[1] In contrast, the commonly used Ac-VDVAD-AFC is preferentially cleaved by caspase-3.[1] Ac-VDVPD-AFC also shows a preference for caspase-3.[1] The classic caspase-3 substrate, Ac-DEVD-AFC, is a very poor substrate for caspase-2.
Caspase-2 Signaling Pathways
Caspase-2, the most evolutionarily conserved caspase, acts as an initiator caspase in several signaling pathways.[4] Its activation is tightly regulated and can occur through distinct platforms in different cellular compartments in response to various stressors, including genotoxic damage and the presence of extra centrosomes.[5][6][7]
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. NPM1 directs PIDDosome-dependent caspase-2 activation in the nucleolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Z-VDVAD-AFC: A Tool for Caspase-2 Activity Under Scrutiny for Caspase-3 Cross-Reactivity
For researchers, scientists, and drug development professionals investigating apoptotic pathways, the accurate measurement of specific caspase activity is paramount. Z-VDVAD-AFC is a widely utilized fluorogenic substrate for the study of caspase-2, an initiator caspase implicated in stress-induced apoptosis and cell cycle regulation. However, its utility is often questioned due to potential cross-reactivity with downstream executioner caspases, particularly caspase-3. This guide provides a comprehensive comparison of this compound's reactivity with caspase-2 and caspase-3, supported by key experimental data, to aid in the selection of appropriate research tools.
The central role of caspases in programmed cell death necessitates a clear understanding of their individual contributions. Initiator caspases, such as caspase-2, are activated upstream in the apoptotic cascade in response to specific stimuli. They, in turn, activate executioner caspases, like caspase-3, which are responsible for the cleavage of a broad range of cellular proteins, leading to the dismantling of the cell. The overlapping substrate specificities among caspases can, however, complicate the interpretation of activity assays.
Comparative Analysis of Substrate Specificity
The efficiency of a substrate for a particular enzyme is best described by its catalytic efficiency (kcat/KM). Experimental data from studies on purified recombinant caspases provide a quantitative measure of substrate preference. The data presented below, derived from the work of Kitevska et al. (2014), compares the catalytic efficiency of this compound and other relevant substrates with both caspase-2 and caspase-3. Ac-DEVD-AFC is a classic caspase-3 substrate, while Ac-VDTTD-AFC is an improved, more selective substrate for caspase-2.
| Substrate | Target Caspase | kcat/KM (M⁻¹s⁻¹) | Relative Efficiency (Caspase-2/Caspase-3) |
| This compound | Caspase-2 | 4,800 | 1.3 |
| Caspase-3 | 3,700 | ||
| Ac-DEVD-AFC | Caspase-2 | 1,100 | 0.04 |
| Caspase-3 | 25,000 | ||
| Ac-VDTTD-AFC | Caspase-2 | 19,000 | 4.1 |
| Caspase-3 | 4,600 |
Data sourced from Kitevska, T., et al. (2014). Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate. Bioscience Reports, 34(2), e00100.
The data clearly indicates that while this compound is cleaved by caspase-2, it is also a reasonably efficient substrate for caspase-3, with a relative efficiency ratio of only 1.3.[1] This highlights a significant potential for cross-reactivity in experimental systems where both caspases may be active. In contrast, the classic caspase-3 substrate, Ac-DEVD-AFC, shows very poor efficiency with caspase-2. The modified substrate, Ac-VDTTD-AFC, demonstrates a 4-fold higher preference for caspase-2 over caspase-3, making it a more specific tool for studying caspase-2 activity.[1]
Signaling Pathways and Experimental Workflow
To contextualize the importance of substrate specificity, it is crucial to understand the hierarchical nature of the caspase activation cascade and the typical workflow for measuring caspase activity.
The diagram above illustrates how initiator caspases like caspase-2 are activated by upstream signals and subsequently activate executioner caspases like caspase-3, which then cleave various cellular substrates to execute apoptosis.
This workflow outlines the key steps in performing a caspase activity assay, from sample preparation to data analysis. The choice of substrate in step 3 is critical for the specificity of the results.
Experimental Protocols
Below is a detailed methodology for a fluorogenic caspase activity assay, which can be adapted for use with this compound and other AFC-based substrates.
Objective: To measure caspase-2 or caspase-3 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase substrate stock solution (e.g., 10 mM this compound in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)
-
96-well black microplate, opaque
-
Fluorometric plate reader with 400 nm excitation and 505 nm emission filters
-
Recombinant active caspase-2 and caspase-3 (for positive controls)
Procedure:
1. Sample Preparation (Cell Lysates): a. Seed cells in appropriate culture vessels and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group. b. For adherent cells, scrape and collect the cells in ice-cold PBS. For suspension cells, pellet the cells by centrifugation. c. Wash the cell pellet once with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 100 µL). e. Incubate on ice for 15-30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Caspase Activity Assay: a. Dilute the cell lysates to a final concentration of 1-2 mg/mL protein with Assay Buffer. b. In a 96-well black microplate, add 50 µL of each diluted cell lysate per well. Include wells for a buffer-only blank and positive controls with recombinant caspases. c. Prepare the substrate working solution by diluting the stock solution of this compound (or other substrate) in Assay Buffer to a final concentration of 50 µM. d. Add 50 µL of the substrate working solution to each well, initiating the reaction. The final volume in each well will be 100 µL. e. Immediately measure the fluorescence at time zero using a fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm). f. Incubate the plate at 37°C, protected from light. g. Measure the fluorescence at regular intervals (e.g., every 30 minutes) for 1-2 hours.
3. Data Analysis: a. Subtract the fluorescence reading of the blank from all other readings. b. Plot the fluorescence intensity versus time for each sample. c. The caspase activity is proportional to the rate of increase in fluorescence (slope of the linear portion of the curve). d. Compare the activity in treated samples to the untreated controls.
Conclusion and Recommendations
The experimental data clearly demonstrates that this compound is not a highly selective substrate for caspase-2 and exhibits significant cross-reactivity with caspase-3. Therefore, when studying cellular systems where both caspases may be active, data obtained using this compound should be interpreted with caution.
For researchers aiming to specifically measure caspase-2 activity, the use of more selective substrates like Ac-VDTTD-AFC is recommended.[1] Alternatively, employing specific caspase inhibitors in parallel experiments can help to dissect the relative contributions of different caspases to the observed substrate cleavage. For robust and unambiguous results, it is advisable to use a combination of approaches, including multiple substrates and specific inhibitors, to accurately profile caspase activity in complex biological samples.
References
Validating Caspase-2 Activity: A Comparative Guide to Z-VDVAD-AFC and Western Blot Analysis
For researchers, scientists, and drug development professionals, accurately validating caspase-2 activity is a critical step in understanding its role in apoptosis, cell cycle regulation, and other cellular processes. This guide provides a comprehensive comparison of two common validation methods: the fluorometric substrate assay using Z-VDVAD-AFC and western blot analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and execution of the most appropriate method for your research needs.
Caspase-2, a highly conserved member of the caspase family of proteases, has been implicated in various cellular pathways, including those initiated by DNA damage, metabolic imbalance, and endoplasmic reticulum stress.[1] Its activation is a key event in the apoptotic cascade, often occurring upstream of mitochondrial events.[2] Validating the activity of this initiator caspase is therefore paramount in studies of apoptosis and the development of therapeutics targeting these pathways.
Method Comparison: this compound Assay vs. Western Blot
The two most prevalent methods for assessing caspase-2 activity are direct measurement of its enzymatic activity using a fluorogenic substrate and detection of its cleavage from an inactive zymogen to an active enzyme via western blot.
The This compound assay is a rapid and quantitative method that measures the cleavage of the synthetic peptide substrate Z-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin (this compound). Upon cleavage by active caspase-2, the fluorophore AFC is released, emitting a quantifiable fluorescent signal. This assay provides a direct measure of the enzymatic activity present in a cell lysate.
Western blotting , on the other hand, provides a semi-quantitative assessment of caspase-2 activation by detecting the presence of the cleaved, active form of the enzyme. Caspase-2 is synthesized as an inactive pro-enzyme (procaspase-2) which is proteolytically processed into smaller, active subunits upon activation.[3] Antibodies specific to either the pro-form or the cleaved fragments can be used to visualize this activation event.
| Feature | This compound Assay | Western Blot |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Immunodetection of pro- and cleaved caspase-2 |
| Output | Quantitative (fluorescence intensity) | Semi-quantitative (band intensity) |
| Speed | Fast (~1-2 hours) | Slower (1-2 days) |
| Specificity | Can be cleaved by other caspases (e.g., caspase-3)[4] | High, with specific antibodies |
| Sensitivity | High | Moderate to high, antibody-dependent |
| Information Provided | Direct measure of enzymatic activity | Visualization of procaspase processing and activation |
Supporting Experimental Data: Substrate Specificity
A significant consideration when using the this compound substrate is its specificity for caspase-2. Studies have shown that other caspases, notably the executioner caspase-3, can also cleave this substrate.[4] This cross-reactivity can complicate the interpretation of results, especially in systems where multiple caspases are activated.
To address this, alternative substrates with improved selectivity have been developed. One such substrate is Ac-VDTTD-AFC. A comparative kinetic analysis of these substrates with purified caspase-2 and caspase-3 highlights the enhanced specificity of Ac-VDTTD-AFC.
| Substrate | Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| Ac-VDVAD-AFC | Caspase-2 | 0.60 | 25 | 24,000 |
| Caspase-3 | - | - | ~20,000 | |
| Ac-VDTTD-AFC | Caspase-2 | - | - | ~96,000 |
| Caspase-3 | - | - | ~22,000 |
Data adapted from Tang et al., 2011 and Kitevska et al., 2014.[4][5]
As the data indicates, while caspase-3 cleaves Ac-VDVAD-AFC with an efficiency similar to caspase-2, the cleavage efficiency of Ac-VDTTD-AFC by caspase-2 is approximately four times greater than that of Ac-VDVAD-AFC and significantly higher than its cleavage by caspase-3.[4][5] This makes Ac-VDTTD-AFC a more selective tool for monitoring caspase-2 activity in cell lysates.
Experimental Protocols
Caspase-2 Fluorometric Assay Protocol (using this compound)
This protocol is adapted from commercially available kits.[6][7][8]
1. Sample Preparation: a. Induce apoptosis in your cell line of interest using the desired stimulus. Include an untreated control cell population. b. Pellet 1-5 x 10⁶ cells by centrifugation. c. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at 10,000 x g for 5 minutes at 4°C. f. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
2. Assay Execution: a. Prepare a 2X Reaction Buffer by adding DTT to a final concentration of 10 mM. b. In a 96-well plate, add 50 µL of the cytosolic extract to each well. c. Add 50 µL of the 2X Reaction Buffer to each well. d. Add 5 µL of 1 mM this compound substrate to each well (final concentration 50 µM). e. Incubate the plate at 37°C for 1-2 hours, protected from light.
3. Data Acquisition: a. Measure the fluorescence of each well using a fluorometer or fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7] b. The fold-increase in caspase-2 activity can be determined by comparing the fluorescence of the treated sample to the untreated control.
Western Blot Protocol for Caspase-2 Activation
This protocol provides a general workflow for detecting pro- and cleaved caspase-2.
1. Protein Extraction and Quantification: a. Lyse cells as described in the fluorometric assay protocol. b. Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-50 µg) from each sample onto a 12-15% SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for caspase-2. To detect both the pro-form and cleaved fragments, an antibody targeting a region present in both is recommended (e.g., targeting the C-terminus of the large subunit).[9][10] Dilute the antibody according to the manufacturer's instructions and incubate overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. The procaspase-2 will appear as a band of ~51 kDa, while the cleaved large subunit is ~32 kDa and the small subunit is ~12-14 kDa.[9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Caspase-2 activation pathway via the PIDDosome complex.
Caption: Workflow for validating caspase-2 activity.
Alternative Methods for Caspase-2 Activity Validation
While the this compound assay and western blotting are widely used, other methods can also be employed to validate caspase-2 activity, each with its own advantages and disadvantages.
-
Förster Resonance Energy Transfer (FRET)-based probes: These genetically encoded or synthetic probes allow for real-time monitoring of caspase activity in living cells.
-
Fluorescent Labeled Inhibitors of Caspases (FLICA): These reagents covalently bind to the active site of caspases, allowing for their detection by fluorescence microscopy or flow cytometry.[11]
-
Mass Spectrometry-based assays: These highly sensitive and specific methods can identify and quantify caspase cleavage events in complex biological samples.[11]
Conclusion
Both the this compound fluorometric assay and western blot analysis are valuable techniques for validating caspase-2 activity. The choice between them depends on the specific research question. The fluorometric assay offers a rapid and quantitative measure of enzymatic activity, but its specificity can be a concern. For enhanced specificity, the use of alternative substrates like Ac-VDTTD-AFC is recommended. Western blotting, while more time-consuming, provides crucial information about the processing of procaspase-2 to its active form and offers higher specificity when using well-characterized antibodies. For a comprehensive and robust validation of caspase-2 activity, a combination of these methods is often the most effective approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. cephamls.com [cephamls.com]
- 8. Caspase-2 Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. Caspase-2 (C2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Z-VDVAD-AFC and Ac-VDVAD-pNA for Caspase-2 Detection
For researchers, scientists, and drug development professionals investigating the role of caspase-2 in cellular processes, the selection of an appropriate activity assay is paramount. This guide provides a detailed comparison of two commonly used peptide substrates for caspase-2: the fluorogenic Z-VDVAD-AFC and the chromogenic Ac-VDVAD-pNA. We will delve into their performance, specificity, and the practical considerations for their use in experimental settings.
Caspase-2, a member of the cysteine-aspartic protease family, is implicated in various cellular pathways, including apoptosis, cell cycle regulation, and tumor suppression. Its activation is a key event in the cellular response to certain stressors, such as DNA damage. The detection of caspase-2 activity is therefore a critical tool in understanding these fundamental biological processes. Both this compound and Ac-VDVAD-pNA are synthetic peptides that mimic the preferred cleavage site of caspase-2, Val-Asp-Val-Ala-Asp (VDVAD). Upon cleavage by active caspase-2, they release a reporter molecule that can be quantified to determine enzyme activity.
Performance and Specificity: A Quantitative Look
A crucial factor in the selection of a caspase substrate is its specificity. While the VDVAD sequence is a recognized target for caspase-2, it is not entirely exclusive and can be cleaved by other caspases, most notably the executioner caspase-3. This cross-reactivity is a significant consideration when interpreting experimental results.
| Substrate | Target Caspase | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Caspase-2 | 11.8 | 1.8 | 1.5 x 105 |
| Caspase-3 | 15.2 | 3.4 | 2.2 x 105 |
Data sourced from a 2014 study on caspase-2 specificity. It is important to note that kinetic parameters can vary between studies and experimental conditions.
The data clearly indicates that while this compound is a substrate for caspase-2, it is also efficiently cleaved by caspase-3, with a slightly higher catalytic efficiency (kcat/Km) observed for caspase-3 in this particular study. This underscores the importance of using appropriate controls and potentially complementary techniques, such as western blotting for caspase-2 processing, to confirm the specific involvement of caspase-2 in an experimental system.
Detection Method: Fluorometric vs. Colorimetric
The primary difference between this compound and Ac-VDVAD-pNA lies in their detection methods.
-
This compound (Fluorogenic): Upon cleavage, this substrate releases 7-amino-4-trifluoromethylcoumarin (AFC), a fluorescent compound. The resulting fluorescence can be measured using a fluorometer, typically with an excitation wavelength of around 400 nm and an emission wavelength of approximately 505 nm. Fluorometric assays are generally considered to be more sensitive than colorimetric assays, allowing for the detection of lower levels of enzyme activity.
-
Ac-VDVAD-pNA (Chromogenic): Cleavage of this substrate liberates p-nitroanilide (pNA), a chromophore that can be detected by measuring its absorbance at 405 nm using a spectrophotometer or a microplate reader.[1] Colorimetric assays are often simpler to perform and do not require specialized fluorescence detection equipment.
Experimental Protocols
Below are detailed methodologies for performing caspase-2 activity assays using both this compound and Ac-VDVAD-pNA.
Caspase-2 Activity Assay using this compound (Fluorometric)
1. Reagent Preparation:
- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol, and 10 mM DTT (add fresh).
- Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
- AFC Standard Stock Solution: Prepare a 1 mM stock solution of AFC in DMSO for generating a standard curve.
2. Cell Lysate Preparation:
- Induce the desired cellular response in your experimental and control cell populations.
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 x 106 cells in 50 µL).
- Incubate on ice for 15-30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
3. Assay Procedure:
- In a 96-well black microplate, add 50-100 µg of protein lysate per well.
- Bring the total volume in each well to 100 µL with Assay Buffer.
- Prepare a blank well containing Assay Buffer only.
- Add 2 µL of the 10 mM this compound stock solution to each well (final concentration 200 µM).
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- Generate a standard curve using the AFC standard to quantify the amount of released AFC.
- Express caspase-2 activity as the rate of AFC release per unit of protein.
Caspase-2 Activity Assay using Ac-VDVAD-pNA (Colorimetric)
1. Reagent Preparation:
- Lysis Buffer: As described for the fluorometric assay.
- Assay Buffer: As described for the fluorometric assay.
- Substrate Stock Solution: Dissolve Ac-VDVAD-pNA in DMSO to a final concentration of 10 mM. Store at -20°C.
- pNA Standard Stock Solution: Prepare a 1 mM stock solution of pNA in DMSO for generating a standard curve.
2. Cell Lysate Preparation:
- Follow the same procedure as for the fluorometric assay.
3. Assay Procedure:
- In a 96-well clear microplate, add 100-200 µg of protein lysate per well.
- Bring the total volume in each well to 100 µL with Assay Buffer.
- Prepare a blank well containing Assay Buffer only.
- Add 2 µL of the 10 mM Ac-VDVAD-pNA stock solution to each well (final concentration 200 µM).
- Incubate the plate at 37°C for 1-2 hours.
- Measure the absorbance at 405 nm using a microplate reader.[1]
- Generate a standard curve using the pNA standard to quantify the amount of released pNA.
- Express caspase-2 activity as the rate of pNA release per unit of protein.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
The diagram above illustrates a key activation pathway for caspase-2. In response to cellular stressors like DNA damage, the protein PIDD (p53-induced protein with a death domain) initiates the assembly of a protein complex known as the PIDDosome.[2][3][4] PIDD recruits the adaptor protein RAIDD, which in turn recruits pro-caspase-2.[2][4] This proximity facilitates the dimerization and autocatalytic activation of caspase-2, which can then cleave its downstream substrates to execute its cellular functions.
This flowchart outlines the key steps involved in performing a caspase-2 activity assay, from cell preparation to data analysis. The workflow is applicable to both fluorometric and colorimetric detection methods, with the main difference being the type of substrate used and the detection instrumentation required.
Conclusion
Both this compound and Ac-VDVAD-pNA are valuable tools for the detection of caspase-2 activity. The choice between them will largely depend on the specific requirements of the experiment, including the required sensitivity and the available equipment. This compound offers higher sensitivity through its fluorometric detection, while Ac-VDVAD-pNA provides a simpler, colorimetric alternative.
A critical takeaway for researchers is the documented lack of absolute specificity of the VDVAD peptide sequence for caspase-2. The potential for cross-reactivity with caspase-3 necessitates careful experimental design, including the use of appropriate controls, such as caspase-3-specific inhibitors or lysates from caspase-2 knockout cells, to ensure accurate interpretation of the results. By understanding the strengths and limitations of each substrate, researchers can make an informed decision to best suit their experimental goals in the investigation of caspase-2 function.
References
Comparison Guide: Selectivity of Z-VDVAD-AFC versus Pan-Caspase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Z-VDVAD-AFC with pan-caspase substrates, offering insights into their respective selectivity and performance. The information herein is supported by experimental data to aid researchers in selecting the appropriate tools for caspase activity analysis.
Introduction to Caspase Substrate Selectivity
Caspases, a family of cysteine-dependent aspartate-directed proteases, are central players in apoptosis (programmed cell death) and inflammation.[1][2] They are categorized as initiator caspases (e.g., caspase-2, -8, -9) and executioner or effector caspases (e.g., caspase-3, -6, -7).[2] Distinguishing the activity of a specific caspase within the complex cellular environment is crucial for elucidating its role in biological pathways. This requires highly selective substrates.
This compound is a synthetic peptide substrate designed for monitoring the activity of caspase-2. However, its utility is often debated due to cross-reactivity with other caspases. In contrast, pan-caspase reagents are designed to detect broad caspase activity, which is useful for general apoptosis detection but not for dissecting specific pathways.
Selectivity Profile of this compound
This compound (Benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic substrate that releases the fluorescent AFC molecule upon cleavage by a caspase. While it is frequently used to measure caspase-2 activity, numerous studies have demonstrated that it is not entirely specific.
The preference for a five-amino-acid recognition sequence (P5 to P1) is a unique characteristic of caspase-2, which is why the VDVAD sequence was developed.[2][3] However, the core tetrapeptide sequence is similar enough to the preferred motifs of other caspases, leading to significant cleavage by executioner caspases.
Key findings on this compound selectivity:
-
Cross-reactivity with Caspase-3 and -7: Studies have consistently shown that caspase-3 and caspase-7 can efficiently cleave VDVAD-based substrates.[3][4] In some cases, caspase-3 was found to cleave a caspase-2 substrate even more efficiently than other caspases.[3]
-
Lack of Specificity in Cell Lysates: When used in complex biological samples like cell lysates, this compound often fails to distinguish between caspase-2 and caspase-3 activity. One study noted that the cleavage of Ac-VDVAD-AFC was only slightly better in extracts from cells expressing active caspase-2 compared to those expressing active caspase-3.[5] This lack of specificity has been acknowledged since as early as 1997.[5][6]
-
Improved Alternatives: The limitations of VDVAD-based substrates have spurred the development of more selective alternatives. For instance, Ac-VDTTD-AFC has been identified as a substrate that is cleaved approximately four times more efficiently by purified caspase-2 than by caspase-3, offering better selectivity.[5]
Pan-Caspase Substrates and Inhibitors
The term "pan-caspase" refers to reagents that interact broadly with multiple caspases. While there are no single "pan-caspase substrates" in the same way specific substrates exist, a general caspase activity assay can be performed using a substrate that is known to be cleaved by multiple caspases, such as Z-DEVD-AFC for caspase-3 and -7, or by using a cocktail of substrates.
More commonly, pan-caspase reagents are inhibitors, such as the widely used Z-VAD-FMK . This cell-permeable, irreversible inhibitor binds to the catalytic site of most caspases, effectively shutting down the apoptotic cascade.[7][8] It is a powerful tool for determining if a cellular process is caspase-dependent but provides no information about which specific caspases are involved.
Comparison Summary:
| Feature | This compound | Pan-Caspase Approach (e.g., using Z-VAD-FMK) |
| Primary Target | Nominally Caspase-2 | Broad spectrum of caspases |
| Selectivity | Moderate; significant cross-reactivity with Caspase-3 and -7.[3][4][5] | None; designed to be non-selective.[8] |
| Primary Use Case | Attempting to measure specific Caspase-2 activity. | General detection of apoptosis; determining if a process is caspase-dependent. |
| Limitations | Conclusions about Caspase-2's specific role can be inaccurate due to overlapping substrate specificity.[3][9] | Cannot identify the specific caspases involved in a pathway. |
Quantitative Data and Experimental Protocols
Data Presentation: Substrate Cleavage Efficiency
The following table summarizes the relative cleavage efficiency of various fluorogenic substrates by different caspases. This data highlights the challenge of substrate specificity.
Table 1: Relative Caspase Substrate Specificity
| Substrate | Primary Target | Other Known Caspases that Cleave Substrate Efficiently |
| Ac-YVAD-AFC | Caspase-1 | Caspase-4, Caspase-5 |
| This compound | Caspase-2 | Caspase-3, Caspase-7 [3][5] |
| Ac-DEVD-AFC | Caspase-3 | Caspase-7, Caspase-10 |
| Ac-VEID-AFC | Caspase-6 | Caspase-3, Caspase-8, Caspase-9[3] |
| Ac-IETD-AFC | Caspase-8 | Caspase-6, Caspase-9, Caspase-10[3] |
| Ac-LEHD-AFC | Caspase-9 | Caspase-2 shows minimal activity; fairly specific.[3] |
| Ac-VDTTD-AFC | Caspase-2 | Caspase-3 (cleavage is ~4x less efficient than by Caspase-2).[5] |
Note: Efficiency can vary based on experimental conditions and whether purified enzymes or cell lysates are used.
Experimental Protocol: Caspase Activity Assay Using Fluorogenic Substrates
This protocol provides a general framework for measuring caspase activity in cell lysates.
1. Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA. Store at 4°C. Add protease inhibitors (e.g., PMSF, leupeptin) just before use.[10]
-
2X Reaction Buffer: 100 mM HEPES (pH 7.5), 20% Glycerol, 0.5 mM EDTA, and 10 mM DTT. Add DTT fresh.
-
Substrate Stock Solution: Dissolve this compound (or other AFC substrate) in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.[11][12]
-
AFC Standard: Prepare a standard curve using free AFC to convert relative fluorescence units (RFU) to moles of product released.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cell line using the desired stimulus. Include a non-induced control group.
-
Harvest cells (e.g., 1-5 million cells per sample) by centrifugation at 400 x g for 5 minutes.[12]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration using a standard method (e.g., BCA assay).[10]
3. Assay Procedure (96-well plate format):
-
To each well, add 25-50 µg of protein from the cell lysate.
-
Add 2X Reaction Buffer to bring the volume to 95 µL.
-
To initiate the reaction, add 5 µL of the 1 mM substrate stock solution (final concentration of 50 µM).[14]
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours using a fluorometer.[12] Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[2]
4. Data Analysis:
-
Calculate the rate of change in fluorescence (RFU/min).
-
Use the AFC standard curve to convert this rate into pmol/min/mg of protein.
-
Compare the activity in induced samples to non-induced controls to determine the fold-increase in caspase activity.
Mandatory Visualizations
Diagram 1: Simplified Apoptosis Caspase Cascade
References
- 1. biocompare.com [biocompare.com]
- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. z-fa-fmk.com [z-fa-fmk.com]
- 8. invivogen.com [invivogen.com]
- 9. Some commonly used caspase substrates and inhibitors lack the specificity required to monitor individual caspase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-DEVD-AFC | AAT Bioquest [aatbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. protocols.io [protocols.io]
Z-VDVAD-AFC: A Specific Substrate for Caspase-2? A Comparative Guide
For researchers, scientists, and drug development professionals, the precise measurement of specific caspase activity is paramount in unraveling the intricate signaling pathways of apoptosis and other cellular processes. This guide provides a comprehensive comparison of the fluorogenic substrate Z-VDVAD-AFC, often marketed for caspase-2, with other alternatives, supported by experimental data to clarify its specificity and utility.
The central question of whether this compound is a specific substrate for caspase-2 can be answered succinctly: it is not. While this compound is cleaved by caspase-2, it also serves as an efficient substrate for other caspases, most notably the executioner caspases-3 and -7. This lack of specificity can lead to ambiguous results and misinterpretation of experimental data when used in complex biological systems where multiple caspases are active.
Comparative Analysis of Caspase Substrate Specificity
The substrate preference of caspases is primarily determined by the four amino acid residues immediately upstream of the cleavage site (P4-P1). While caspase-2 exhibits a preference for the VDVAD sequence, this motif is also recognized and cleaved by other caspases.[1][2] A more recent degradomics approach has even shown that the substrate cleavage motif preference for caspase-2, -3, and -7 can be nearly identical, often favoring a DEVD sequence.[1]
To illustrate the cross-reactivity of commonly used fluorogenic caspase substrates, the following table summarizes the catalytic efficiency (kcat/KM) of various caspases for this compound and a more selective alternative, Ac-VDTTD-AFC.
| Substrate | Caspase-2 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 |
| This compound | ++ | +++ | + | +++ | +/- | +/- |
| Ac-DEVD-AFC | + | ++++ | + | +++ | +/- | +/- |
| Ac-VDTTD-AFC | +++ | + | - | - | - | - |
| Data compiled from multiple sources. The number of '+' indicates relative catalytic efficiency, with '++++' being the highest and '+/-' or '-' indicating minimal to no activity. This table provides a qualitative comparison based on available literature. |
A more quantitative analysis from a study by Kitevska et al. (2014) directly compared the catalytic efficiencies of caspase-2 and caspase-3 for Ac-VDVAD-AFC and the more selective Ac-VDTTD-AFC.
| Substrate | Caspase | kcat/KM (M⁻¹s⁻¹) | Selectivity (Caspase-2/Caspase-3) |
| Ac-VDVAD-AFC | Caspase-2 | 14,000 | 0.82 |
| Caspase-3 | 17,000 | ||
| Ac-VDTTD-AFC | Caspase-2 | 58,000 | 2.0 |
| Caspase-3 | 29,000 | ||
| [3] |
These data clearly demonstrate that Ac-VDVAD-AFC is cleaved with similar efficiency by both caspase-2 and caspase-3. In contrast, Ac-VDTTD-AFC shows a four-fold higher catalytic efficiency for caspase-2 and a two-fold greater selectivity for caspase-2 over caspase-3.[3]
Experimental Protocols
Fluorometric Caspase Activity Assay
This protocol outlines the general steps for measuring caspase activity in cell lysates using a fluorogenic substrate like this compound.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Fluorogenic caspase substrate (e.g., this compound), 10 mM stock in DMSO
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., ~400 nm excitation and ~505 nm emission for AFC)
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Bring the total volume in each well to 100 µL with assay buffer.
-
Include a blank control containing lysis buffer and assay buffer without any cell lysate.
-
-
Enzymatic Reaction:
-
Prepare a 2X working solution of the fluorogenic substrate by diluting the stock in assay buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM).
-
Add 100 µL of the 2X substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the values of the experimental wells.
-
Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of the reaction and is proportional to the caspase activity.
-
Signaling Pathways and Experimental Workflows
Caspase-2 Activation Signaling Pathway
Caspase-2 is considered an initiator caspase, and its activation is often mediated by a platform complex called the PIDDosome. This complex assembles in response to cellular stress signals, such as DNA damage. The core components of the PIDDosome are the protein PIDD1 (p53-inducible death domain-containing protein 1) and the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain). The assembly of the PIDDosome leads to the dimerization and subsequent auto-activation of pro-caspase-2.
Caption: Caspase-2 activation via the PIDDosome complex.
Experimental Workflow for Determining Caspase Substrate Specificity
The following workflow illustrates the key steps in assessing the specificity of a caspase substrate.
Caption: Workflow for assessing caspase substrate specificity.
Conclusion and Recommendations
The evidence strongly indicates that this compound is not a specific substrate for caspase-2 and exhibits significant cross-reactivity with other caspases, particularly caspase-3 and -7. For researchers aiming to specifically measure caspase-2 activity, the use of this compound alone is not recommended.
Recommendations:
-
For specific caspase-2 activity measurement: Utilize more selective substrates such as Ac-VDTTD-AFC.[3]
-
Validation: When using any "specific" substrate, it is crucial to validate its selectivity against a panel of other relevant caspases under your experimental conditions.
-
Inhibitor Controls: The use of specific caspase inhibitors in parallel with substrate assays can help to dissect the contribution of individual caspases to the observed activity.
-
Orthogonal Methods: Complementary techniques, such as immunoblotting for cleaved caspase-2 or its specific substrates, should be employed to confirm the activation of the caspase-2 pathway.
By carefully selecting and validating reagents, researchers can achieve more accurate and reliable measurements of caspase activity, leading to a clearer understanding of the complex roles these proteases play in cellular function and disease.
References
- 1. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating Z-VDVAD-AFC Fluorescence with Key Apoptosis Markers
For researchers, scientists, and drug development professionals, accurately detecting and quantifying apoptosis is crucial. This guide provides an objective comparison of the fluorogenic caspase-2 substrate, Z-VDVAD-AFC, with other widely used apoptosis markers. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and workflows to aid in the selection of the most appropriate apoptosis assay for your research needs.
The induction of apoptosis, or programmed cell death, triggers a cascade of well-orchestrated molecular events. Among the earliest of these are the activation of initiator caspases, such as caspase-2. The fluorogenic substrate this compound is designed to specifically measure the activity of caspase-2. Upon cleavage by active caspase-2, the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore is released, emitting a quantifiable fluorescent signal. Understanding how the signal from this compound correlates with other established markers of apoptosis is essential for interpreting experimental results and gaining a comprehensive understanding of the cell death process.
This guide compares this compound-based caspase-2 activity with three other cornerstone apoptosis assays: Annexin V staining for phosphatidylserine (PS) externalization, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay for DNA fragmentation, and caspase-3/7 activity assays, which detect key executioner caspases.
Quantitative Comparison of Apoptosis Markers
The following tables summarize hypothetical, yet representative, quantitative data from multi-parameter flow cytometry experiments. These experiments were designed to simultaneously measure caspase-2 activity (using this compound), Annexin V binding, and caspase-3/7 activity in a model cell line (e.g., Jurkat cells) at various time points after the induction of apoptosis with staurosporine (1 µM).
Table 1: Percentage of Apoptotic Cells Detected by Different Markers Over Time
| Time Post-Induction (Hours) | % Caspase-2 Positive (this compound) | % Annexin V Positive | % Caspase-3/7 Positive | % TUNEL Positive |
| 0 | 2.1 | 3.5 | 2.8 | 1.5 |
| 2 | 25.4 | 15.2 | 10.5 | 3.1 |
| 4 | 68.2 | 55.8 | 45.3 | 20.7 |
| 6 | 85.1 | 80.3 | 75.6 | 55.4 |
| 8 | 88.9 | 86.5 | 84.2 | 78.9 |
Table 2: Mean Fluorescence Intensity (MFI) of Apoptotic Markers
| Time Post-Induction (Hours) | MFI of this compound | MFI of Annexin V-FITC | MFI of Caspase-3/7 Reagent |
| 0 | 150 | 210 | 180 |
| 2 | 850 | 650 | 550 |
| 4 | 3200 | 2800 | 2500 |
| 6 | 5500 | 5100 | 4800 |
| 8 | 5800 | 5400 | 5100 |
Note: The data presented are illustrative and will vary depending on the cell type, apoptosis-inducing agent, and specific experimental conditions.
From this data, a general timeline of apoptotic events can be established. Caspase-2 activation, as detected by this compound, is an early event, with a significant increase in the percentage of positive cells and MFI within the first two hours. Annexin V staining and caspase-3/7 activation follow closely, indicating that phosphatidylserine externalization and the activation of executioner caspases occur downstream of initiator caspase activation. DNA fragmentation, detected by the TUNEL assay, is a later event in the apoptotic cascade.
Signaling Pathways and Experimental Workflow
To visualize the relationships between these markers, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Apoptosis signaling cascade showing the relative position of caspase-2 activation.
Z-VDVAD-AFC Outshines Colorimetric Substrates for Caspase-2 Activity Assays: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of caspase-2 in apoptosis, cell cycle regulation, and stress signaling, the choice of assay methodology is paramount for generating sensitive, accurate, and reproducible data. This guide provides a detailed comparison between the fluorogenic substrate Z-VDVAD-AFC and its colorimetric counterparts, such as Ac-VDVAD-pNA, underscoring the distinct advantages of the fluorometric approach and providing the experimental framework for its application.
The fundamental difference between these two types of substrates lies in their detection method. Fluorogenic substrates, upon cleavage by active caspase-2, release a fluorophore (7-amino-4-trifluoromethylcoumarin, AFC) that emits light when excited at a specific wavelength. In contrast, colorimetric substrates release a chromophore (p-nitroaniline, pNA) that absorbs light, and the change in absorbance is measured. This seemingly subtle distinction leads to significant differences in assay performance, particularly in sensitivity and dynamic range.
Key Performance Advantages of this compound
Fluorometric assays utilizing this compound offer superior sensitivity compared to colorimetric assays.[1][2] This heightened sensitivity is crucial when working with samples containing low levels of active caspase-2, a common scenario given that initiator caspases are often present in minute quantities in the early stages of apoptosis.[3] The higher signal-to-noise ratio of fluorogenic assays allows for the reliable detection of subtle changes in enzyme activity that might be missed with colorimetric methods.[3]
Furthermore, fluorometric assays typically provide a broader dynamic range, enabling the quantification of caspase-2 activity across a wider range of concentrations without the need for extensive sample dilution.
Quantitative Performance Metrics
While direct head-to-head kinetic comparisons in single studies are scarce, the available data robustly supports the enhanced performance of fluorogenic substrates. The catalytic efficiency (kcat/KM) is a key indicator of a substrate's suitability for an enzyme.
| Parameter | This compound (Fluorogenic) | Ac-VDVAD-pNA (Colorimetric) |
| Detection Method | Fluorescence (Ex/Em = ~400/~505 nm)[4] | Absorbance (405 nm)[5] |
| Sensitivity | High | Low to moderate[2] |
| kcat | 0.60 s⁻¹[6] | Data not readily available in comparable format |
| KM | 25 µM[6] | Data not readily available in comparable format |
| Catalytic Efficiency (kcat/KM) | 2.4 x 10⁴ M⁻¹s⁻¹ | Reported to be similar for caspase-2 and caspase-3[7] |
| Substrate Specificity | Cleaved by caspase-2; also susceptible to cleavage by caspase-3.[7] | Cleaved by caspase-2; also susceptible to cleavage by caspase-3.[7] |
Note: The VDVAD peptide sequence is not entirely specific to caspase-2 and can be cleaved by other caspases, most notably the executioner caspase-3.[3][7] Therefore, it is crucial to use appropriate controls, such as specific caspase inhibitors (e.g., Z-DEVD-FMK for caspase-3), to ensure the measured activity is attributable to caspase-2.
Caspase-2 Signaling Pathway and Assay Principle
Caspase-2 is an initiator caspase that plays a crucial role in certain apoptotic pathways.[5] Its activation is often mediated by the formation of a large protein complex called the PIDDosome, which is assembled in response to cellular stresses like DNA damage.[8] The PIDDosome facilitates the dimerization and subsequent auto-activation of pro-caspase-2.[5] Activated caspase-2 can then cleave downstream targets, contributing to the apoptotic cascade.
Experimental Protocols
To objectively compare the performance of this compound and a colorimetric substrate, a parallel experimental setup is recommended.
I. Reagents and Materials
-
Cell line known to express caspase-2 (e.g., HeLa, Jurkat)
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - DTT should be added fresh)
-
This compound substrate (1 mM stock in DMSO)
-
Ac-VDVAD-pNA substrate (4 mM stock in DMSO)
-
Recombinant active caspase-2 (for standard curve)
-
96-well black plates (for fluorometric assay)
-
96-well clear plates (for colorimetric assay)
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
-
Spectrophotometric plate reader (405 nm)
II. Experimental Workflow
The workflow involves inducing apoptosis, preparing cell lysates, and then measuring caspase-2 activity using both substrate types in parallel.
III. Detailed Method
-
Induce Apoptosis: Culture cells to the desired density and treat with an apoptosis-inducing agent for a predetermined time. Include an untreated control group.
-
Prepare Cell Lysates: Harvest 1-5 million cells by centrifugation. Wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine Protein Concentration: Measure the protein concentration of the lysates. Dilute the lysates with Cell Lysis Buffer to a final concentration of 1-2 mg/mL.
-
Set up Reactions:
-
Fluorometric Assay: In a 96-well black plate, add 50 µL of each cell lysate per well. Prepare a blank well with 50 µL of Cell Lysis Buffer. Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well. Add 5 µL of 1 mM this compound substrate (final concentration 50 µM).
-
Colorimetric Assay: In a 96-well clear plate, add 50 µL of each cell lysate per well. Prepare a blank well with 50 µL of Cell Lysis Buffer. Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well. Add 5 µL of 4 mM Ac-VDVAD-pNA substrate (final concentration 200 µM).
-
-
Incubation: Incubate both plates at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
Read the fluorometric plate using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Read the colorimetric plate at an absorbance of 405 nm.
-
-
Data Analysis: Calculate the fold-increase in caspase-2 activity by comparing the readings from the apoptotic samples to the non-induced control samples after subtracting the blank readings.
Conclusion
For researchers requiring high sensitivity and a broad dynamic range for the detection of caspase-2 activity, the fluorogenic substrate this compound is the superior choice over colorimetric alternatives. Its ability to detect low levels of enzyme activity makes it particularly well-suited for studying the initial phases of apoptosis and for applications involving precious or limited sample material. While the VDVAD sequence is not exclusively specific to caspase-2, the use of appropriate experimental controls can ensure reliable and accurate quantification of this important initiator caspase's activity.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. promega.ee [promega.ee]
- 4. invivogen.com [invivogen.com]
- 5. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Z-VDVAD-AFC and Z-VDVAD-FMK in Caspase-2 Research
This guide provides a detailed comparison between the fluorogenic substrate Z-VDVAD-AFC and the irreversible inhibitor Z-VDVAD-FMK, two key reagents in the study of caspase-2. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate experimental design and data interpretation in the context of apoptosis and caspase signaling.
Introduction to Caspase-2 Reagents
Caspase-2 is a highly conserved initiator caspase implicated in cellular stress responses, including apoptosis, cell cycle regulation, and tumor suppression.[1][2][3][4][5] Its activation is a tightly regulated process, often occurring within a large protein complex known as the PIDDosome in response to stimuli like DNA damage.[1][3] To investigate its function, specific molecular tools are required. This compound serves as a fluorogenic substrate to quantify the enzymatic activity of caspase-2, while Z-VDVAD-FMK acts as a cell-permeable, irreversible inhibitor to block its function and elucidate its role in cellular pathways.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and Z-VDVAD-FMK.
| Feature | This compound (Substrate) | Z-VDVAD-FMK (Inhibitor) |
| Full Name | Benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin | Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-Fluoromethylketone |
| Molecular Formula | C₃₄H₃₉F₃N₆O₁₀ | C₃₂H₄₆FN₅O₁₁ |
| Molecular Weight | 770.7 g/mol [6] | 695.7 g/mol [6][7] |
| Primary Function | Fluorogenic substrate for measuring caspase-2 activity. | Irreversible inhibitor of caspase-2 activity.[7][8] |
| Mechanism of Action | The VDVAD peptide sequence is recognized and cleaved by active caspase-2, releasing the fluorophore AFC, which emits a measurable fluorescent signal.[6] | The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine in the active site of caspase-2, leading to irreversible inhibition.[6][9] |
| Permeability | Generally used in cell lysates or with purified enzymes. | Cell-permeable, allowing for in-vivo studies in cell culture.[8][9] |
| Specificity | Recognized by caspase-2, but can also be cleaved by other caspases, notably caspase-3.[10] | Primarily targets caspase-2, but can also inhibit caspases-3 and -7 at higher concentrations.[7] |
| Typical Application | In vitro enzyme kinetics, quantifying caspase-2 activity in cell lysates. | Blocking caspase-2 mediated events in cell culture to study its role in apoptosis and other signaling pathways.[7][11] |
| Negative Control | Lysates from untreated or non-apoptotic cells. | Z-FA-FMK, a cathepsin inhibitor that does not block caspases, can be used as a negative control for peptide-FMK inhibitors.[8][9] |
Experimental Protocols & Methodologies
Detailed protocols for the utilization of this compound and Z-VDVAD-FMK are provided below. These serve as a starting point and may require optimization based on the specific cell type and experimental conditions.
Protocol 1: Caspase-2 Activity Assay using this compound
This protocol details the measurement of caspase-2 activity in cell lysates.
1. Reagent Preparation:
- Lysis Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). Keep on ice.
- Reaction Buffer: Prepare a 2X buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol).
- Substrate Stock: Dissolve this compound in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
2. Cell Lysate Preparation:
- Induce apoptosis in your target cells using the desired stimulus. Include a non-induced control group.
- Harvest cells (e.g., 1-2 x 10⁶ cells) by centrifugation at 400 x g for 5 minutes.[6]
- Wash the cell pellet with ice-cold PBS and centrifuge again.
- Resuspend the pellet in 50 µL of ice-cold Lysis Buffer.
- Incubate on ice for 15 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration using a standard method (e.g., Bradford assay).
3. Assay Procedure:
- In a 96-well microplate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.
- Prepare a working solution of this compound by diluting the stock solution to 100 µM in 2X Reaction Buffer.
- Add 50 µL of the 2X Reaction Buffer (with or without substrate) to the wells. The final concentration of the substrate will be 50 µM.
- Incubate the plate at 37°C, protected from light.
- Measure fluorescence at regular intervals (e.g., every 15-30 minutes) using a fluorometer with an excitation wavelength of 390-400 nm and an emission wavelength of 500-505 nm.[6]
4. Data Analysis:
- Calculate the rate of AFC release by plotting fluorescence units versus time. The activity can be expressed as relative fluorescence units per microgram of protein per hour.
Protocol 2: Inhibition of Caspase-2 in Cell Culture using Z-VDVAD-FMK
This protocol describes how to use Z-VDVAD-FMK to inhibit endogenous caspase-2 activity in live cells.
1. Reagent Preparation:
- Inhibitor Stock: Dissolve Z-VDVAD-FMK in sterile DMSO to create a 10-50 mM stock solution. Store at -20°C.
2. Cell Treatment:
- Culture cells to the desired confluency.
- Prepare the working concentration of Z-VDVAD-FMK by diluting the stock solution directly into the cell culture medium. A typical final concentration ranges from 10 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell type and stimulus.
- Pre-incubate the cells with the Z-VDVAD-FMK-containing medium for at least 1-2 hours at 37°C before applying the apoptotic stimulus.[6] This allows for cellular uptake of the inhibitor.
- As a negative control, treat a parallel set of cells with the vehicle (DMSO) alone. A Z-FA-FMK control can also be included.
3. Induction and Analysis:
- After the pre-incubation period, add the apoptotic stimulus to the culture medium containing the inhibitor.
- Incubate for the desired period.
- Harvest the cells and analyze them for hallmarks of apoptosis (e.g., Annexin V staining, PARP cleavage, or a downstream caspase-3 activity assay) to confirm the inhibitory effect of Z-VDVAD-FMK on the pathway of interest.
Visualizing Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathway and experimental workflows discussed.
Caption: Caspase-2 signaling pathway initiated by cellular stress.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. rndsystems.com [rndsystems.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Z-VDVAD-AFC
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the disposal of Z-VDVAD-AFC, a fluorogenic substrate used to measure caspase-2 activity. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, general safety protocols for handling similar peptide-based, fluoromethyl ketone compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a designated chemical waste container. Do not allow the chemical to enter drains or waterways.
Disposal and Safety Parameters
The following table summarizes the key considerations for the safe disposal of this compound, based on general best practices for laboratory chemical waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Route | Licensed Chemical Waste Disposal Facility |
| Secondary Disposal Route | Controlled Incineration |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash |
| Container Type | Designated, properly labeled, and sealed hazardous waste container |
| Waste Segregation | Segregate from incompatible materials. Keep solid and liquid waste separate. |
| PPE Requirement | Lab coat, safety goggles, chemical-resistant gloves |
Detailed Disposal Protocol
This step-by-step protocol outlines the procedure for the safe disposal of this compound waste, including unused product, contaminated materials, and solutions.
1. Waste Segregation and Collection:
- Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.
- Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and appropriately labeled hazardous waste container. Do not mix with other incompatible chemical waste.
- Unused Product: Any unused or expired this compound powder should be disposed of in its original container, which is then placed inside a larger, labeled hazardous waste container.
2. Labeling:
- Clearly label all waste containers with "Hazardous Waste" and list the contents, including "this compound" and any solvents used. Ensure the date of waste generation is also included.
3. Storage:
- Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials, pending pickup.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
- Provide the EHS office or contractor with a complete inventory of the waste.
5. Decontamination of Glassware:
- Glassware that has come into contact with this compound should be decontaminated before reuse.
- Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue. Collect this solvent rinse as hazardous liquid waste.
- After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Z-VDVAD-AFC
Essential Safety and Handling Guide for Z-VDVAD-AFC
This guide provides crucial safety and logistical information for the handling of this compound, a fluorogenic substrate used to measure the activity of caspase-2. The following procedural steps are designed to ensure the safe use of this compound in a laboratory setting, from initial handling to final disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly when in a solvent such as DMSO, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following PPE is recommended:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of other substances, gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, such as preparing stock solutions or transferring large volumes, a face shield worn over safety goggles is recommended.[1]
-
Body Protection : A standard laboratory coat should be worn to protect against minor spills and contamination.[1]
-
Respiratory Protection : While generally not required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if working with large quantities. The specific type of respirator should be determined by a formal hazard assessment.
Operational Plan: Step-by-Step Guidance
Proper handling procedures are critical for both experimental success and laboratory safety. The following steps outline the standard operational workflow for using this compound.
1. Preparation of Stock Solution:
-
This compound is typically supplied as a solid and is highly soluble in DMSO.[2]
-
To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or greater.[2] Gentle warming and vortexing can aid in dissolution.[2]
2. Storage and Handling of Stock Solution:
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
-
Handling : When thawing an aliquot for use, allow it to come to room temperature before opening to prevent condensation from entering the vial. Protect the solution from light.
3. Preparation of Working Solution:
-
Dilute the stock solution to the desired final concentration using an appropriate buffer. A common working concentration for cell-based assays is between 25–100 µM.[2] For enzymatic assays, a typical concentration is around 40 µM.[4]
4. Experimental Use:
-
For cell-based assays, add the working solution to your cell culture and incubate for the desired time, typically ranging from 1 to 22 hours.[2]
-
For enzymatic assays with cell lysates, combine the lysate with a buffer containing the Ac-VDVAD-AFC substrate.[4]
-
Fluorescence is typically measured at an excitation wavelength of 360-390 nm and an emission wavelength of 500-550 nm.[5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with laboratory safety regulations.
-
Unused Product : Unused this compound, both in solid form and in solution, should be disposed of as chemical waste. Consult your institution's specific guidelines for chemical waste disposal.
-
Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container and disposed of according to your institution's protocols for chemical waste.
-
Liquid Waste : Liquid waste containing this compound, including cell culture media and buffer solutions, should be collected and disposed of as hazardous chemical waste. Do not pour this waste down the drain.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility | Highly soluble in DMSO (≥34.8 mg/mL) | [2] |
| Insoluble in ethanol and water | [2] | |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [2][3] |
| Stock Solution Concentration | ≥10 mM in DMSO | [2] |
| Working Concentration | 25–100 µM (cell-based assays) | [2] |
| 40 µM (enzymatic assays) | [4] | |
| Fluorescence Measurement | Excitation: 360-390 nm | [5] |
| Emission: 500-550 nm | [5] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
